Mal-NH-PEG4-CH2CH2COOPFP ester
Description
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Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F5N2O9/c25-19-20(26)22(28)24(23(29)21(19)27)40-18(35)4-7-36-9-11-38-13-14-39-12-10-37-8-5-30-15(32)3-6-31-16(33)1-2-17(31)34/h1-2H,3-14H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXRSAEZBDOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F5N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103012 | |
| Record name | Perfluorophenyl 19-(2,5-dioxo-2H-pyrrol-1(5H)-yl)-17-oxo-4,7,10,13-tetraoxa-16-azanonadecan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-84-8 | |
| Record name | 4,7,10,13-Tetraoxa-16-azanonadecanoic acid, 19-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-17-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenyl 19-(2,5-dioxo-2H-pyrrol-1(5H)-yl)-17-oxo-4,7,10,13-tetraoxa-16-azanonadecan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-NH-PEG4-CH2CH2COOPFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional crosslinker, Mal-NH-PEG4-CH2CH2COOPFP ester. This reagent is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly for its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Structure and Functional Components
This compound is a versatile molecule designed with three key components:
-
Maleimide (B117702) Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those on the lysine (B10760008) residues of proteins or on amine-modified small molecules. PFP esters are known for their high reactivity and greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous media.
-
Polyethylene Glycol (PEG) Spacer (PEG4): A flexible, hydrophilic tetraethylene glycol spacer that links the maleimide and PFP ester groups. This PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.
Caption: Functional components of this compound.
Physicochemical and Reactive Properties
The properties of this compound are summarized below, combining data from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇F₅N₂O₉ | ChemScene[1] |
| Molecular Weight | 582.47 g/mol | ChemScene[1] |
| CAS Number | 1347750-84-8 | ChemScene[1] |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in DMSO and DMF | MedKoo[2] |
| Topological Polar Surface Area (TPSA) | 129.7 Ų | ChemScene[1] |
| logP (calculated) | 1.1753 | ChemScene[1] |
| Hydrogen Bond Acceptors | 9 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 19 | ChemScene[1] |
Reaction Mechanisms and Selectivity
Successful bioconjugation with this linker relies on the sequential and selective reaction of its two functional ends. The differing optimal pH conditions for these reactions allow for a controlled, two-step conjugation process.
PFP Ester Reaction with Amines
The PFP ester reacts with primary amines to form a stable amide bond, releasing pentafluorophenol (B44920) as a byproduct. This reaction is most efficient in the pH range of 7.2 to 8.5. While more stable than NHS esters, the PFP ester is still susceptible to hydrolysis, particularly at higher pH, which results in a non-reactive carboxylic acid. Therefore, reactions should be performed promptly after the reagent is dissolved.
Maleimide Reaction with Thiols
The maleimide group reacts with thiol groups through a Michael addition to form a stable thioether linkage. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and can also react with amines, leading to a loss of selectivity.
Caption: Reaction selectivity and optimal pH for the functional groups.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
Amine-containing molecule (Protein A)
-
Thiol-containing molecule (Protein B)
-
Anhydrous DMSO or DMF
-
Reaction Buffer A (for PFP ester reaction): 50-100 mM phosphate (B84403) buffer, HEPES, or borate (B1201080) buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Reaction Buffer B (for maleimide reaction): 50-100 mM phosphate buffer, pH 6.5-7.5.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.
-
Desalting columns or dialysis equipment for purification.
Two-Step Conjugation Workflow
This procedure first activates an amine-containing protein with the PFP ester, followed by conjugation to a thiol-containing molecule.
Caption: Two-step bioconjugation workflow using the crosslinker.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of the linker immediately before use by dissolving it in anhydrous DMSO or DMF. Do not store the linker in solution due to its susceptibility to hydrolysis.
-
Prepare the amine-containing protein (Protein A) in Reaction Buffer A at a concentration of 1-10 mg/mL.
-
Prepare the thiol-containing protein (Protein B) in Reaction Buffer B. If the thiol is from a reduced disulfide bond, ensure the reducing agent is removed prior to the maleimide reaction.
-
-
Step 1: Reaction of PFP Ester with Protein A (Amine)
-
Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Protein A.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.
-
Remove the excess, unreacted linker using a desalting column or dialysis against Reaction Buffer B.
-
-
Step 2: Reaction of Maleimide with Protein B (Thiol)
-
Immediately add the maleimide-activated Protein A to the solution of Protein B. A 1:1 molar ratio is a good starting point, but this can be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the final conjugate from unreacted proteins using an appropriate chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analyze the final conjugate to determine the conjugation efficiency and purity. Common methods include:
-
SDS-PAGE: To visualize the shift in molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR).
-
HPLC: To assess purity and quantify the conjugate.
-
Ellman's Test: Can be used to quantify the consumption of free thiols to determine the efficiency of the maleimide reaction.
-
-
Storage and Handling
-
Storage: Store the solid this compound at -20°C, protected from moisture and light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.
-
Handling: The reagent is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening. Prepare solutions immediately before use and discard any unused portion of the solution.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker for the development of complex bioconjugates. Its PFP ester and maleimide functional groups provide a robust mechanism for the controlled, sequential conjugation of amine- and thiol-containing molecules. The enhanced stability of the PFP ester over traditional NHS esters, combined with the hydrophilic PEG4 spacer, makes it an excellent choice for researchers in drug development and proteomics seeking to create well-defined and soluble protein-protein or protein-small molecule conjugates. Careful control of reaction conditions, particularly pH, is critical to achieving high efficiency and selectivity in the conjugation process.
References
An In-depth Technical Guide to the Mechanism of Action of Mal-NH-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-PEG4-PFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique architecture, comprising a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, allows for the sequential and specific conjugation of two different biomolecules, typically a protein and a payload molecule. This guide provides a comprehensive overview of the mechanism of action of Mal-NH-PEG4-PFP ester, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Mechanism of Action
The functionality of Mal-NH-PEG4-PFP ester is rooted in the distinct reactivity of its two terminal groups: the maleimide and the PFP ester. The polyethylene glycol (PEG4) linker serves as a hydrophilic spacer, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.
PFP Ester Reaction with Primary Amines
The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily undergoes aminolysis with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein surface, to form a stable amide bond.[1][2][3] This reaction is most efficient at a pH range of 7.2 to 8.5, where the amine nucleophile is sufficiently deprotonated.[1]
A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to spontaneous hydrolysis in aqueous environments.[2][3][4] This superior stability of PFP esters leads to more efficient and reproducible conjugation reactions, as the competing hydrolysis reaction is significantly slower.[2]
Maleimide Reaction with Thiols
The maleimide group is highly specific for sulfhydryl (thiol) groups, such as those found in cysteine residues. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[5] This forms a stable thioether linkage. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Above pH 7.5, the maleimide group can react with primary amines, and its hydrolysis rate increases, leading to a loss of specificity.[1]
Signaling Pathways and Logical Relationships
The sequential nature of the conjugation process using Mal-NH-PEG4-PFP ester is a critical aspect of its utility. Typically, the PFP ester is reacted first with an amine-containing molecule, followed by the reaction of the maleimide with a thiol-containing molecule. This two-step process allows for controlled and specific bioconjugation.
Caption: Sequential reaction pathway of Mal-NH-PEG4-PFP ester.
Quantitative Data
The following tables summarize the key quantitative parameters for the reactions involving Mal-NH-PEG4-PFP ester.
| Parameter | PFP Ester Reaction with Amines | Maleimide Reaction with Thiols | Reference |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | [1] |
| Competing Reactions | Hydrolysis (rate increases with pH) | Reaction with amines (at pH > 7.5), Hydrolysis (at pH > 7.5) | [1] |
| Bond Formed | Amide | Thioether | [1][5] |
| Relative Stability | More stable towards hydrolysis compared to NHS esters. | More stable than the PFP-ester group in aqueous solution. | [1][2][4] |
| Property | Value & Conditions | Reference |
| Solubility | The Mal-(PEG)n-PFP Ester is not directly water-soluble and should be dissolved in an organic solvent like DMSO or DMF before dilution into an aqueous reaction buffer (final organic solvent concentration <10%). It is soluble in water and many aqueous buffers to approximately 10mM, with solubility decreasing as salt concentration increases. | [1] |
| Storage | Store at -20°C with a desiccant. The reagent is moisture-sensitive. | [1][6] |
Experimental Protocols
The following section provides a detailed, two-step protocol for protein-protein conjugation using Mal-NH-PEG4-PFP ester. This can be adapted for other molecules such as antibody-drug conjugates.
Experimental Workflow
Caption: A typical experimental workflow for bioconjugation.
Materials
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Amine-containing protein (Protein-NH2)
-
Thiol-containing protein (Protein-SH)
-
Mal-NH-PEG4-PFP Ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.[1][6]
-
Desalting columns
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0) - optional
Procedure
Step 1: Reaction of PFP Ester with Amine-Containing Protein
-
Prepare Protein-NH2 : Dissolve the amine-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution : Immediately before use, dissolve the Mal-NH-PEG4-PFP ester in anhydrous DMSO or DMF.[1] Do not prepare stock solutions for storage as the PFP ester is susceptible to hydrolysis.[6]
-
Initiate Reaction : Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[1] The optimal molar excess depends on the protein concentration and should be determined empirically. For protein concentrations less than 1 mg/mL, a 40- to 80-fold molar excess may be required.[1]
-
Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1]
-
Removal of Excess Crosslinker : Remove the unreacted Mal-NH-PEG4-PFP ester using a desalting column equilibrated with the conjugation buffer.[1] This step is crucial to prevent the unreacted crosslinker from reacting with the thiol-containing protein in the next step.
Step 2: Reaction of Maleimide with Thiol-Containing Protein
-
Prepare Protein-SH : Ensure the thiol-containing protein is ready for conjugation. If necessary, reduce any disulfide bonds to generate free thiols.
-
Initiate Second Reaction : Combine the desalted, maleimide-activated Protein-NH2 from Step 1 with the Protein-SH. The molar ratio should be optimized based on the desired final conjugate.
-
Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1]
-
(Optional) Quenching : To cap any unreacted maleimide groups, a quenching agent such as free cysteine or β-mercaptoethanol can be added.
-
Purification : Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted proteins and byproducts.
-
Characterization : Characterize the final conjugate using techniques like SDS-PAGE to confirm conjugation and mass spectrometry to determine the final molecular weight and drug-to-antibody ratio (DAR) in the case of ADCs.
Conclusion
Mal-NH-PEG4-PFP ester is a powerful and versatile tool for bioconjugation, offering a reliable method for linking amine- and thiol-containing molecules. The superior stability of the PFP ester compared to NHS esters provides a significant advantage in achieving higher conjugation efficiencies. By understanding the specific reaction mechanisms and optimizing the experimental conditions as outlined in this guide, researchers can effectively utilize this crosslinker to develop novel bioconjugates for a wide range of applications in research and medicine.
References
In-Depth Technical Guide: Solubility and Handling of Mal-NH-PEG4-PFP Ester in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility of Maleimide-NH-PEG4-Pentafluorophenyl (PFP) ester in Dimethyl Sulfoxide (DMSO). The following sections detail quantitative solubility data, experimental protocols for dissolution and use, and a visual representation of the relevant bioconjugation workflow. This information is critical for the successful application of this heterobifunctional crosslinker in bioconjugation, drug delivery, and diagnostic development.
Core Topic: Solubility in DMSO
Mal-NH-PEG4-PFP ester is a moisture-sensitive, heterobifunctional crosslinker containing an amine-reactive PFP ester and a sulfhydryl-reactive maleimide (B117702) group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. Due to its chemical nature, it is not directly soluble in aqueous solutions and requires initial dissolution in a polar aprotic organic solvent such as DMSO or Dimethylformamide (DMF).[1][2][3][4]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration (mM) | Source |
| m-PEG4-PFP ester | DMSO | ≥ 100 mg/mL | 248.56 | [5] |
Note: The high solubility of the structurally analogous m-PEG4-PFP ester suggests that Mal-NH-PEG4-PFP ester also possesses high solubility in DMSO.
Experimental Protocols
Proper handling and dissolution of Mal-NH-PEG4-PFP ester are crucial to maintain its reactivity. The PFP ester moiety is susceptible to hydrolysis, especially in the presence of moisture.
General Dissolution Protocol in DMSO
-
Equilibration: Before opening, allow the vial of Mal-NH-PEG4-PFP ester to equilibrate to room temperature to prevent moisture condensation inside the container.[1]
-
Solvent Preparation: Use anhydrous DMSO to minimize hydrolysis of the PFP ester.
-
Dissolution: Add the desired volume of anhydrous DMSO to the vial containing the Mal-NH-PEG4-PFP ester. Vortex or gently agitate to ensure complete dissolution.
-
Immediate Use: The freshly prepared DMSO solution should be used immediately.[1][2][3] It is not recommended to prepare and store stock solutions due to the hydrolytic instability of the PFP ester.[2][3] Discard any unused reconstituted reagent.[1][2][3]
Protocol for Bioconjugation
The following is a general two-step protocol for the conjugation of amine- and sulfhydryl-containing molecules using Mal-NH-PEG4-PFP ester.
-
Reaction with Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (e.g., protein, peptide) in an amine-free buffer at a pH of 7-9. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the intended reaction.[1][2][3]
-
Prepare the Mal-NH-PEG4-PFP ester solution in DMSO as described in the dissolution protocol.
-
Add a molar excess of the crosslinker solution to the solution of the amine-containing molecule. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to maintain protein solubility and stability.[1][4]
-
Incubate the reaction mixture. The optimal time and temperature will depend on the specific reactants.
-
Remove the excess, unreacted crosslinker using desalting columns or dialysis.[1][4]
-
-
Reaction with Sulfhydryl-Containing Molecule:
-
The purified, maleimide-activated molecule is then reacted with the sulfhydryl-containing molecule (e.g., a different protein, peptide, or thiol-modified small molecule).
-
This reaction is typically carried out at a pH of 6.5-7.5 to form a stable thioether bond.[1][4]
-
The maleimide group is more stable than the PFP-ester but can undergo slow hydrolysis at pH values above 7.5.[1][4]
-
Visualization of the Bioconjugation Workflow
The following diagram illustrates the two-step reaction workflow for using Mal-NH-PEG4-PFP ester to conjugate an amine-containing molecule to a sulfhydryl-containing molecule.
References
The Superior Reactivity and Stability of Pentafluorophenyl Esters in Amine Acylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and peptide synthesis, the choice of an active ester for the acylation of primary amines is a critical decision that profoundly influences reaction efficiency, yield, and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have long been a staple in the field, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in terms of both stability and reactivity. This in-depth technical guide provides a comprehensive comparison of PFP and NHS esters, supported by quantitative data, detailed experimental protocols, and logical diagrams to empower researchers in selecting the optimal reagent for their specific needs.
Core Principles: Understanding the Reactivity of PFP and NHS Esters
The fundamental reaction for both PFP and NHS esters is the nucleophilic acyl substitution with a primary amine to form a stable amide bond. The efficiency of this reaction is determined by the electrophilicity of the carbonyl carbon and the quality of the leaving group.
The superior performance of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. Furthermore, the resulting pentafluorophenolate is an excellent leaving group, facilitating a rapid and efficient reaction.
Conversely, while NHS esters are effective, they are notably more prone to hydrolysis, a competing reaction in aqueous environments that deactivates the ester and reduces conjugation efficiency. This necessitates the use of a larger excess of the NHS ester to achieve comparable results to a PFP ester.
Quantitative Comparison: Reactivity and Stability
The key advantages of PFP esters over NHS esters can be quantified through their reaction kinetics and hydrolytic stability. The following tables summarize available data from various studies to provide a clear comparison.
Table 1: Comparative Aminolysis and Hydrolysis Data
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Key Takeaway |
| Aminolysis Rate | Significantly faster. A study on polymer brushes showed a pseudo-first-order rate constant of 2.46 x 10⁻¹ s⁻¹ for a poly(pentafluorophenyl acrylate) with an alkyl amine.[1] | Slower. The same study showed a rate constant of 3.49 x 10⁻³ s⁻¹ for a poly(N-hydroxysuccinimide-4-vinyl benzoate) with the same amine.[1] | PFP esters react much faster with primary amines, leading to shorter reaction times and potentially higher yields. |
| Hydrolytic Stability | More stable. PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions.[2] | Less stable. Highly susceptible to hydrolysis, especially at higher pH.[2] The half-life of an NHS ester is in the order of hours at pH 7, but drops to minutes at pH 8.[2] | PFP esters offer a wider window for conjugation reactions in aqueous buffers with reduced loss of reagent to hydrolysis. |
| Optimal pH for Conjugation | Generally between 7.2 and 8.5.[3] | Typically between 8.3 and 8.5 for efficient labeling.[4] | Both esters operate in a similar pH range, but the higher stability of PFP esters provides more flexibility. |
Table 2: pH-Dependent Stability of NHS Esters
| pH | Half-life of NHS Ester |
| 7.0 | Hours[2] |
| 8.0 | Minutes[2] |
| 8.6 (4°C) | 10 minutes |
Table 3: Comparison of Amidation and Hydrolysis Rates for a Porphyrin-NHS Ester [4]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
This data clearly illustrates that while the rate of amidation for NHS esters increases with pH, the competing hydrolysis reaction also accelerates significantly.[4] The greater resistance of PFP esters to this hydrolysis provides a distinct advantage.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. The following are representative protocols for protein labeling.
Protocol 1: General Protein Labeling with a Pentafluorophenyl (PFP) Ester
Materials:
-
Protein of interest
-
PFP ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: General Protein Labeling with an N-Hydroxysuccinimide (NHS) Ester
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[4] The buffer must be free of primary amines.[4]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[4]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.[4]
Visualizing the Chemical Logic and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a typical experimental workflow.
Caption: Reaction mechanisms of PFP and NHS esters with primary amines.
Caption: General experimental workflow for protein conjugation.
Conclusion: The PFP Ester Advantage
The evidence strongly supports the superiority of pentafluorophenyl esters over N-hydroxysuccinimide esters for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation and peptide synthesis protocols, PFP esters represent a robust and reliable choice, offering significant performance benefits that can accelerate discovery and development.
References
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the selection of a chemical linker to connect a biological macromolecule to another molecule, such as a drug or a fluorescent probe, is a critical design choice that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the four-unit PEG (PEG4), has emerged as a cornerstone technology. Its precisely defined length, inherent hydrophilicity, and conformational flexibility provide a unique combination of properties that effectively address common challenges in the development of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility : A primary challenge in bioconjugation is the often poor aqueous solubility of potent therapeutic payloads, such as cytotoxic agents used in ADCs.[1] This hydrophobicity can lead to aggregation of the final conjugate, diminishing its efficacy and potentially triggering an immune response.[1] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its handling and formulation.[1]
-
Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for preserving the biological activity of proteins or antibodies by preventing the attached payload from sterically hindering the binding site.[2]
-
Improved Pharmacokinetics : By increasing the hydrophilicity and overall size of the conjugate, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution profile.[3] This often results in enhanced drug exposure at the target site and an improved therapeutic index.[1]
-
Reduced Immunogenicity and Enhanced Stability : The flexible PEG4 chain can create a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an unwanted immune response.[1] Furthermore, this hydration layer can offer protection against enzymatic degradation, enhancing the conjugate's stability in biological fluids.[1]
Data Presentation: Quantitative Impact of PEG Spacers
The selection of linker length is a critical optimization parameter. While direct comparative data for PEG4 across all applications is often context-dependent and proprietary, the following tables summarize key trends and representative data illustrating the impact of PEG spacers on bioconjugate properties.
Table 1: Impact of PEG Spacer Length on In Vivo Half-Life of an Affibody-MMAE Conjugate
| PEG Molecular Weight | Fold Increase in Half-Life (vs. No PEG) | Half-Life (minutes) |
| 0 (No PEG) | 1.0x | 19.6 |
| 4 kDa | 2.5x | 49.2 |
| 10 kDa | 11.2x | 219.0 |
| (Data extracted from a study on affibody-based drug conjugates, demonstrating the general principle that longer PEG chains significantly extend circulation half-life)[3] |
Table 2: Comparative Analysis of Linker Properties in PROTACs
| Linker Type | Key Characteristics | Impact on PROTAC Performance |
| PEG (e.g., PEG4) | Hydrophilic, flexible, synthetically accessible. | Enhances solubility and cell permeability. Length is critical for optimal ternary complex formation and degradation efficiency.[2][4] |
| Alkyl Chains | Hydrophobic, highly flexible. | Synthetically straightforward but can negatively impact solubility.[4] |
| Rigid (e.g., Disubstituted Phenyl) | Conformationally restricted. | Can improve potency and selectivity by pre-organizing the PROTAC into a productive conformation for ternary complex formation.[4] |
| Clickable (e.g., with Azide/Alkyne) | Allows for modular and efficient synthesis. | Simplifies the final ligation step, proceeding under mild, biocompatible conditions with high yields. |
Mandatory Visualizations
The following diagrams illustrate key concepts, workflows, and logical relationships involving the PEG4 spacer in bioconjugation.
Caption: Logical flow of the PEG4 spacer's functional contributions.
References
maleimide reaction with cysteine residues explained
An In-depth Technical Guide to the Maleimide (B117702) Reaction with Cysteine Residues for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the maleimide reaction with cysteine residues, a cornerstone of bioconjugation chemistry. We will delve into the core chemical principles, influencing factors, potential side reactions, and critical applications in the development of targeted therapeutics. This document is intended to serve as a valuable resource, offering both theoretical understanding and practical guidance.
The Core Chemistry: A Michael Addition Reaction
The reaction between a maleimide and a thiol group, such as the one present in the side chain of a cysteine residue, proceeds through a Michael addition mechanism.[1] In this nucleophilic addition reaction, the thiol group acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond, specifically a succinimidyl thioether linkage.[2][] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it an ideal method for the site-specific modification of proteins and peptides at cysteine residues.[1][4][5] The thiol-maleimide reaction is considered a "click chemistry" reaction due to its high efficiency, selectivity, and ability to proceed under mild conditions.[2]
Key Parameters Influencing the Reaction
The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.
pH
The pH of the reaction buffer is the most critical factor influencing the maleimide-thiol reaction.[1] The optimal pH range for this reaction is between 6.5 and 7.5.[1][6][7] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[6][]
At pH values above 7.5, the reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues, becomes more competitive.[7][9] Furthermore, higher pH also increases the rate of hydrolysis of the maleimide group itself, rendering it unreactive towards thiols.[7][9] Conversely, at pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the desired reaction.
Stoichiometry
A molar excess of the maleimide-containing reagent is typically used to ensure complete conjugation of the available thiol groups.[10] A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the protein or peptide.[10][11] However, the optimal ratio should be determined empirically for each specific biomolecule and maleimide reagent.[10]
Temperature and Time
The reaction is typically carried out at room temperature for 2 hours or at 4°C overnight.[10][12] The optimal reaction time will depend on the specific reactants and their concentrations.
Co-solvents
For maleimide reagents with poor aqueous solubility, the use of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often necessary.[4][11] It is important to ensure that the final concentration of the organic solvent is compatible with the stability and solubility of the biomolecule being modified.
Potential Side Reactions and Adduct Stability
While the maleimide-thiol reaction is highly efficient, several side reactions can occur, potentially leading to a heterogeneous product mixture and affecting the stability of the final conjugate.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which becomes more pronounced at pH values above 7.5.[1][9] This hydrolysis reaction opens the ring to form a maleamic acid derivative, which is no longer reactive towards thiols.[1][9] To mitigate this, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared solutions of the maleimide reagent.[5]
Retro-Michael Reaction and Thiol Exchange
The thioether bond formed in the initial Michael addition can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[13][14][15] This reversibility can be a significant issue, particularly in vivo, where the conjugate is exposed to high concentrations of other thiols, such as glutathione.[14][15][16] This can lead to thiol exchange, where the maleimide-linked cargo is transferred to another thiol-containing molecule, potentially causing off-target effects and reducing the efficacy of the conjugate.[17][18][19]
Thiazine (B8601807) Rearrangement
A significant and often underreported side reaction, particularly when conjugating to an N-terminal cysteine, is the formation of a thiazine derivative.[2][20][21] This rearrangement occurs when the N-terminal amine of the cysteine attacks the succinimide (B58015) ring of the initial adduct, leading to the formation of a stable six-membered thiazine ring.[2][21] The rate of this rearrangement is influenced by the pH of the medium, with increased rates observed at basic pH.[20] Performing the conjugation at a more acidic pH (around pH 5) can prevent the formation of the thiazine impurity.[21]
Ring-Opening Hydrolysis of the Adduct
The stability of the maleimide-thiol adduct can be significantly enhanced through the hydrolysis of the succinimide ring, which forms a stable succinamic acid thioether.[13][17][18] This ring-opened product is resistant to the retro-Michael reaction and subsequent thiol exchange.[13][15][17][18] While this hydrolysis occurs spontaneously, the rate is often slow for conjugates prepared with common maleimides.[17][18] However, the rate of ring-opening can be greatly accelerated by using maleimides with electron-withdrawing N-substituents.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for experimental design and optimization.
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| Reaction pH | 6.5 - 7.5 | Minimizes amine reactivity and maleimide hydrolysis. | [1][6][7] |
| Thiol vs. Amine Reactivity | ~1000-fold faster for thiols at pH 7.0 | Highlights the chemoselectivity of the reaction. | [6][] |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific application. | [10][11] |
| Adduct | Half-life (in presence of glutathione) | Notes | Reference(s) |
| N-ethylmaleimide (NEM) conjugates | 20 - 80 hours | Half-life depends on the specific thiol donor. | [14][15] |
| Ring-opened adducts | > 2 years | Demonstrates the significant increase in stability. | [17][18] |
| Reaction | Conjugation Efficiency | Conditions | Reference(s) |
| Maleimide-nanoparticle + cRGDfK peptide | 84 ± 4% | 2:1 maleimide to thiol ratio, 30 min, RT, pH 7.0 | [11] |
| Maleimide-nanoparticle + 11A4 nanobody | 58 ± 12% | 2 hours, RT, pH 7.0 | [11] |
Detailed Experimental Protocols
The following provides a general, yet detailed, protocol for the labeling of a protein with a maleimide-functionalized reagent.
Materials
-
Protein or peptide containing at least one cysteine residue.
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug-linker).
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5).[4][22]
-
Reducing agent (e.g., TCEP, DTT).
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.
-
Inert gas (e.g., nitrogen, argon).
-
Purification system (e.g., gel filtration column, HPLC, FPLC).[4][22]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. biotium.com [biotium.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 20. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmiweb.com [pharmiweb.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Strategic Advantage of Heterobifunctional Crosslinkers in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, the ability to specifically and controllably link biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, offering a level of precision and versatility that has revolutionized applications ranging from targeted cancer therapies to the elucidation of complex protein interaction networks. This technical guide provides a comprehensive overview of the core advantages, chemical specificities, and practical applications of these powerful reagents, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
The Core Advantage: Precision and Control
Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This fundamental difference allows for a sequential, two-step conjugation strategy, which is the cornerstone of their advantage.[2][3] By reacting one functional group at a time, researchers can significantly minimize the formation of undesirable homodimers and polymers, a common pitfall of one-step conjugations with homobifunctional reagents.[2][4] This controlled approach is critical for creating well-defined bioconjugates with a specific stoichiometry, such as in the synthesis of antibody-drug conjugates (ADCs) where the drug-to-antibody ratio (DAR) is a key determinant of efficacy and safety.[1][4]
A Versatile Toolkit: Classification of Heterobifunctional Crosslinkers
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure, allowing for the specific targeting of different functional groups on biomolecules.[4]
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most widely used class of heterobifunctional crosslinkers.[1] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues).[5][6] This combination is extensively used in the preparation of ADCs and other protein-protein conjugates.[7][8]
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
Amine-Reactive and Photoreactive Crosslinkers
This group of crosslinkers combines a specific, thermally-driven reaction with a light-activated one.[1] One end of the crosslinker reacts with a primary amine, while the other end, typically an aryl azide (B81097) or diazirine, remains inert until exposed to UV light.[1][9] Upon photoactivation, the photoreactive group forms a highly reactive species that can non-selectively insert into C-H or N-H bonds in close proximity, making them ideal for capturing transient protein-protein interactions.[1][10]
Quantitative Data for Key Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative data for commonly used heterobifunctional crosslinkers to aid in this selection process.
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| SMCC | NHS ester | Maleimide | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3 | Yes | No |
| MBS | NHS ester | Maleimide | 7.3 | No | No |
| Sulfo-MBS | Sulfo-NHS ester | Maleimide | 7.3 | Yes | No |
| GMBS | NHS ester | Maleimide | 7.4 | No | No |
| BMPS | NHS ester | Maleimide | 6.9 | No | No |
| EMCS | NHS ester | Maleimide | 9.4 | No | No |
| LC-SMCC | NHS ester | Maleimide | 15.7 | No | No |
| SM(PEG)n | NHS ester | Maleimide | Variable (PEG spacer) | Yes | No |
| SPDP | NHS ester | Pyridyl disulfide | 6.8 | No | Yes (reducing agents) |
| LC-SPDP | NHS ester | Pyridyl disulfide | 15.7 | No | Yes (reducing agents) |
| Sulfo-LC-SPDP | Sulfo-NHS ester | Pyridyl disulfide | 15.7 | Yes | Yes (reducing agents) |
| SDA | Sulfo-NHS ester | Diazirine (photoreactive) | 4.9 | Yes | No |
| ANB-NOS | NHS ester | Phenyl azide (photoreactive) | 9.2 | No | No |
Table 1: Properties of Common Heterobifunctional Crosslinkers. This table provides a comparative overview of key features of various heterobifunctional crosslinkers, including their reactive ends, spacer arm length, solubility, and cleavability.
| Reactive Group | Target Functional Group | Optimal pH Range | Reaction Time | Temperature | Key Considerations |
| NHS ester | Primary amines (-NH₂) | 7.2 - 8.5[1] | 30 - 60 min | Room Temp or 4°C[5] | Hydrolysis increases with pH; avoid amine-containing buffers (e.g., Tris).[1][11] |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5[9] | 1 - 2 hours | Room Temp[7] | Reaction with amines can occur at pH > 7.5; hydrolysis increases at higher pH.[12] |
| Pyridyl disulfide | Sulfhydryls (-SH) | 6.5 - 7.5 | 1 - 2 hours | Room Temp | Forms a cleavable disulfide bond. |
| Aryl azide | C-H, N-H bonds (non-specific) | N/A | 5 - 10 min | UV light (e.g., 254-365 nm) | Non-specific insertion; requires UV activation. |
| Hydrazide | Aldehydes, Ketones | 5.0 - 7.0 | 2 - 4 hours | Room Temp | Forms a stable hydrazone bond. |
Table 2: Reaction Parameters for Common Reactive Groups. This table summarizes the optimal reaction conditions for the most common reactive moieties found in heterobifunctional crosslinkers.
Key Applications and Experimental Protocols
Heterobifunctional crosslinkers are employed in a wide array of research applications. The following sections provide detailed methodologies for some of the most significant uses.
Antibody-Drug Conjugate (ADC) Synthesis
The precise and stable linkage of a potent cytotoxic drug to a monoclonal antibody is a critical aspect of ADC development. Heterobifunctional crosslinkers, particularly those with NHS ester and maleimide groups, are instrumental in this process.[2][7]
Caption: Workflow for ADC synthesis using an NHS-maleimide crosslinker.
Detailed Protocol for ADC Synthesis using Sulfo-SMCC:
-
Antibody Preparation:
-
Dialyze the monoclonal antibody (typically 5-10 mg/mL) against an amine-free buffer, such as 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2.[2] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the NHS ester reaction.[11]
-
-
Antibody Activation with Sulfo-SMCC:
-
Immediately before use, dissolve Sulfo-SMCC in the reaction buffer to a concentration of approximately 10 mg/mL.[13]
-
Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[5] The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[7]
-
-
Removal of Excess Crosslinker:
-
Promptly remove unreacted Sulfo-SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a buffer suitable for the subsequent thiol reaction (e.g., PBS with 2 mM EDTA, pH 7.0).[2] This step is crucial to prevent quenching of the thiol-containing drug.
-
-
Drug-Linker Conjugation:
-
Dissolve the thiol-containing cytotoxic drug in a compatible organic solvent (e.g., DMSO) at a known concentration.
-
Add the drug solution to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.[2]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching of Unreacted Maleimides (Optional):
-
To cap any unreacted maleimide groups, add a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubate for 15-30 minutes at room temperature.[2]
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug, byproducts, and aggregates using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14]
-
Probing Protein-Protein Interactions
Heterobifunctional crosslinkers are powerful tools for identifying and mapping protein-protein interactions, including transient or weak associations.[3][15] The ability to initiate crosslinking at a specific time point, particularly with photoreactive crosslinkers, allows for the capture of dynamic interactions within a cellular context.[1]
Caption: General workflow for protein-protein interaction studies.
Detailed Protocol for Crosslinking Mass Spectrometry (XL-MS):
-
Sample Preparation:
-
Prepare the purified protein complex or cell lysate in a suitable, amine-free buffer (e.g., HEPES or phosphate buffer, pH 7.5).
-
-
Crosslinking Reaction:
-
For a two-step approach with an NHS-photoreactive crosslinker, first react the crosslinker with the "bait" protein via the NHS ester in the dark for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column.
-
Introduce the "prey" protein or cell lysate and allow the proteins to interact.
-
Initiate the second crosslinking step by exposing the sample to UV light (e.g., 365 nm) for 5-15 minutes on ice.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 50 mM Tris-HCl, to stop the reaction.
-
-
Protein Digestion:
-
Denature the crosslinked proteins (e.g., with urea (B33335) or by heating).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Due to their low abundance, it is often beneficial to enrich for crosslinked peptides using size-exclusion chromatography or strong cation exchange chromatography.[16]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, pLink) to identify the crosslinked peptides from the complex MS/MS spectra.[17] This will reveal the identity of the interacting proteins and the specific amino acid residues involved in the interaction.
-
Immobilization of Biomolecules on Surfaces
The covalent attachment of proteins, antibodies, or other biomolecules to solid supports is fundamental for the development of biosensors, diagnostic assays, and affinity chromatography matrices.[3][18] Heterobifunctional crosslinkers enable a controlled and oriented immobilization, which can enhance the activity and accessibility of the immobilized molecule.[19]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. proteochem.com [proteochem.com]
- 6. nbinno.com [nbinno.com]
- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. store.sangon.com [store.sangon.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-NH-PEG4-CH2CH2COOPFP Ester for Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in ADC Design
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which covalently connects these two components, is a critical determinant of an ADC's success, directly influencing its stability, pharmacokinetics (PK), efficacy, and safety profile. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload release upon internalization into the target cancer cell.
This guide focuses on a specific, advanced heterobifunctional linker: Mal-NH-PEG4-CH2CH2COOPFP ester . This linker is engineered with distinct functionalities to facilitate precise, multi-step conjugation strategies, offering a balance of reactivity, stability, and hydrophilicity.
Anatomy of the this compound Linker
This non-cleavable linker is composed of three key functional units:
-
Maleimide (B117702) (Mal): A thiol-reactive group that forms a stable thioether bond through a Michael addition reaction with free sulfhydryl groups.[1] In ADC development, these thiols are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. The reaction is highly specific for thiols within a pH range of 6.5-7.5.[2]
-
Pentafluorophenyl (PFP) Ester: A highly reactive amine-acylating group. PFP esters are superior to more common N-hydroxysuccinimide (NHS) esters as they are less susceptible to spontaneous hydrolysis in aqueous media and exhibit faster reaction kinetics with primary and secondary amines, such as those found on cytotoxic payloads.[3][4] This leads to more efficient conjugation reactions.
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A discrete chain of four polyethylene glycol units. The PEG spacer is fundamental to the linker's performance, imparting several beneficial properties to the final ADC, including increased hydrophilicity, which helps to mitigate aggregation caused by hydrophobic payloads.[5] This enhancement in solubility can improve pharmacokinetics and allow for higher drug-to-antibody ratios (DARs).[5]
Quantitative Data and Physicochemical Properties
The selection of a linker is a data-driven process. The following tables summarize the key physicochemical properties and reaction parameters associated with the components of the this compound linker, based on data for these chemical moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Formula | C25H26F5N3O9 | Defines the elemental composition. |
| Molecular Weight | 623.48 g/mol | Crucial for calculating molar quantities in conjugation reactions and for mass spectrometry-based characterization. |
| Appearance | White to off-white solid | Basic physical property for material handling. |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Dictates the choice of solvent for preparing stock solutions before addition to aqueous antibody buffers.[6] |
| Purity | Typically >95% | High purity is essential to avoid side reactions and ensure reproducibility in conjugation. |
Table 2: Recommended Reaction Conditions for ADC Conjugation
| Reaction Step | Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|---|
| Payload Conjugation (Amine-PFP Ester Reaction) | pH | 7.2 - 8.5 | Balances amine nucleophilicity with PFP ester stability. Higher pH increases the rate of competing hydrolysis.[7] |
| Solvent | Anhydrous DMSO or DMF | PFP esters are moisture-sensitive and should be dissolved in a dry, water-miscible solvent before use.[4] | |
| Molar Ratio | 2:1 to 10:1 (Linker:Payload) | Optimized empirically; excess linker drives the reaction to completion. | |
| Temperature | 20-25°C (Room Temp) | Provides a sufficient reaction rate. | |
| Time | 1 - 4 hours | Reaction progress should be monitored by LC-MS. | |
| Antibody Conjugation (Thiol-Maleimide Reaction) | pH | 6.5 - 7.5 | Ensures high chemoselectivity for thiols over amines. At pH > 7.5, competitive reaction with lysines can occur.[8] |
| Buffer | Amine-free (e.g., Phosphate, HEPES) | Avoids competitive reaction of buffer components (e.g., Tris) with the maleimide group. | |
| Molar Ratio | 5:1 to 10:1 (Drug-Linker:Antibody) | Molar excess is used to achieve the desired Drug-to-Antibody Ratio (DAR).[9] | |
| Temperature | 4°C to 25°C | Slower reaction at 4°C may be preferred for sensitive antibodies.[2] |
| | Time | 1 - 2 hours (RT) or Overnight (4°C) | Reaction progress is monitored by HPLC to determine the average DAR.[2] |
Table 3: Comparative Stability of Maleimide-Based Linkages
| Linker Type | Stability Challenge | Mechanism | In Vitro Stability Profile |
|---|---|---|---|
| Standard Maleimide Thioether | Premature Payload Release | Retro-Michael Reaction: Reversal of the conjugation, especially in the presence of circulating thiols like albumin or glutathione.[10] | Can show significant payload loss in plasma over time (e.g., ~40% deconjugation in buffer over 12 days).[11] |
| Hydrolyzed Maleimide (Succinimic Acid Ring-Opened) | Increased Stability | Ring Hydrolysis: The succinimide (B58015) ring opens to form a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[10] | The ring-opened form is significantly more stable, effectively "locking" the payload onto the antibody.[10] |
| Next-Generation Maleimides (e.g., Thiazine) | Enhanced Stability | Intramolecular Rearrangement: Forms a thiazine (B8601807) structure when conjugated to an N-terminal cysteine, which is more stable than the standard thioether.[12] | Over 20 times less susceptible to glutathione-mediated thiol exchange compared to standard thioether conjugates.[12] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of an ADC using the this compound linker. A two-step conjugation strategy is employed, where the linker is first attached to the amine-containing payload, followed by conjugation of the purified linker-payload construct to the thiol-containing antibody.
Protocol 1: Two-Step Conjugation of Payload and Antibody
Part A: Conjugation of Linker to Amine-Containing Payload (e.g., MMAE)
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]
-
Dissolve the cytotoxic payload (e.g., Monomethyl Auristatin E, MMAE) in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. Do not store the linker in solution.[4]
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the dissolved payload.
-
Add the freshly prepared linker solution to the payload solution. Use a molar excess of the linker (e.g., 2-5 equivalents) to drive the reaction.
-
If the payload is a salt (e.g., HCl salt), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents) to deprotonate the amine.
-
Stir the reaction mixture at room temperature (20-25°C) for 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the payload starting material is consumed.
-
Upon completion, purify the Maleimide-PEG4-Payload conjugate using reverse-phase HPLC to remove unreacted linker and byproducts.
-
Lyophilize the purified fractions to obtain the final Maleimide-PEG4-Payload construct.
-
Part B: Conjugation of Maleimide-PEG4-Payload to Reduced Antibody
-
Antibody Preparation and Reduction:
-
Buffer exchange the monoclonal antibody into an amine-free buffer (e.g., PBS, pH 7.4). The preferred antibody concentration is 2-10 mg/mL.
-
To generate free thiol groups, reduce the antibody's interchain disulfide bonds. Add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[13]
-
Incubate the reduction reaction at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Remove the excess TCEP immediately prior to conjugation using a desalting column (e.g., Sephadex G-25) or a centrifugal concentrator (e.g., 30 kDa MWCO), exchanging the antibody into a degassed conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2).[13]
-
-
Conjugation Reaction:
-
Dissolve the purified Maleimide-PEG4-Payload from Part A in a minimal amount of DMSO.
-
Slowly add the Maleimide-PEG4-Payload solution to the reduced antibody solution while gently stirring. A typical molar excess of the drug-linker is 5-10 fold over the antibody to achieve a target DAR of ~4.[9] The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture, protected from light, for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to react with any remaining maleimide groups.
-
Protocol 2: Purification of the Antibody-Drug Conjugate
-
Primary Purification (Size Exclusion Chromatography):
-
To remove unreacted drug-linker and quenching agent, purify the ADC using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[14]
-
Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.[15]
-
-
Secondary Purification (Hydrophobic Interaction Chromatography - Optional):
-
If a more homogeneous DAR distribution is required, Hydrophobic Interaction Chromatography (HIC) can be employed. HIC separates ADC species based on the hydrophobicity conferred by the number of conjugated drug molecules.[15]
-
This allows for the isolation of specific DAR species (e.g., DAR2, DAR4).
-
-
Final Formulation:
-
Buffer exchange the purified ADC into its final formulation buffer.
-
Determine the protein concentration spectrophotometrically by measuring absorbance at 280 nm.
-
Sterile filter the final ADC solution and store at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of the ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a standard method for DAR analysis of cysteine-linked ADCs.[15] The ADC mixture is separated into peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the relative area of each peak.
-
Reverse Phase HPLC (RP-HPLC): The ADC is first reduced to separate the light and heavy chains. RP-HPLC separates the unconjugated and conjugated chains. The DAR can be calculated based on the peak areas and the known number of conjugation sites on each chain.
-
Mass Spectrometry (MS): Intact or reduced mass analysis by LC-MS can precisely determine the mass of each species, allowing for confirmation of the DAR distribution and identification of any side products.
-
-
Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the final ADC product, which are critical quality attributes.
-
-
In Vitro Cell Cytotoxicity Assay:
-
The potency of the ADC is determined by treating target antigen-expressing cancer cells with serial dilutions of the ADC. Cell viability is measured after a set incubation period (e.g., 72-96 hours) using an appropriate assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.[16]
-
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes involved in ADC synthesis and action.
Caption: Experimental workflow for ADC synthesis using a two-step conjugation process.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lonza.com [lonza.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Unrivaled Utility of Pentafluorophenyl Esters in Amine-Reactive Conjugation: A Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and peptide synthesis, the strategic selection of an active ester is paramount. This choice profoundly influences reaction efficiency, product yield, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) esters have long been a staple, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance.
Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920), utilized for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[1] Their enhanced efficacy is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. This structural feature renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate anion an excellent leaving group, thereby facilitating the nucleophilic attack by amines.[1] This guide provides a comprehensive examination of the chemical properties of PFP esters, supported by quantitative data and detailed experimental protocols, to empower researchers in optimizing their conjugation strategies.
Enhanced Chemical Properties: Reactivity and Stability
The primary advantages of PFP esters over other active esters, particularly the commonly used NHS esters, are their increased stability toward hydrolysis and their heightened reactivity toward aminolysis.[1] This combination is especially beneficial for reactions conducted in the aqueous environments typically required for modifying biomolecules.[1]
Superior Stability to Hydrolysis
Accelerated Reaction Kinetics
Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in aminolysis, the desired reaction with amines.[1] The electron-withdrawing pentafluorophenyl group significantly activates the ester for nucleophilic attack.
| Active Ester Type | Pseudo-first-order rate constant (s⁻¹) for aminolysis | Relative Coupling Speed |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ | ~70x faster than Poly(NHS-4-vinyl benzoate) |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ | - |
| Pentafluorophenyl ester (OPFP) | - | 32 |
| Pentachlorophenyl ester (OPCP) | - | 1 |
| Nitrophenyl ester (ONp) | - | 0.29 |
Table 1: Comparative reactivity data for PFP esters and other active esters. The pseudo-first-order rate constants were determined for the reaction with 1-aminomethylpyrene.[1] The relative coupling speed is a separate comparison from a different study.[1]
Physicochemical and Spectroscopic Properties
The parent alcohol, pentafluorophenol, is a key determinant of the properties of PFP esters.
| Property | Value |
| Pentafluorophenol Properties | |
| CAS Number | 771-61-9[4] |
| Molecular Formula | C₆HF₅O[4] |
| Molecular Weight | 184.06 g/mol [4] |
| Appearance | White crystalline solid[5] |
| Melting Point | 34-36 °C[5] |
| Boiling Point | 143 °C[5] |
| pKa | 5.50 ± 0.33[6][7] |
| Water Solubility | Soluble[6] |
| Pentafluorophenyl Ester General Properties | |
| Stability | Stable, but moisture-sensitive.[3][8] Incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[8] |
| Storage | Should be stored at -20°C in a tightly sealed container with a desiccant.[3] |
Table 2: Physicochemical properties of pentafluorophenol and general properties of PFP esters.
Spectroscopic characterization is essential for confirming the successful synthesis and purity of PFP esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR has been used to determine the conformations of PFP groups covalently bound to silica (B1680970) surfaces.[9] 19F NMR spectroscopy is a powerful tool for monitoring reactions involving PFP esters, with distinct signals for the fluorine atoms on the pentafluorophenyl ring.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum of pentafluorophenol shows a characteristic OH stretch at 3600 cm⁻¹ and a fluoroaromatic breathing band at 1575 cm⁻¹.[6] For PFP esters, the carbonyl (C=O) stretch is a key diagnostic peak.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of PFP esters and their application in peptide synthesis.
Protocol 1: General Synthesis of Nα-Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol outlines the synthesis of Fmoc-protected amino acid PFP esters, which are valuable reagents in solid-phase peptide synthesis.
Materials:
-
Nα-Fmoc-amino acid
-
Thionyl chloride or Ghosez reagent[11]
-
Pentafluorophenol[11]
-
N-methylmorpholine (for Ghosez reagent method)[11]
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure using Thionyl Chloride:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Fmoc-amino acid (5 mmol) in dichloromethane (100 mL).[11]
-
Slowly add thionyl chloride (20 mmol) to the reaction mixture over 5 minutes.[11]
-
Stir the resulting mixture at room temperature for 3 hours.[11]
-
Concentrate the mixture in vacuo to remove excess thionyl chloride and dichloromethane. Repeat the addition and evaporation of dichloromethane several times to ensure complete removal.[11]
-
Add pentafluorophenol (1.5 equivalents) and dichloromethane (200 mL) to the residue and stir the mixture overnight.[11]
-
Remove the DCM using a rotary evaporator.[11]
-
Dissolve the residue in a minimal amount of THF (4.50 mL) and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 50%) to yield the corresponding Fmoc-amino acid PFP ester as a colorless solid.[11]
Procedure using Ghosez Reagent:
-
In a flame-dried round-bottom flask, prepare a solution of the Fmoc-amino acid.
-
Slowly add Ghosez reagent (0.33 mmol) to the reaction mixture over 5 minutes.[11]
-
Stir the resulting mixture at room temperature for 5 hours.[11]
-
Cool the flask to 0 °C in an ice bath.[11]
-
Add pentafluorophenol (4.5 mmol) and N-methylmorpholine (3 mmol) to the cooled residue and stir.[11]
-
After 3 hours, allow the reaction to warm to room temperature and stir overnight.[11]
-
Remove the THF using a rotary evaporator and purify the product by flash column chromatography.[11]
Protocol 2: Peptide Bond Formation using a PFP Active Ester in Solution Phase
This protocol describes a general method for coupling an N-protected amino acid PFP ester to an amino acid or peptide with a free amino group.
Materials:
-
Nα-Fmoc-amino acid pentafluorophenyl ester (1.1-1.5 equivalents)[12]
-
Amino acid or peptide with a free amino group (1 equivalent)[12]
-
Diisopropylethylamine (DIPEA) (2-2.1 equivalents)[12]
-
Tetrahydrofuran (THF)[12]
-
Water[12]
-
10% Citric acid solution[12]
Procedure:
-
Prepare a 0.1 M solution of the Nα-Fmoc-amino acid pentafluorophenyl ester in THF.[12]
-
Prepare a 0.2 M aqueous solution or suspension of the amino acid or peptide with the free amino group.[12]
-
Add DIPEA to the aqueous solution to achieve a pH of 8.5-9.[12]
-
To the aqueous solution, add the THF solution of the active ester. The mixture should become homogeneous.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, work up the reaction by washing with a cold, dilute acid solution (e.g., 5% citric acid), followed by a saturated sodium bicarbonate solution, and finally with brine.[12]
Protocol 3: Hydrolytic Stability Assay of a PFP Ester
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.
Materials:
-
PFP ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Buffer of interest (e.g., PBS, pH 7.4)[3]
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector[3]
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)[1]
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[3]
-
Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the reaction buffer to a final concentration of 1 mM.[1]
-
Immediately inject a sample (t=0) into the HPLC system.[1]
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).[1]
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.[1]
-
Calculate the half-life of the PFP ester under the tested conditions.
Logical Relationships and Workflows
The advantages and applications of PFP esters can be visualized through logical diagrams and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Pentafluorophenol CAS#: 771-61-9 [m.chemicalbook.com]
- 7. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 8. Pentafluorophenol | 771-61-9 [chemicalbook.com]
- 9. Conformations of silica-bound (pentafluorophenyl)propyl groups determined by solid-state NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
The Role of PEG Linkers in Enhancing Drug Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, has emerged as a cornerstone in pharmaceutical development to overcome the challenges associated with poor drug solubility.[1] By modifying small molecules, proteins, and peptides, PEGylation significantly enhances their aqueous solubility, leading to improved bioavailability, stability, and therapeutic efficacy.[2][3] This in-depth technical guide details the mechanisms by which PEG linkers improve drug solubility, presents quantitative data on solubility enhancement, provides detailed experimental protocols for characterization, and illustrates key concepts through diagrams.
Introduction: The Challenge of Poor Drug Solubility
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility. This inherent characteristic poses a major hurdle to their development as therapeutic agents, often leading to low bioavailability, suboptimal dosing, and ultimately, clinical failure. Various strategies have been developed to address this challenge, with PEGylation standing out as a clinically validated and widely adopted approach.[4] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a drug molecule, imparts its favorable physicochemical properties.[5]
Mechanism of Solubility Enhancement
The primary mechanism by which PEG linkers enhance drug solubility is through the introduction of a large, hydrophilic moiety to the drug molecule. The repeating ethylene (B1197577) oxide units in the PEG chain are highly solvated by water molecules, creating a hydrophilic shell around the drug.[5] This "stealth" effect not only increases the overall water solubility of the drug conjugate but also provides several other benefits:
-
Increased Hydrodynamic Volume: The PEG chain increases the effective size of the drug molecule in solution, which can reduce renal clearance and prolong its circulation half-life.[1]
-
Reduced Aggregation: For poorly soluble drugs prone to aggregation in aqueous environments, the PEG linker can sterically hinder intermolecular interactions, preventing the formation of insoluble aggregates.
-
Masking of Hydrophobic Surfaces: PEGylation can effectively mask hydrophobic regions of a protein or small molecule, preventing their interaction with other hydrophobic species and subsequent precipitation.
The choice of PEG linker length and architecture (linear vs. branched) can be tailored to optimize the solubility and pharmacokinetic profile of a specific drug.[6] Generally, longer PEG chains lead to a greater increase in solubility.[5]
Quantitative Impact of PEGylation on Drug Solubility
The impact of PEGylation on drug solubility can be dramatic, often resulting in several orders of magnitude of improvement. The following table summarizes quantitative data from various studies, demonstrating the significant increase in aqueous solubility for different drugs upon PEGylation.
| Drug | PEG Linker | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | 2'-PEG ester | >165,260-fold | [7] |
| Paclitaxel | PEG-VC-PABC prodrug | ~1000-fold | [7] |
| Paclitaxel | PEGylated liposomes with 3% Tween 80 | Increased to 3.39 g/L | [7] |
| Silybin | Linear PEG with succinic ester linkage | >19,950-fold (from 0.0401 mg/mL to >800 mg/mL) | [8] |
Experimental Protocols
Accurate assessment of the enhanced solubility and characterization of PEGylated drugs are critical steps in the development process. The following sections provide detailed methodologies for key experiments.
Shake-Flask Method for Solubility Assessment
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[9]
Objective: To determine the equilibrium solubility of a non-PEGylated drug and its PEGylated counterpart in a specific aqueous buffer.
Materials:
-
Non-PEGylated drug substance
-
PEGylated drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Vials and syringes
Protocol:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions (e.g., 20 mM) of the test compounds in DMSO.[10]
-
Incubation: In separate vials, add an excess amount of the solid drug (either non-PEGylated or PEGylated) to a known volume of PBS (e.g., 1 mL). Ensure that there is undissolved solid material at the bottom of the vial.
-
Equilibration: Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.[11]
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. It is advisable to filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved drug in the supernatant using a validated HPLC method. A standard curve of the respective compound should be prepared to accurately quantify the concentration.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Characterization of PEGylated Drugs
SEC separates molecules based on their hydrodynamic radius and is an essential tool for assessing the purity of a PEGylated product and identifying the presence of unconjugated drug or free PEG.[12][13]
Objective: To separate the PEGylated conjugate from the unreacted protein/drug and free PEG.
Materials:
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (e.g., TSKgel G3000SWXL)[14]
-
Mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2)[15]
-
PEGylated drug sample
Protocol:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the PEGylated drug sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate (e.g., 0.5 mL/min).[15]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the protein or drug absorbs (e.g., 280 nm for proteins).
-
Data Analysis: The chromatogram will show distinct peaks corresponding to the PEGylated conjugate (eluting first due to its larger size), the unconjugated protein/drug, and any free PEG (if it has a chromophore or if an alternative detector like a refractive index detector is used). The peak areas can be integrated to determine the relative purity of the conjugate.
¹H NMR spectroscopy is a powerful technique to confirm the covalent attachment of PEG to a molecule and to determine the degree of PEGylation.[16][17]
Objective: To confirm the presence of the PEG moiety in the conjugate and quantify the average number of PEG chains attached to the drug molecule.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)[18]
-
Deuterated solvent (e.g., D₂O)
-
PEGylated drug sample
-
Internal standard (e.g., DMSO)
Protocol:
-
Sample Preparation: Dissolve a known amount of the purified PEGylated conjugate in the deuterated solvent. Add a known amount of an internal standard.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Confirmation of PEGylation: The spectrum will show a characteristic large, sharp singlet peak around 3.6 ppm, corresponding to the repeating ethylene oxide protons of the PEG chain.[17]
-
Determination of Degree of PEGylation: By integrating the area of the PEG peak and comparing it to the integral of a well-resolved peak from the drug molecule and the internal standard, the average number of PEG chains per drug molecule can be calculated.[18]
-
Visualizing Key Processes and Concepts
Logical Relationship of PEGylation-Induced Solubility Enhancement
Caption: How PEGylation improves drug solubility.
Experimental Workflow for Shake-Flask Solubility Assay
Caption: Shake-Flask solubility assay workflow.
Conclusion
PEGylation is a powerful and versatile strategy to significantly enhance the aqueous solubility of a wide range of therapeutic agents. The hydrophilic nature of the PEG linker, coupled with its ability to increase the hydrodynamic volume and reduce aggregation, directly addresses one of the most significant challenges in drug development. The methodologies outlined in this guide provide a framework for the quantitative assessment and characterization of PEGylated drugs, enabling researchers to effectively harness the benefits of this technology. As drug discovery continues to produce increasingly complex and hydrophobic molecules, the role of PEG linkers in improving solubility and enabling the development of new medicines will undoubtedly continue to expand.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. creativepegworks.com [creativepegworks.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mal-NH-PEG4-CH2CH2COOPFP Ester in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-NH-PEG4-CH2CH2COOPFP ester, a valuable tool in the field of bioconjugation, particularly for the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the linker's physicochemical properties, provides exemplary experimental protocols, and illustrates its application in targeted protein degradation.
Core Concepts and Physicochemical Properties
This compound is a versatile crosslinking reagent featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide moiety selectively reacts with sulfhydryl groups, typically found in cysteine residues of proteins, under mild conditions (pH 6.5-7.5) to form a stable thioether bond. The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues of proteins, at a pH range of 7-9.
The inclusion of the PEG4 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can improve the pharmacokinetic properties of the final therapeutic agent. PFP esters are known to be less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 582.47 g/mol | [1][2] |
| CAS Number | 1347750-84-8 | [1][2][3][4] |
| Molecular Formula | C24H27F5N2O9 | [1][2] |
| Appearance | Viscous liquid | |
| Storage Conditions | Store at ≤ -20 °C, desiccated. |
Application in PROTAC Development: A Case Study with an Androgen Receptor Degrader
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. While the clinical candidate ARV-110 (bavdegalutamide), an androgen receptor (AR) degrader, utilizes a different linker, we will use its mechanism of action as a representative example to illustrate the application of a Mal-NH-PEG4-based linker in the synthesis of a hypothetical AR-targeting PROTAC.[3][5][6]
ARV-110 targets the androgen receptor, a key driver in prostate cancer, and recruits the cereblon (CRBN) E3 ligase to induce AR degradation.[7][8] A similar PROTAC could be synthesized using this compound to connect an AR ligand to a CRBN ligand.
Signaling Pathway: PROTAC-Mediated Androgen Receptor Degradation
The following diagram illustrates the signaling pathway of a hypothetical AR-targeting PROTAC.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Protocols
General Protocol for Two-Step Protein Crosslinking
This protocol describes a general method for conjugating an amine-containing protein to a sulfhydryl-containing protein using this compound.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Preparation of Protein-NH2: Dissolve the amine-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Activation of Protein-NH2:
-
Immediately before use, dissolve the this compound in DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH2 solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with the conjugation buffer.
-
Conjugation to Protein-SH:
-
Immediately add the purified, activated Protein-NH2 to the sulfhydryl-containing protein solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate: The final conjugate can be purified using size-exclusion chromatography or other appropriate methods to remove any unreacted proteins.
Hypothetical Synthesis of an AR-Targeting PROTAC
This protocol outlines a hypothetical synthesis of an Androgen Receptor-targeting PROTAC using an AR ligand with a free amine, a CRBN ligand with a free sulfhydryl group, and the this compound linker.
Caption: Workflow for the synthesis of a hypothetical AR-PROTAC.
Materials:
-
AR ligand with a primary or secondary amine.
-
CRBN ligand with a sulfhydryl group.
-
This compound.
-
Anhydrous DMF.
-
Diisopropylethylamine (DIPEA).
-
Reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
High-performance liquid chromatography (HPLC) for purification.
Procedure:
-
Activation of the AR Ligand:
-
Dissolve the AR ligand and a 1.1 molar equivalent of this compound in anhydrous DMF.
-
Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the AR ligand-linker intermediate.
-
-
Conjugation to the CRBN Ligand:
-
To the reaction mixture containing the activated AR ligand, add a 1.0 molar equivalent of the CRBN ligand.
-
Continue stirring at room temperature for an additional 2-4 hours, or until LC-MS analysis indicates the completion of the reaction.
-
-
Purification:
-
Quench the reaction with a small amount of water.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final AR-targeting PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Logical Relationships in PROTAC Design
The successful design of a PROTAC involves the careful consideration of several interconnected factors. The choice of the target protein, the E3 ligase, and the specific ligands for each, as well as the nature of the linker, all play a crucial role in the efficacy of the final molecule.
Caption: Logical relationships in PROTAC design and optimization.
This guide provides a foundational understanding of the utility of this compound in the development of sophisticated bioconjugates. The provided protocols and diagrams serve as a starting point for researchers to design and execute their experiments in the exciting and rapidly evolving field of targeted therapeutics.
References
- 1. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bavdegalutamide (ARV-110) (#16812) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bavdegalutamide | C41H43ClFN9O6 | CID 134414307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bavdegalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Mal-NH-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-NH-PEG4-PFP ester is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules. This reagent is particularly valuable in bioconjugation for applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in the preparation of labeled proteins for diagnostic and research purposes.[1][2][3][4]
The molecule features a maleimide (B117702) group that reacts specifically with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[1] The other end of the linker is a pentafluorophenyl (PFP) ester, which reacts with primary amines (e.g., the N-terminus or lysine (B10760008) residues of a protein) at a pH of 7-9 to form a stable amide bond.[1][3] The PFP ester is notable for its enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions with less hydrolysis.[3][5][6][7] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance during conjugation.[8]
This document provides a detailed protocol for a common two-step protein labeling procedure using Mal-NH-PEG4-PFP ester.
Principle of the Reaction
The labeling process typically involves a two-step reaction. First, the PFP ester of the crosslinker reacts with the primary amines on the first protein (Protein 1). After removing the excess crosslinker, the maleimide group on the now-modified Protein 1 is then reacted with the sulfhydryl groups on the second molecule (Protein 2 or a small molecule).[1] This sequential approach allows for controlled conjugation and the formation of well-defined bioconjugates.
Materials and Equipment
-
Protein 1 (amine-containing): To be labeled, at a concentration of at least 2 mg/mL for optimal results.[9]
-
Protein 2 (sulfhydryl-containing) or other sulfhydryl-containing molecule.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-sulfhydryl containing buffer at pH 7.2-7.5. Avoid buffers like Tris or glycine.[1][5][6]
-
Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][5][6]
-
Quenching Reagent (Optional): Buffer containing reduced cysteine.[1]
-
Purification System: Desalting columns (e.g., size-exclusion chromatography) or dialysis equipment.[1][5][6]
-
Analytical Equipment: Spectrophotometer, SDS-PAGE system, mass spectrometer for characterization.
Experimental Protocols
Preparation of Reagents
-
Crosslinker Stock Solution: The Mal-NH-PEG4-PFP ester is moisture-sensitive.[1][5] Equilibrate the vial to room temperature before opening to prevent condensation.[1][5] Immediately before use, dissolve the required amount of the crosslinker in a minimal volume of DMSO or DMF.[1][5][6] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[5][6]
-
Protein Preparation: Ensure the protein solutions are in an appropriate reaction buffer (e.g., PBS, pH 7.2-7.5) free of primary amines and sulfhydryls. If necessary, perform a buffer exchange using dialysis or a desalting column.[5][6]
Two-Step Protein Labeling Protocol
Step 1: Reaction of PFP Ester with Protein 1 (Amine-Containing)
-
Calculate the required amount of Mal-NH-PEG4-PFP ester. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is generally recommended.[1] The optimal ratio may need to be determined empirically.
-
Add the freshly prepared Mal-NH-PEG4-PFP ester solution to the solution of Protein 1. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[1]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight at 4°C.[1][6]
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis.[1][5][6] This step is crucial to prevent unwanted crosslinking in the subsequent step.
Step 2: Reaction of Maleimide with Protein 2 (Sulfhydryl-Containing)
-
Add the sulfhydryl-containing molecule (Protein 2) to the purified, maleimide-activated Protein 1.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 hours to overnight.[1] The reaction should be performed at a pH between 6.5 and 7.5.[1]
-
Optional Quenching: To stop the reaction, a buffer containing reduced cysteine at a concentration several times greater than the sulfhydryls of Protein 2 can be added.[1]
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove any unreacted molecules.
Characterization of the Conjugate
The success of the conjugation can be assessed by various methods:
-
SDS-PAGE: An increase in the molecular weight of the labeled protein compared to the unlabeled protein.
-
Mass Spectrometry: To confirm the mass of the final conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To quantify the protein concentration and, if a dye is conjugated, the dye concentration.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Crosslinker Molar Excess | 10- to 50-fold over amine-containing protein | The optimal ratio depends on the protein concentration and the desired degree of labeling and should be determined empirically.[1] |
| Reaction pH | PFP ester reaction: 7.0-9.0, Maleimide reaction: 6.5-7.5. Overall conjugation: 7.2-7.5. | PFP ester hydrolysis increases with pH, while the maleimide group loses specificity above pH 7.5.[1] |
| Reaction Temperature | 4°C to 37°C | Longer incubation times are typically required at lower temperatures.[6] For example, 30 minutes at 37°C or 2 hours at room temperature.[5][6] |
| Incubation Time | 30 minutes to overnight | The reaction is often complete within 30-120 minutes at room temperature.[1][6] |
| Organic Solvent | DMSO or DMF | The final concentration in the reaction mixture should be less than 10%.[1] |
Visualizations
Caption: Experimental workflow for the two-step protein labeling using Mal-NH-PEG4-PFP ester.
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC) utilizing a labeled protein.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. Maleimide-PEG4-NHS Ester [myskinrecipes.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Maleimide-Thiol Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the highly specific and efficient coupling of maleimides with thiols. This conjugation chemistry is a cornerstone in bioconjugation, enabling the precise modification of proteins, peptides, and other biomolecules for applications ranging from fluorescent labeling to the development of Antibody-Drug Conjugates (ADCs).
Introduction to Maleimide-Thiol Chemistry
The reaction between a maleimide (B117702) and a thiol group proceeds via a Michael addition mechanism, resulting in the formation of a stable covalent thioether bond.[1] This reaction is highly chemoselective for thiols, particularly the sulfhydryl groups of cysteine residues in proteins, within a specific pH range.[2][3] Its efficiency, specificity, and ability to proceed under mild, physiological conditions make it an invaluable tool in bioconjugation and drug development.[3][4]
Key Reaction Parameters and Optimization
Successful maleimide-thiol conjugation hinges on the careful control of several experimental parameters. Optimizing these conditions is crucial for maximizing reaction efficiency, yield, and the stability of the final conjugate.
pH
The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][4]
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly protonated, decreasing its nucleophilicity.[4]
-
pH 6.5 - 7.5: This range offers the best compromise between reaction rate and selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1][2]
-
Above pH 7.5: The reaction with primary amines (e.g., the epsilon-amino group of lysine) becomes more competitive, leading to a loss of selectivity.[2] Furthermore, the maleimide group itself is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid.[2][4]
Temperature
The reaction rate is temperature-dependent.[4]
-
Room Temperature (20-25°C): Typically allows for rapid conjugation, often complete within 30 minutes to 2 hours.[4]
-
4°C: Recommended for sensitive proteins to minimize potential degradation during the conjugation process. The reaction is slower and is often left to proceed overnight (8-16 hours).[4][5]
Solvents
The choice of solvent depends on the solubility of the reactants.
-
Aqueous Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers that maintain the desired pH without interfering with the reaction.[5][6] It is crucial to use buffers that do not contain thiols.
-
Organic Co-solvents: For maleimides with poor aqueous solubility, such as many fluorescent dyes, the use of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is necessary.[5][6] The maleimide is first dissolved in a small amount of the organic solvent before being added to the aqueous solution of the thiol-containing molecule.
Reactant Concentration and Molar Ratio
The concentration of the reactants and the molar ratio of maleimide to thiol significantly influence the reaction efficiency. A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[4] A starting point of a 10 to 20-fold molar excess of the maleimide-functionalized molecule over the thiol-containing biomolecule is often recommended.[7]
Data Summary: Reaction Condition Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selectivity and reaction rate.[2][4] |
| Temperature | 4°C to 25°C | 4°C for sensitive proteins (overnight reaction); Room temperature for faster kinetics (30 min - 2 hours).[4][5] |
| Solvent | Aqueous buffers (PBS, Tris, HEPES) | For water-soluble reactants.[5][6] |
| with organic co-solvents (DMSO, DMF) | For poorly water-soluble maleimides.[5][6] | |
| Molar Ratio | 10-20 fold excess of maleimide | Drives the reaction to completion.[7] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein labeling.[5][6] |
Experimental Protocols
General Protocol for Protein Labeling with a Maleimide-Functionalized Dye
This protocol provides a general procedure for conjugating a maleimide-containing fluorescent dye to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized dye
-
Degassed reaction buffer (e.g., 100 mM PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[5][6]
-
Optional (Disulfide Reduction): If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation. Add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas, cap it, and incubate for 20-30 minutes at room temperature.
-
-
Maleimide Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF. This solution should be prepared immediately before use as maleimides are susceptible to hydrolysis in aqueous solutions.[2]
-
-
Conjugation Reaction:
-
Add the maleimide dye stock solution to the protein solution to achieve the desired molar ratio (e.g., a 10-20 fold molar excess of dye).[7] Add the dye solution dropwise while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and other small molecules using a suitable purification method such as gel filtration, dialysis, or HPLC.[5]
-
-
Storage:
-
For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[7] The conjugate can be stored at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[7]
-
Protocol for Monitoring Reaction Progress with Ellman's Reagent
Ellman's reagent (DTNB) can be used to quantify the number of free thiol groups remaining in the reaction mixture over time, thereby monitoring the progress of the conjugation.
Materials:
-
Ellman's Reagent solution
-
Reaction samples at different time points
-
Spectrophotometer
Procedure:
-
At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.
-
Add the aliquot to a solution of Ellman's reagent.
-
Measure the absorbance at 412 nm.
-
The decrease in absorbance over time corresponds to the consumption of free thiols and thus the progress of the reaction. A standard curve using a known concentration of a thiol-containing compound (e.g., cysteine) can be used for quantification.[4]
Visualizing the Chemistry and Workflow
Potential Side Reactions and Stability Considerations
While the maleimide-thiol reaction is highly specific, several side reactions can occur, impacting the yield and stability of the conjugate.
-
Hydrolysis of Maleimide: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, forming a non-reactive maleamic acid.[2] Therefore, aqueous solutions of maleimides should be prepared fresh and used promptly.[7]
-
Reaction with Amines: At pH values above 7.5, primary amines can react with the maleimide group, leading to non-specific labeling.[2]
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, a process known as a retro-Michael reaction.[8] This can lead to the exchange of the maleimide-linked payload with other thiols, such as glutathione, in a biological environment.[8][9] This potential instability is a critical consideration in drug development.
-
Thiazine (B8601807) Rearrangement: A side-reaction can occur with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.[10]
Strategies to improve the stability of the maleimide-thiol linkage include the development of next-generation maleimides and methods to promote the hydrolysis of the thiosuccinimide ring after conjugation, which results in a stable, open-ring structure.[9][11] A transcyclization reaction has also been presented as a strategy to stabilize the thiosuccinimide adduct.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. d-nb.info [d-nb.info]
- 10. bachem.com [bachem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Using Mal-NH-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Mal-NH-PEG4-PFP Ester
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. The Mal-NH-PEG4-PFP ester is a versatile, heterobifunctional linker designed for the modular synthesis of PROTACs. Its key features include:
-
Pentafluorophenyl (PFP) Ester: A highly reactive group for acylation, typically with primary or secondary amines on a POI ligand, forming a stable amide bond. PFP esters exhibit greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.
-
Maleimide (B117702): A thiol-reactive group that specifically reacts with sulfhydryl groups (e.g., from cysteine residues) on an E3 ligase ligand to form a stable thioether bond.
-
PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The flexibility and length of the PEG linker are crucial for optimizing the formation of a productive ternary complex.
The orthogonal reactivity of the PFP ester and maleimide groups allows for a controlled, two-step sequential conjugation strategy, providing a robust method for PROTAC synthesis.
Signaling Pathway: BRD4 Degradation and Downregulation of c-Myc
A prominent example of PROTAC-mediated protein degradation involves the targeting of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein. BRD4 plays a crucial role in the transcription of various oncogenes, most notably c-Myc. By inducing the degradation of BRD4, PROTACs can effectively suppress the transcription of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells. The signaling pathway below illustrates this mechanism.[1][2]
Caption: Mechanism of a BRD4-targeting PROTAC leading to c-Myc downregulation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from initial synthesis to comprehensive biological evaluation. The following diagram outlines a typical experimental workflow for a PROTAC synthesized using the Mal-NH-PEG4-PFP ester linker.
Caption: Experimental workflow for PROTAC synthesis and biological evaluation.
Quantitative Data Presentation
The length of the PEG linker is a critical parameter in optimizing PROTAC efficacy. The following table summarizes representative data for BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Reference Cell Line |
| BRD4 Degrader 1 | PEG2 | 250 | 70 | MV-4-11 |
| BRD4 Degrader 2 | PEG4 | 50 | >90 | MV-4-11 |
| BRD4 Degrader 3 | PEG6 | 100 | 85 | MV-4-11 |
| BRD4 Degrader 4 | Alkyl (10 atoms) | 300 | 65 | HeLa |
| BRD4 Degrader 5 | PEG3 | <1 | >90 | 22Rv1 |
Note: Data is compiled from various sources in the literature and experimental conditions may vary. This table serves as an illustrative guide.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using Mal-NH-PEG4-PFP ester and its subsequent biological evaluation. A representative synthesis of a BRD4-targeting PROTAC using the BRD4 ligand JQ1 (with a free amine for conjugation) and a thiol-modified pomalidomide (B1683931) (CRBN E3 ligase ligand) is described.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol is a two-step synthesis. The first step is the reaction of an amine-functionalized POI ligand with the PFP ester of the linker. The second step is the conjugation of the resulting intermediate with a thiol-containing E3 ligase ligand.
Materials:
-
Amine-functionalized JQ1 (POI ligand)
-
Mal-NH-PEG4-PFP ester (Linker)
-
Thiol-modified Pomalidomide (E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.4
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
Step 1: Amide Coupling of JQ1 to Mal-NH-PEG4-PFP Ester
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve amine-functionalized JQ1 (1.0 eq) in anhydrous DMF.
-
Addition of Linker and Base: To the solution of JQ1, add Mal-NH-PEG4-PFP ester (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the JQ1-linker intermediate.
-
Purification: Upon completion, purify the crude product by preparative HPLC to obtain the JQ1-PEG4-Maleimide intermediate.
-
Characterization: Confirm the identity and purity of the intermediate by LC-MS and NMR.
Step 2: Thiol-Maleimide Conjugation of JQ1-Linker Intermediate to Pomalidomide
-
Preparation: Prepare a solution of the thiol-modified pomalidomide (1.2 eq) in a mixture of DMSO and PBS (pH 7.2).
-
Addition of Intermediate: Slowly add a solution of the purified JQ1-PEG4-Maleimide intermediate (1.0 eq) in DMSO to the pomalidomide solution with gentle stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Final Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final JQ1-PROTAC.
-
Final Characterization: Confirm the identity, purity, and structure of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol 2: Assessment of BRD4 Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][4]
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, MV-4-11)
-
Cell culture medium and supplements
-
Synthesized BRD4-targeting PROTAC and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the BRD4-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with antibodies for c-Myc and the loading control.
-
Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
References
Application Notes and Protocols: PFP Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters are highly efficient acylating agents used for the conjugation of carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] This method is widely employed in bioconjugation, peptide synthesis, and drug development for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) and fluorescently labeled proteins.[2][3] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making the PFP ester highly reactive towards nucleophilic attack by amines.[1]
A key advantage of PFP esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their superior stability in aqueous solutions.[1][4][5] PFP esters exhibit a significantly lower rate of hydrolysis, which is a competing reaction that can reduce conjugation efficiency.[1] This increased stability, coupled with their high reactivity towards aminolysis, results in more efficient and reproducible conjugation reactions, often leading to higher yields.[1][6]
These application notes provide detailed protocols for the reaction of PFP esters with primary amines, focusing on the conjugation of small molecules to proteins and other biomolecules.
Key Advantages of PFP Esters
-
Enhanced Stability: PFP esters are less susceptible to spontaneous hydrolysis in aqueous buffers compared to NHS esters, leading to more efficient reactions.[1][2]
-
Higher Reactivity: The pentafluorophenolate is an excellent leaving group, resulting in faster reaction kinetics with primary amines.[1]
-
Improved Efficiency: The combination of high reactivity and stability allows for more reliable and reproducible conjugations, even with precious or limited quantities of biomolecules.[1]
-
Site-Selectivity: In certain cases, PFP esters have demonstrated preferential labeling of specific lysine (B10760008) residues on antibodies, offering a route to more homogeneous bioconjugates.[3][7]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
Caption: General experimental workflow for PFP ester conjugation.
Quantitative Data Summary
The efficiency of the PFP ester reaction with primary amines is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction parameters.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0[8][9] | Optimal pH is typically between 7.2 and 8.5.[5] Higher pH increases the rate of both aminolysis and hydrolysis.[8] |
| Temperature | 4°C - 37°C[4][9] | Room temperature (20-25°C) is common.[5] Lower temperatures (4°C) can be used for sensitive biomolecules or to enhance selectivity.[3][7] |
| Reaction Time | 30 minutes - Overnight[4][5] | Typical reaction times are 1-4 hours at room temperature.[5] |
| Solvent | Aqueous buffer with organic co-solvent | PFP esters are often dissolved in a dry, water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction buffer.[4][9] The final concentration of the organic solvent should generally be less than 10%.[8] |
| Molar Excess of PFP Ester | 2 to 50-fold[5][8] | The optimal molar ratio depends on the biomolecule and the desired degree of labeling and should be determined empirically.[8] For proteins, a 10- to 50-fold molar excess is a common starting point.[8] |
| Biomolecule Concentration | 0.5 - 10 mg/mL[1][5] | More dilute protein solutions may require a greater molar excess of the PFP ester.[8] |
Experimental Protocols
Important Considerations Before Starting:
-
Moisture Sensitivity: PFP esters are moisture-sensitive.[4][8] Store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][9]
-
Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[4][9] Suitable buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES.[5]
-
Reagent Preparation: Dissolve the PFP ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[4][9] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[4][10]
Protocol 1: General Procedure for Protein Conjugation
This protocol describes a general method for conjugating a PFP ester-activated small molecule to a protein.
Materials:
-
Protein with primary amines (e.g., antibody, enzyme)
-
PFP ester-activated molecule
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5[4][5]
-
Organic Solvent: Anhydrous DMSO or DMF[4]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer[5]
-
Purification System: Desalting column or dialysis equipment[8]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[5]
-
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer to a final concentration that provides a large excess of primary amines (e.g., 50 mM Tris).
-
Incubate for an additional 30 minutes.
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the degree of labeling and confirm conjugation using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
-
Protocol 2: Two-Step Crosslinking Using a Heterobifunctional PFP Ester
This protocol is for using a heterobifunctional crosslinker containing both a PFP ester and another reactive group (e.g., a maleimide (B117702) for reaction with sulfhydryls).[8]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Heterobifunctional crosslinker (e.g., Mal-(PEG)n-PFP Ester)
-
Conjugation Buffer: Amine- and sulfhydryl-free buffer, pH 7.2-7.5[8]
-
Organic Solvent: Anhydrous DMSO or DMF[8]
-
Desalting column[8]
Procedure:
-
Prepare Protein-NH2 Solution: Dissolve the amine-containing protein in Conjugation Buffer.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the PFP ester crosslinker in anhydrous DMSO or DMF.[8]
-
First Reaction (Amine-PFP Ester Coupling):
-
Remove Excess Crosslinker:
-
Pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer to remove unreacted crosslinker.[8]
-
-
Second Reaction (Maleimide-Sulfhydryl Coupling):
-
Immediately combine the desalted, maleimide-activated protein with the sulfhydryl-containing molecule.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.[8]
-
-
Purify the Final Conjugate: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography) to remove any unreacted molecules.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolysis of PFP ester | - Ensure PFP ester is stored properly with desiccant. - Prepare PFP ester solution immediately before use. - Avoid high pH (>9.0) and prolonged reaction times in aqueous buffer. |
| - Inactive primary amines | - Ensure reaction pH is between 7.2 and 8.5 to deprotonate primary amines. | |
| - Competing nucleophiles | - Use amine-free buffers (e.g., PBS, HEPES). | |
| Protein Precipitation | - High concentration of organic solvent | - Keep the final concentration of DMSO or DMF below 10%. |
| - Change in protein properties upon conjugation | - Optimize the molar ratio of PFP ester to protein to achieve a lower degree of labeling. - Add stabilizing excipients to the buffer. | |
| High Degree of Labeling / Aggregation | - Excessive molar ratio of PFP ester | - Reduce the molar excess of the PFP ester in the reaction. |
| - Prolonged reaction time | - Decrease the incubation time. |
Conclusion
PFP esters are versatile and robust reagents for the modification of primary amines. Their enhanced stability and reactivity make them a superior choice for many bioconjugation applications, leading to higher efficiency and reproducibility.[1] By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve successful and consistent conjugation results for a wide range of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
Bioconjugation Techniques Using PEGylated Crosslinkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for common bioconjugation techniques utilizing polyethylene (B3416737) glycol (PEG) crosslinkers. The information is intended to guide researchers in the strategic design and execution of experiments for the PEGylation of proteins, peptides, and other biomolecules, with a focus on enhancing their therapeutic and diagnostic potential.
Introduction to PEGylation
PEGylation is the process of covalently attaching PEG chains to a molecule, such-as a therapeutic protein, peptide, or small molecule drug.[1] This bioconjugation strategy is widely employed to improve the pharmacokinetic and pharmacodynamic properties of the molecule.[1] The hydrophilic and flexible nature of the PEG polymer chain imparts several advantageous characteristics to the conjugated molecule.[2]
Key Benefits of PEGylation:
-
Increased Hydrodynamic Size: The attachment of a PEG chain increases the effective size of the molecule in solution, which can significantly reduce its renal clearance and prolong its circulation half-life.[3]
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic molecules in aqueous solutions and protect the conjugated molecule from enzymatic degradation.[2][4]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a protein, reducing its potential to elicit an immune response.[4]
-
Improved Pharmacokinetics: By extending the circulation time and improving stability, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[5]
Common Bioconjugation Chemistries with PEGylated Crosslinkers
The choice of bioconjugation chemistry is critical and depends on the available functional groups on the target biomolecule and the desired properties of the final conjugate. The most common strategies target primary amines, thiols, or utilize bio-orthogonal "click" chemistry.
Amine-Reactive PEGylation via NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most widely used reagents for targeting primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[5] The reaction between a PEG-NHS ester and an amine forms a stable amide bond.[5]
General Reaction Scheme:
Caption: Amine-reactive PEGylation using an NHS ester to form a stable amide bond.
Experimental Protocol: NHS-Ester PEGylation of a Protein
Materials:
-
Protein of interest
-
PEG-NHS ester reagent (store desiccated at -20°C)[3]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[7]
-
Dry, water-miscible solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))[3]
-
Reaction vessels
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)[]
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[6] Ensure that any buffers containing primary amines, such as Tris, are completely removed.[9]
-
PEG Reagent Preparation: Allow the vial of PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.[3] Immediately before use, dissolve the calculated amount of PEG-NHS ester in a small volume of dry DMF or DMSO.[6] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[9]
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester. A 5- to 20-fold molar excess of PEG to protein is a common starting point.[3][6] The optimal ratio should be determined empirically for each specific protein and desired degree of PEGylation.[7]
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring.[7]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6] The optimal reaction time may vary depending on the specific protein.[3]
-
-
Reaction Quenching: (Optional) Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[6][]
-
Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.[5]
Thiol-Reactive PEGylation via Maleimide (B117702) Chemistry
PEG-maleimide reagents are highly specific for thiol groups, primarily found in the side chains of cysteine residues.[5] The maleimide group reacts with the sulfhydryl group via a Michael addition reaction to form a stable thioether bond.[5] This reaction is most efficient at a pH between 6.5 and 7.5.[5]
General Reaction Scheme:
Caption: Thiol-reactive PEGylation using a maleimide to form a stable thioether bond.
Experimental Protocol: Maleimide PEGylation of a Protein
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue)
-
PEG-Maleimide reagent (store at -20°C)[10]
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[5]
-
Reducing agent (optional, e.g., TCEP or DTT)[11]
-
Reaction vessels
-
Stirring equipment
-
Purification system (e.g., desalting column or dialysis cassette)[5]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[5] If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent like TCEP can be used.[11] If DTT is used, it must be removed prior to adding the PEG-maleimide.[11]
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in a suitable solvent (e.g., conjugation buffer) at a concentration of at least 10 mg/mL.[10]
-
PEGylation Reaction:
-
Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted PEG-maleimide and byproducts.[10]
-
Characterization: Characterize the purified product using methods like SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and assess purity.[5]
Bio-orthogonal PEGylation via Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological functional groups.[12] The most common click chemistry reaction for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[13] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is particularly useful for in vivo applications.[12]
General Reaction Scheme (SPAAC):
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free PEGylation.
Experimental Protocol: ADC Preparation by SPAAC
This protocol describes the conjugation of a drug-linker containing a dibenzocyclooctyne (DBCO) group to an azide-modified antibody.
Materials:
-
Purified azide-conjugated antibody
-
Drug linker conjugated with DBCO
-
DMSO or DMF[12]
-
PBS (pH 7.4)[12]
-
Desalting column[12]
-
Protein concentrator (e.g., 50 kDa MWCO)[12]
Procedure:
-
Antibody Preparation: Perform a buffer exchange for the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.[12]
-
Drug-Linker Preparation: Prepare a stock solution of the DBCO-drug linker in DMSO.[12]
-
Conjugation Reaction:
-
Purification:
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm purity. If the conjugation efficiency is not 100%, further purification by hydrophobic interaction chromatography (HIC) may be necessary.[12]
Quantitative Data on PEGylation
The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Effect of PEG-to-Protein Molar Ratio on Mono-PEGylated Species Yield
| PEG/Protein Molar Ratio | pH | Reductant Molar Ratio | Mono-PEGylated Species (%) |
| 1.25 | 7.0 | 2.0 | ~35 |
| 1.75 | 7.0 | 2.0 | ~45 |
| 2.25 | 7.0 | 2.0 | ~50 |
| 1.75 | 6.5 | 2.0 | ~40 |
| 1.75 | 7.5 | 2.0 | ~42 |
Data adapted from a study on optimizing PEGylation conditions. The specific protein and PEG reagent are not specified in the source.[14]
Table 2: Impact of PEG Chain Length and Structure on Hydrodynamic Radius (Rh) of Human Serum Albumin (HSA)
| PEG Moiety | Molecular Weight (kDa) | Rh of PEGylated HSA (nm) |
| Native HSA | 66.5 | 3.5 |
| Linear PEG | 5 | 4.2 |
| Linear PEG | 10 | 5.2 |
| Linear PEG | 20 | 6.1 |
| Branched PEG | 20 | 6.4 |
Data extracted from a study on the effect of PEG length and structure on the hydrodynamic radius of HSA.[15] Note that while the molecular weight of the branched 20 kDa PEG is the same as the linear 20 kDa PEG, it results in a slightly larger hydrodynamic radius.[15]
Table 3: Comparison of Reaction Kinetics for Different Bioconjugation Chemistries
| Chemistry | Target Functional Group | Typical Reaction Time | Relative Reaction Rate |
| NHS Ester | Amine | 30-60 min | Fast |
| Maleimide | Thiol | 1-5 min (for hydrogels) | Very Fast |
| SPAAC (DBCO-Azide) | Azide | 2 hours | Moderate |
Reaction times can vary significantly based on specific reactants, concentrations, and reaction conditions. This table provides a general comparison.[12][16][17]
Table 4: Comparison of Purification Techniques for PEGylated Proteins
| Purification Method | Principle of Separation | Efficiency in Removing Unreacted PEG | Efficiency in Separating PEG-Isomers |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | High | Moderate to Low |
| Ion-Exchange Chromatography (IEX) | Surface Charge | Moderate | High |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Moderate | High |
| Reverse Phase Chromatography (RPC) | Polarity (Hydrophobicity) | High | High (analytical scale) |
| Membrane Separation (e.g., UF/DF) | Molecular Weight | High | Low |
The efficiency of each method depends on the specific characteristics of the protein and the PEGylated conjugate.[][18]
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in bioconjugation with PEG linkers.
Caption: General experimental workflow for protein PEGylation.
Caption: Decision tree for selecting a PEGylation chemistry based on available functional groups.
Conclusion
The selection of a bioconjugation technique using PEGylated crosslinkers requires careful consideration of the target molecule, the desired properties of the final conjugate, and the available resources. By understanding the underlying chemistries and optimizing reaction conditions, researchers can effectively leverage PEGylation to enhance the therapeutic and diagnostic potential of a wide range of biomolecules. The protocols and data presented in this document serve as a starting point for developing robust and reproducible PEGylation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 4. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.umass.edu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 15. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 17. researchgate.net [researchgate.net]
- 18. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Mal-NH-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Maleimide-NH-PEG4-Pentafluorophenyl (PFP) ester. This linker enables the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb), creating a targeted therapeutic agent.
Introduction to Mal-NH-PEG4-PFP Ester in ADC Development
The Mal-NH-PEG4-PFP ester is a non-cleavable linker that connects an antibody and a cytotoxic drug. It features three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a PFP ester.
-
Maleimide Group: Reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues of an antibody. This reaction forms a stable thioether bond.
-
PEG4 Spacer: The four-unit polyethylene glycol chain enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties.
-
PFP Ester: The pentafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on the antibody or a payload. PFP esters are known for their high reactivity and increased stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.
The use of this linker allows for a two-step conjugation strategy, providing greater control over the conjugation process and the resulting drug-to-antibody ratio (DAR).
Experimental Protocols
This section details the step-by-step procedures for creating and characterizing an ADC using the Mal-NH-PEG4-PFP ester linker.
Antibody Modification with Mal-NH-PEG4-PFP Ester
This protocol describes the initial step of attaching the linker to the antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Mal-NH-PEG4-PFP ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 50 mM potassium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve the Mal-NH-PEG4-PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle stirring.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM Tris.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Collect the protein fractions containing the maleimide-activated antibody.
-
Payload Conjugation to the Modified Antibody
This protocol describes the conjugation of a thiol-containing cytotoxic payload to the maleimide-activated antibody.
Materials:
-
Maleimide-activated antibody from section 2.1.
-
Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or a PBD dimer).
-
Reaction buffer: 50 mM potassium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0.
Procedure:
-
Payload Preparation:
-
Dissolve the thiol-containing payload in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the dissolved payload to the maleimide-activated antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Capping of Unreacted Maleimides (Optional):
-
To quench any unreacted maleimide groups, add N-acetylcysteine or cysteine to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature.
-
ADC Purification
This section describes the purification of the final ADC from unreacted payload and other impurities.
Methods:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unreacted payload and other small molecules.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.
-
Protein A Affinity Chromatography: This method can be used to purify the ADC, as the linker and payload generally do not interfere with the binding of the antibody's Fc region to Protein A.
ADC Characterization
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the ADC.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for determining the DAR and the distribution of different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC and its subunits, allowing for precise DAR calculation.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): Used to determine the percentage of monomeric ADC and to quantify any aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
Cell-based assays (e.g., MTT, XTT) are used to determine the potency (IC50) of the ADC on target antigen-positive and antigen-negative cancer cell lines.
-
-
Antigen Binding Affinity:
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Data Presentation
The following tables present representative data that would be expected from the synthesis and characterization of an ADC using a Mal-NH-PEG4-PFP ester linker.
Disclaimer: The following data is illustrative and representative of typical results obtained for ADCs with similar linkers and payloads. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| ADC Species | Retention Time (min) | Peak Area (%) | Calculated DAR |
| Unconjugated mAb (DAR 0) | 8.5 | 10.2 | 0 |
| DAR 2 | 12.1 | 25.8 | 2 |
| DAR 4 | 15.3 | 45.5 | 4 |
| DAR 6 | 18.2 | 15.3 | 6 |
| DAR 8 | 20.5 | 3.2 | 8 |
| Average DAR | 3.8 |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Drug IC50 (nM) |
| Cell Line A | High | 1.5 | 0.1 |
| Cell Line B | Low | 150 | 0.1 |
| Cell Line C | Negative | >1000 | 0.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using Mal-NH-PEG4-PFP ester.
Signaling Pathway: Tubulin Polymerization Inhibition by MMAE
Caption: MMAE-mediated inhibition of tubulin polymerization and apoptosis.
Signaling Pathway: DNA Damage Response by PBD Dimers
Caption: PBD dimer-induced DNA damage and subsequent apoptosis.
Application Notes and Protocols for the Purification of Protein Conjugates Synthesized with Mal-NH-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, decrease immunogenicity, and enhance in vivo stability. The Mal-NH-PEG4-PFP ester is a heterobifunctional crosslinker that facilitates the site-specific conjugation of a PEG moiety to a protein. This linker contains a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., from cysteine residues) and a pentafluorophenyl (PFP) ester that reacts with primary amines (e.g., the N-terminus or lysine (B10760008) residues).[1][2]
Following the conjugation reaction, the reaction mixture contains a heterogeneous population of molecules, including the desired protein-PEG conjugate, unreacted protein, excess PEG linker, and potentially aggregated or multi-PEGylated species. Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity, which is a prerequisite for its therapeutic use and detailed characterization.[3][4] This document provides detailed application notes and protocols for the purification of protein conjugates synthesized using the Mal-NH-PEG4-PFP ester linker, focusing on common and effective chromatography techniques.
Purification Strategies Overview
Several chromatographic techniques can be employed for the purification of protein-PEG conjugates, each exploiting different physicochemical properties of the molecules in the reaction mixture. The choice of technique or a combination thereof depends on the specific characteristics of the protein and the PEG conjugate. The most common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, making SEC an effective method to separate the conjugate from the smaller, unreacted protein and excess linker.[4][][6]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[][7][8] The covalent attachment of the neutral PEG chain can shield charged residues on the protein surface, altering its overall charge and allowing for separation from the native protein.[4][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][9] PEGylation can alter the hydrophobicity of a protein, which can be exploited for purification using HIC.[9][10]
-
Affinity Chromatography (AC): A highly specific method that utilizes a specific binding interaction between the protein and a ligand immobilized on the chromatography resin.[11][12][13] This is particularly useful if the protein has a natural binding partner or has been engineered with an affinity tag.
Experimental Protocols
This section provides detailed protocols for the purification of a hypothetical 50 kDa protein conjugated with a Mal-NH-PEG4-PFP linker. It is assumed that the conjugation reaction has been performed according to the manufacturer's instructions.
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
SEC is often the primary choice for separating the larger protein-PEG conjugate from the smaller unreacted protein and excess PEG linker.[]
Workflow for SEC Purification
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. conductscience.com [conductscience.com]
- 8. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
Application Notes & Protocols: Enhancing Peptide Therapeutics with Heterobifunctional PEG Linkers
Introduction
The modification of therapeutic peptides with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a clinically validated strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2][3] Peptides often suffer from short in-vivo half-lives due to rapid renal clearance and enzymatic degradation.[4] PEGylation addresses these challenges by increasing the peptide's hydrodynamic volume, which shields it from proteolytic enzymes and reduces the rate of kidney filtration.[4][5][6] This modification can lead to improved drug solubility, extended circulation time, and reduced immunogenicity.[5][7][8][9][10]
Heterobifunctional PEG linkers are advanced tools that offer precise control over the conjugation process. These linkers possess two different reactive terminal groups, enabling the sequential and site-specific attachment of a peptide to another molecule, such as a targeting ligand, an antibody, or a nanoparticle surface.[4][11][12] This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in peptide modification using these versatile linkers.
Understanding Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are linear polymers with the general structure: Reactive Group X – (CH₂CH₂O)n – Reactive Group Y .[12] The PEG chain acts as a flexible, biocompatible, and water-soluble spacer, while the distinct reactive groups at each end allow for controlled, stepwise conjugation reactions.[11][12] This dual reactivity is crucial for creating complex bioconjugates like antibody-drug conjugates (ADCs) or for attaching peptides to surfaces.[11][12]
The choice of reactive groups depends on the available functional groups on the peptide (e.g., primary amines on lysine (B10760008) residues, thiols on cysteine residues) and the target molecule.
Figure 1: General structure and a two-step reaction scheme for a heterobifunctional PEG linker.
Table 1: Common Functional Groups in Heterobifunctional PEG Linkers
| Reactive Group | Target Functional Group on Peptide | Resulting Bond | Reaction pH |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) (e.g., Lysine, N-terminus) | Amide | 7.0 - 9.0[7] |
| Maleimide | Sulfhydryl/Thiol (-SH) (e.g., Cysteine) | Thioether | 6.5 - 7.5[13] |
| Vinyl Sulfone | Sulfhydryl/Thiol (-SH) | Thioether | 7.5 - 8.5 |
| Azide/Alkyne | Alkyne/Azide (Click Chemistry) | Triazole | Neutral |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) (with EDC/NHS activation) | Amide | 4.5 - 7.5 |
Application Notes
Improving Pharmacokinetics and Stability
A primary application of PEGylation is to extend the circulating half-life of peptides. The increased size of the PEG-peptide conjugate reduces its clearance by the kidneys and protects it from enzymatic degradation.[4][10][14] This allows for less frequent dosing, which can improve patient compliance and therapeutic outcomes.[4]
Reducing Immunogenicity
The flexible PEG chain can mask epitopes on the peptide surface, preventing recognition by the immune system.[4][7][8] This is particularly important for non-human derived peptides or those known to elicit an immune response.
Enhancing Solubility
PEG is a highly hydrophilic polymer.[4][5] Attaching PEG chains to hydrophobic peptides can significantly improve their solubility in aqueous solutions, which is often a major hurdle in drug formulation and delivery.[15][16]
Table 2: Quantitative Impact of PEGylation on Peptide Properties
| Peptide/Protein | PEG Size (kDa) | Effect | Reference |
|---|---|---|---|
| Interferon α-2 | - | Half-life: 20-40 fold increase compared to unmodified version. | [4] |
| Human Growth Hormone Analog | - | Half-life: ~8-fold longer than unmodified hormone. | [4] |
| Lymphoma-targeting peptide | 70 | Blood clearance half-life: 8.0 ± 0.3 hours. | [17] |
| Lymphoma-targeting peptide | 150 | Blood clearance half-life: 15.5 ± 2.4 hours. | [17] |
| Growth Hormone-Releasing Factor (GRF) Analog | 2 or 5 | C-terminal PEGylation retained a 4-5 fold increase in biological activity over hGRF(1-44)-NH₂. | [18] |
| Salmon Calcitonin (sCT) | 5 | Apparent MW in solution reached 259 kDa (actual MW 8.4 kDa), prolonging circulation. |[5] |
Experimental Protocols
Protocol 1: Two-Step Amine-to-Thiol Peptide Conjugation
This protocol describes the use of an NHS-PEG-Maleimide linker to first react with a peptide containing a primary amine (e.g., Lysine) and subsequently with a second molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or ligand).
Materials:
-
Amine-containing peptide (Peptide-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
NHS-PEG-Maleimide (dissolved immediately before use in anhydrous DMSO or DMF)[13][19]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis equipment[13][20]
Procedure:
-
Peptide Preparation: Dissolve the amine-containing peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[19]
-
NHS Ester Reaction (Step 1):
-
Calculate the required amount of NHS-PEG-Maleimide. A 10- to 50-fold molar excess of the linker over the peptide is a common starting point.[13]
-
Add the dissolved NHS-PEG-Maleimide solution to the peptide solution while gently vortexing. The final concentration of organic solvent should be less than 10%.[13]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[13][19]
-
-
Removal of Excess Linker:
-
Immediately purify the maleimide-activated peptide using a desalting column or dialysis to remove the unreacted linker and NHS by-product.[13] Equilibrate the column with Reaction Buffer.
-
-
Maleimide Reaction (Step 2):
-
Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated peptide solution. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the activated peptide is recommended.
-
Ensure the sulfhydryl molecule is fully reduced prior to the reaction.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[21]
-
-
Quenching (Optional): To stop the reaction, add a solution of L-cysteine or β-mercaptoethanol to a final concentration several times greater than the initial sulfhydryl concentration.
-
Final Purification: Purify the final conjugate to remove unreacted components (see Protocol 2).
Figure 2: Experimental workflow for a two-step peptide conjugation using an NHS-PEG-Maleimide linker.
Protocol 2: Purification of PEGylated Peptides
Purification is essential to separate the desired PEGylated peptide from unreacted peptide, excess PEG linker, and reaction by-products. The choice of method depends on the size differences and physicochemical properties of the components in the reaction mixture.
Table 3: Comparison of Purification Methods for PEGylated Peptides
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[][23] | Excellent for removing small molecules (excess linker, by-products).[] Can be performed under native conditions. | Poor resolution between species with similar sizes (e.g., mono- vs. di-PEGylated peptides).[23] Potential for non-specific binding of hydrophobic conjugates.[20] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[][23] | High resolving power; can separate species with different numbers of PEG chains (as PEG shields charge).[] High loading capacity. | Separation of positional isomers can be challenging.[23] Requires optimization of buffer pH and salt gradient. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution, capable of separating positional isomers.[] Well-established for peptide analysis and purification.[15] | Requires organic solvents, which may denature some peptides. Can be challenging for large, very hydrophilic PEGylated products. |
| Ultrafiltration / Dialysis | Separation based on molecular weight cutoff (MWCO) of a membrane.[20][][23] | Simple, effective for removing small molecules and buffer exchange.[20] Good for initial cleanup. | Cannot separate different PEGylated species from each other.[23] Potential for product loss due to membrane adsorption. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing, high-salt conditions.[20][] | Good supplementary tool to IEX.[] Maintains protein structure. | Lower capacity and resolution compared to other methods.[] Requires removal of high salt concentrations post-purification.[20] |
Protocol 3: Characterization of PEGylated Peptides
After purification, it is critical to characterize the conjugate to confirm its identity, purity, and the extent of PEGylation.
Table 4: Analytical Techniques for Characterizing PEGylated Peptides
| Technique | Information Provided | Key Considerations |
|---|---|---|
| SDS-PAGE | Apparent molecular weight, purity, degree of PEGylation (number of PEGs attached). | PEGylated proteins migrate much slower than their actual MW would suggest, providing a clear visual confirmation of conjugation.[23] |
| Size Exclusion HPLC (SEC-HPLC) | Purity, aggregation state, hydrodynamic size. | A primary method to confirm an increase in size post-PEGylation and to separate PEGylated product from native protein.[1][7] |
| Reversed-Phase HPLC (RP-HPLC) | Purity, separation of isomers, quantification. | Retention times will shift significantly upon PEGylation. Can resolve species with different numbers of PEG chains or different attachment sites.[1] |
| Mass Spectrometry (LC-MS) | Accurate molecular weight, confirmation of identity, degree of PEGylation, identification of PEGylation sites.[24][25][26][27] | The heterogeneity of PEG can complicate spectra. Deconvolution algorithms are often necessary.[25][27] Tandem MS (MS/MS) is used to pinpoint attachment sites.[24][25][26] |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution. | Useful for confirming changes in molecular size and can help discriminate between linear and branched PEGs.[2] |
Figure 3: A generalized workflow for the purification and characterization of a PEGylated peptide.
Signaling Pathways and Mechanism of Action
The primary role of PEGylation is not to alter a peptide's signaling pathway directly, but to improve its bioavailability so it can engage its target more effectively over a longer duration. The "stealth" effect provided by the hydrated PEG chains allows the peptide to evade clearance mechanisms, thereby increasing the probability and duration of its interaction with its target receptor.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. heterobifunctional pegs [jenkemusa.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biocompare.com [biocompare.com]
- 15. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Pegylated peptides. IV. Enhanced biological activity of site-directed pegylated GRF analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 23. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 26. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ingenieria-analitica.com [ingenieria-analitica.com]
Application Note: Two-Step Conjugation Protocol for Maleimide-(PEG)n-PFP Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Maleimide-(PEG)n-Pentafluorophenyl (PFP) Ester is a heterobifunctional crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent is instrumental in advanced bioconjugation, enabling the precise, stepwise linking of biomolecules such as proteins, peptides, and antibodies for therapeutic and diagnostic applications.[2][3][4][5]
The linker features two distinct reactive termini:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues, N-termini) at a pH of 7-9.[1] PFP esters are notably more resistant to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugations.[6][7][8][9]
-
Maleimide (B117702): This group reacts specifically with sulfhydryl (thiol) groups (e.g., cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond.[1][2][10][11] This high selectivity allows for site-specific modifications of proteins and peptides.[12]
The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces immunogenicity, and improves pharmacokinetic profiles.[12][13] This document provides a detailed two-step protocol for using Mal-(PEG)n-PFP Ester, including reaction optimization, purification, and characterization.
Principle of the Two-Step Conjugation
The conjugation process is performed sequentially to ensure specificity and control over the final conjugate.
-
Step 1: Activation of Molecule A. An amine-containing molecule (e.g., a carrier protein, antibody) is reacted with the PFP ester terminus of the Mal-(PEG)n-PFP Ester linker. This reaction results in a maleimide-activated molecule. Excess crosslinker is then removed.
-
Step 2: Conjugation to Molecule B. A sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue, a small molecule drug) is added to the purified maleimide-activated Molecule A. The maleimide group reacts with the sulfhydryl group to form the final, stable conjugate.
Caption: Overall workflow for the two-step bioconjugation process.
Experimental Protocols
Important Product Information
-
Storage and Handling: Mal-(PEG)n-PFP esters are moisture-sensitive.[1][6][7] Store the reagent at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][6]
-
Reagent Preparation: The Mal-(PEG)n-PFP Ester is not directly water-soluble and must first be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][6][7] Prepare this solution immediately before use, as the PFP ester moiety readily hydrolyzes.[6][7] Do not prepare stock solutions for storage.[6][7]
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the respective conjugation steps, as they will compete with the intended reaction.[1][6][7]
Protocol 1: Activation of Amine-Containing Molecule (Molecule A)
This protocol describes the reaction of the PFP ester with the primary amines of a protein or antibody.
Materials:
-
Amine-containing molecule (e.g., protein, antibody)
-
Mal-(PEG)n-PFP Ester
-
Reaction Buffer: Amine-free buffer such as 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0.[6]
-
Anhydrous DMSO or DMF
-
Quenching Buffer (Optional): 1M Tris-HCl, pH 8.0
Procedure:
-
Prepare Molecule A: Dissolve the amine-containing molecule in the Reaction Buffer to a concentration of 1-10 mg/mL.[7] If the buffer contains primary amines, exchange it for an amine-free buffer using dialysis or a desalting column.[6][7]
-
Prepare Crosslinker: Immediately before use, dissolve the Mal-(PEG)n-PFP Ester in DMSO or DMF to a concentration of 10-100 mM.[9]
-
Calculate Molar Excess: Determine the amount of crosslinker needed. A 10- to 50-fold molar excess of crosslinker over the amount of amine-containing protein is a common starting point.[1] Empirical testing is required to determine the optimal ratio for a specific application.
-
Initiate Reaction: Add the calculated volume of the dissolved crosslinker solution to the Molecule A solution while gently stirring. The final concentration of organic solvent should ideally be below 10% to maintain protein solubility.[1]
-
Incubate: Allow the reaction to proceed under one of the conditions outlined in Table 1.
-
Quench (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[9]
Table 1: Recommended Reaction Conditions for PFP Ester-Amine Coupling
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.2 – 8.5 | Higher pH increases the rate of both aminolysis and hydrolysis. pH 7.2-8.0 is a good starting point.[6][9] |
| Molar Ratio | 10:1 to 50:1 (Linker:Protein) | Highly dependent on protein concentration and number of available amines. Optimization is critical.[1] |
| Temperature | 20-25°C (Room Temp) or 4°C | Room temperature is faster, while 4°C may be preferable for sensitive proteins.[6][9] |
| Incubation Time | 1 – 4 hours (Room Temp) or Overnight (4°C) | Reaction progress can be monitored by analytical techniques if required.[9] |
Protocol 2: Purification of Maleimide-Activated Molecule A
It is crucial to remove unreacted crosslinker to prevent it from reacting with Molecule B in the next step.
Procedure:
-
Remove the unreacted Mal-(PEG)n-PFP Ester and any quenching reagents using a desalting column (size exclusion chromatography) or dialysis.[6][7]
-
Choose a desalting column with a molecular weight cutoff (MWCO) that will retain your activated protein while allowing the small molecule crosslinker to pass through.
-
Equilibrate the column or perform dialysis against a suitable buffer for the next step (e.g., PBS, pH 6.5-7.5).
-
Collect the fractions containing the purified, maleimide-activated Molecule A. Confirm protein presence and concentration using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
Protocol 3: Conjugation to Thiol-Containing Molecule (Molecule B)
This protocol describes the reaction of the maleimide-activated Molecule A with a sulfhydryl-containing molecule.
Materials:
-
Purified, maleimide-activated Molecule A
-
Thiol-containing molecule (e.g., peptide, small molecule)
-
Conjugation Buffer: Thiol-free buffer such as 1X PBS, HEPES, or Tris, pH 6.5-7.5.[14] Degassing the buffer by bubbling with nitrogen or argon is recommended to prevent thiol oxidation.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Quenching Reagent (Optional): Cysteine or β-mercaptoethanol.
Procedure:
-
Prepare Molecule B: Dissolve the thiol-containing molecule in the degassed Conjugation Buffer.
-
Reduce Disulfide Bonds (If Necessary): If Molecule B contains disulfide bridges, they must be reduced to free thiols.[10] Add a ~10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[14] TCEP does not need to be removed before proceeding. Avoid DTT, as its free thiol will compete with the reaction.
-
Initiate Conjugation: Add Molecule B to the solution of maleimide-activated Molecule A. A molar ratio of 1:1 to 5:1 (Molecule B to Molecule A) is a typical starting point, but this should be optimized.
-
Incubate: Flush the reaction vial with an inert gas (nitrogen or argon), seal, and incubate under the conditions outlined in Table 2. Protect from light if using fluorescent labels.
-
Quench (Optional): Stop the reaction by adding a free thiol such as cysteine to a final concentration of ~10 mM to cap any unreacted maleimide groups.[]
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Coupling
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 – 7.5 | This range is optimal for specific maleimide-thiol reaction. Above pH 7.5, maleimide hydrolysis and reaction with amines can occur.[1][2] |
| Molar Ratio | 1:1 to 5:1 (Thiol-Molecule:Maleimide-Molecule) | Depends on the desired degree of labeling. For a 1:1 conjugate, a slight excess of the smaller molecule is often used. |
| Temperature | 20-25°C (Room Temp) or 4°C | Room temperature is generally sufficient. |
| Incubation Time | 2 hours (Room Temp) or Overnight (4°C) | Reaction is typically rapid. Monitor progress if necessary. |
Protocol 4: Final Purification and Characterization
The final conjugate must be purified to remove unreacted molecules and quenching agents.
Purification:
-
Size Exclusion Chromatography (SEC): Highly effective for separating the larger conjugate from smaller, unreacted Molecule B and quenching reagents.[]
-
Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the starting materials and the final conjugate.[][17]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating species with different degrees of PEGylation.[17]
Characterization:
-
SDS-PAGE: To visually confirm the increase in molecular weight of the final conjugate compared to the starting materials.
-
HPLC/LC-MS: To assess purity and confirm the mass of the final conjugate.[18][19] Mass spectrometry is a powerful tool for characterizing PEGylated proteins.[20][21]
-
MALDI-TOF MS: Can be used to determine the average molecular weight and degree of PEGylation.[20]
Visualization of Reaction Chemistry
Caption: Schematic of the two-step chemical reactions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Mal-PEG-PFP ester | AxisPharm [axispharm.com]
- 4. Polydispersed Maleimide(Mal) PEGs - Biopharma PEG [biochempeg.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 12. updates.reinste.com [updates.reinste.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. biotium.com [biotium.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Troubleshooting & Optimization
how to prevent hydrolysis of PFP ester during conjugation
Welcome to the technical support center for pentafluorophenyl (PFP) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of PFP esters during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are amine-reactive chemical compounds used to form stable amide bonds with biomolecules, particularly with the ε-amino groups of lysine (B10760008) residues. They are favored in bioconjugation for their high reactivity towards primary and secondary amines and their increased resistance to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2] This stability allows for more efficient conjugation reactions under a wider range of conditions.[3][4]
Q2: What is the primary advantage of using PFP esters over NHS esters?
The main advantage of PFP esters is their enhanced stability in aqueous buffers, making them less susceptible to hydrolysis than NHS esters.[3][5] For example, at a pH of 8.6 and 4°C, NHS esters have a half-life of about 10 minutes, whereas PFP esters are significantly more resilient under similar conditions. This increased stability leads to more efficient and reproducible conjugation reactions.[6]
Q3: What is the optimal pH for PFP ester conjugation reactions?
The optimal pH for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[1][7] In this range, the targeted amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the ester.[3] While higher pH can increase the reaction rate with the amine, it also significantly accelerates the rate of PFP ester hydrolysis, which can reduce the overall conjugation efficiency.[3][8]
Q4: How should PFP esters be stored to prevent degradation?
PFP esters are sensitive to moisture and should be stored at -20°C in a tightly sealed container with a desiccant.[1][9] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside, which can lead to hydrolysis.[4][8]
Q5: Can I prepare stock solutions of PFP esters for later use?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][4] Due to their susceptibility to hydrolysis, even in anhydrous organic solvents if trace amounts of water are present, storing them in solution is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during PFP ester conjugation reactions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: The ester is degrading before it can react with the target molecule. | Optimize pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][7] Avoid highly basic conditions. Control Temperature: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][3] Lower temperatures can slow hydrolysis. Fresh Reagents: Use freshly prepared PFP ester solutions for each experiment.[1][7] |
| Presence of Competing Nucleophiles: Primary amines (e.g., Tris, glycine) or other nucleophiles in the buffer are competing with the target molecule. | Use Amine-Free Buffers: Employ buffers such as PBS, HEPES, or bicarbonate.[3][8] If the biomolecule is in an amine-containing buffer, perform a buffer exchange before conjugation.[3][4] | |
| Poor Solubility of PFP Ester: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Use Co-solvents: Add a small amount (typically <10%) of an anhydrous water-miscible organic solvent like DMSO or DMF to the reaction mixture to improve solubility.[3][7] Ensure thorough mixing when adding the PFP ester solution.[3] | |
| Inconsistent Results Between Experiments | Degraded PFP Ester: The quality of the PFP ester may have diminished due to improper storage or handling. | Proper Storage: Always store PFP esters at -20°C with a desiccant and protect them from moisture.[1][9] Perform a Control Reaction: Qualify a new batch of PFP ester with a small-scale control reaction to ensure its reactivity.[1] |
| Precipitation Observed During Reaction | Low Aqueous Solubility of the PFP Ester or Conjugate: The PFP ester or the resulting conjugate may have limited solubility in the aqueous buffer. | Adjust Buffer Composition: Consider adding a small percentage of an organic co-solvent (e.g., 5-10% DMSO or DMF) to the reaction buffer to enhance solubility.[7] Optimize Protein Concentration: Adjust the concentration of the biomolecule, as very high concentrations can sometimes lead to aggregation upon modification. |
Data Presentation
Table 1: Comparative Stability of PFP and NHS Esters
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Relative Hydrolytic Stability | More stable than NHS esters in aqueous solutions.[2][5][6] | Less stable; prone to rapid hydrolysis, especially at higher pH.[5] |
| Optimal Reaction pH | 7.2 - 8.5[1][7] | 7.2 - 9.0[10] |
Table 2: Influence of pH on the Half-life of NHS Esters (for qualitative comparison)
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
(Data is for illustrative purposes to show the effect of pH on a common active ester)
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).[3]
-
PFP ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Desalting column for purification.[3]
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the protein in an amine-free reaction buffer to a final concentration of 2–10 mg/mL.[3] If the protein was stored in a buffer containing primary amines, perform a buffer exchange.[3]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][7]
-
Initiate the Conjugation Reaction: Slowly add the desired molar excess of the PFP ester solution to the stirring protein solution.[3] The final concentration of the organic co-solvent should be kept below 10% to avoid protein denaturation.[3]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight, with gentle stirring.[1][3]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[1][8]
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts using a desalting column equilibrated with the desired storage buffer.[3]
Protocol 2: Monitoring PFP Ester Stability via HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.
Materials:
-
PFP ester.
-
Anhydrous DMSO or DMF.
-
Buffer of interest (e.g., PBS, pH 7.4).
-
HPLC system with a C18 column and UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).[1]
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[1]
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[1]
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[1]
-
Quench and Analyze: Immediately dilute the aliquot in the HPLC mobile phase to quench the hydrolysis and inject it into the HPLC system.[1]
-
Data Analysis: Monitor the decrease in the PFP ester peak area and the increase in the hydrolyzed carboxylic acid peak area over time to calculate the rate of hydrolysis.[1]
Visualizations
Caption: Competing reaction pathways for a PFP ester.
Caption: A typical experimental workflow for PFP ester conjugation.
Caption: A troubleshooting decision tree for low PFP ester conjugation yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 6. General strategy for the preparation of membrane permeable fluorogenic peptide ester conjugates for in vivo studies of ester prodrug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation in Antibody Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for antibody aggregation during conjugation experiments. The information is presented in a direct question-and-answer format to address specific issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of antibody aggregation during conjugation?
Antibody aggregation during conjugation is a multifaceted issue stemming from the interplay of the antibody's intrinsic properties and external stressors introduced during the labeling process.[1][2] Key causes include:
-
Physicochemical Instability : The conjugation process can induce conformational or colloidal instability in the antibody.[1][2] Modification of the antibody surface, especially with hydrophobic linkers or payloads, is a significant factor that increases the tendency for aggregation.[1][3] These hydrophobic patches can interact with similar regions on other antibody molecules, initiating the aggregation process.[3]
-
Unfavorable Buffer Conditions : The reaction buffer's composition, including pH, salt type, and concentration, is critical.[3] A pH near the antibody's isoelectric point can minimize its solubility and promote aggregation.[3] Similarly, very low or high salt concentrations can also lead to instability.[3]
-
Conjugation Chemistry and Reagents : The use of organic solvents to dissolve hydrophobic payloads can disrupt the antibody's structure.[1][3] Over-labeling, or attaching too many molecules to the antibody, can alter its surface charge and pI, reducing solubility.[4]
-
Process-Related Stress : Physical stress from mixing or thermal stress from elevated reaction temperatures can cause antibody denaturation, exposing hydrophobic regions that drive aggregation.[1] Repeated freeze-thaw cycles and exposure to light can also degrade the antibody and cause it to aggregate.[1][5]
Q2: How can I detect and quantify aggregation in my conjugated antibody sample?
Assessing the level of aggregation is a critical quality control step.[6] Several analytical techniques are available, each with its own strengths. An orthogonal approach using multiple methods is often recommended for comprehensive characterization.[6]
-
Size-Exclusion Chromatography (SEC) : This is a widely used method to separate and quantify monomers, dimers, and higher-molecular-weight aggregates based on their size.[6][7]
-
Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of aggregates.[6][8]
-
Analytical Ultracentrifugation (AUC) : AUC provides detailed information on the size, shape, and distribution of different species in the sample.[6]
-
Gel Electrophoresis (SDS-PAGE or Native PAGE) : These techniques can separate aggregates based on size, allowing for a qualitative or semi-quantitative assessment.[9]
-
Mass Photometry : This is a modern, label-free technique that can rapidly detect and quantify aggregates and fragments in solution.[10]
Q3: My antibody solution became cloudy after adding the conjugation reagent. What happened and what should I do?
Visible cloudiness or precipitation is a clear sign of significant protein aggregation.[11] This often occurs due to a few common reasons:
-
Localized High Reagent Concentration : Adding the dissolved labeling reagent (often in an organic solvent like DMSO) too quickly can create localized high concentrations, causing rapid, uncontrolled reactions and leading to precipitation.[4]
-
Reagent Hydrophobicity : Many crosslinkers and payloads, particularly for antibody-drug conjugates (ADCs), are highly hydrophobic.[12][13] Their addition increases the overall hydrophobicity of the protein solution, which can cause the antibody to aggregate and fall out of solution.[12]
-
Suboptimal Buffer : The buffer may not be optimal for your specific antibody, leading to instability that is exacerbated by the addition of the conjugation reagent.[12]
To resolve this, you should:
-
Add the reagent slowly and with gentle mixing to the antibody solution to avoid localized high concentrations.[4]
-
Optimize the molar ratio of the labeling reagent to the protein. Perform a titration to find the lowest effective ratio to minimize modifications that lead to aggregation.[4][11]
-
Screen different buffer conditions , including pH and the addition of stabilizing excipients, to improve antibody solubility.[11]
-
Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the conjugation and aggregation processes, though this may require a longer incubation time.[4][11]
Q4: How can I prevent aggregation from occurring in the first place?
Preventing aggregation at its source is the most effective strategy.[3] This involves careful planning and optimization at each step of the process.
-
Start with High-Quality Material : Ensure your antibody is highly pure (>95%) and free of aggregates before you begin. The starting buffer should be free of interfering substances like Tris, glycine, or BSA.[14][15]
-
Optimize Buffer Conditions : Dialyze the antibody into an optimal, amine-free buffer (e.g., PBS, HEPES) at a pH where it is most stable, typically between 7.2 and 8.5 for amine-reactive labeling.[4][14]
-
Control the Degree of Labeling : Avoid over-labeling by carefully controlling the molar excess of the labeling reagent. A lower degree of labeling is less likely to alter the antibody's properties significantly.[4]
-
Consider Immobilization : For particularly aggregation-prone antibodies, immobilizing them on a solid support (like an affinity resin) during conjugation can physically prevent them from interacting and aggregating.[1][3]
-
Include Stabilizing Excipients : Additives like arginine, certain sugars (e.g., sucrose, trehalose), or non-ionic detergents can help to increase protein solubility and prevent aggregation.[9][16][17]
Data & Protocols
Quantitative Data Summary
Table 1: Common Causes of Aggregation & Troubleshooting Solutions
| Potential Cause | Description | Recommended Solution |
| Over-labeling | High molar excess of the labeling reagent alters the antibody's surface charge and hydrophobicity.[4] | Reduce the molar ratio of the reagent to the antibody. Perform a titration to find the optimal ratio.[4] |
| Hydrophobic Payload/Linker | Conjugation with hydrophobic molecules increases the propensity for intermolecular interactions.[1][3][12] | Switch to a more hydrophilic label if possible.[11] Add solubility-enhancing excipients (e.g., arginine) to the buffer.[9][17] |
| Incorrect Buffer pH | pH is near the antibody's isoelectric point (pI), where solubility is minimal.[3] | Adjust the buffer pH to be at least 1 unit away from the antibody's pI. For NHS ester reactions, a pH of 7.2-8.5 is typical.[4][16] |
| Incompatible Buffer Components | Presence of primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA, azide) that interfere with the reaction.[14] | Perform a buffer exchange into a compatible buffer like PBS or HEPES before conjugation.[4][14] |
| High Protein Concentration | Increased proximity of antibody molecules facilitates aggregation.[12][16] | Reduce the protein concentration during the reaction (e.g., 1-5 mg/mL).[4][12] Concentrate the final product if necessary. |
| Physical/Thermal Stress | Vigorous mixing or high temperatures can denature the antibody, exposing hydrophobic cores.[1] | Use gentle mixing. Perform the reaction at a lower temperature (e.g., 4°C or room temperature).[4][11] |
Table 2: Recommended Buffer Conditions for Antibody Conjugation
| Parameter | Recommended Range/Value | Rationale & Notes |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, MOPS, Borate | These buffers are generally non-reactive and provide good buffering capacity in the required pH range. Avoid buffers with primary amines like Tris.[4][14] |
| pH (Amine-reactive) | 7.2 - 8.5 | NHS-ester reactions are more efficient at slightly alkaline pH, but protein stability is paramount. A lower pH (e.g., 7.4) can be used for sensitive proteins.[4] |
| pH (Thiol-reactive) | 6.5 - 7.5 | Maleimide reactions with thiols are most efficient and specific in this pH range. |
| Antibody Concentration | 1 - 5 mg/mL | A balance between reaction efficiency and aggregation risk. Lower concentrations are safer for aggregation-prone antibodies.[4][12] |
| Salt Concentration | 50 - 150 mM (e.g., NaCl) | Ionic strength helps to maintain protein solubility and stability. However, very high salt can also promote aggregation in some cases.[16][18] |
| Additives (Optional) | Arginine, Sucrose, Polysorbate 20 | These excipients can act as stabilizers to prevent aggregation by reducing non-specific interactions.[9][17] |
Table 3: Common Methods for Aggregation Analysis
| Method | Principle | Information Gained |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantitative data on monomer, dimer, and higher-order aggregates.[6] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle diffusion. | Provides size distribution and an early indication of aggregation.[6] |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation rate in a strong centrifugal field. | Detailed characterization of aggregate size, shape, and reversibility.[6] |
| SDS-PAGE (non-reducing) | Electrophoretic separation by size in a polyacrylamide gel. | Qualitative detection of covalent aggregates (dimers, multimers).[9] |
| Fluorescence Spectroscopy | Uses extrinsic dyes (e.g., SYPRO Orange) that bind to exposed hydrophobic regions. | A high-throughput method to screen for the presence of aggregates.[7] |
Key Experimental Protocols
Protocol 1: Buffer Exchange for Antibody Preparation
This protocol describes the use of a centrifugal spin filter to exchange the antibody into a conjugation-compatible buffer and remove interfering substances.
Materials:
-
Antibody solution
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter unit (e.g., Amicon® Ultra) with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 30-50 kDa for IgG).[15]
-
Microcentrifuge
Methodology:
-
Pre-rinse the centrifugal filter unit by adding the new buffer, spinning for 5-10 minutes at the recommended speed, and discarding the flow-through. This removes any potential preservatives.
-
Add the antibody sample to the upper compartment of the filter unit. Do not exceed the maximum volume.
-
Top up the unit with conjugation buffer.[15]
-
Centrifuge at the manufacturer's recommended speed (e.g., 12,000 x g) for 5-15 minutes. Check the volume in the upper chamber.
-
Discard the flow-through, which contains the original buffer components.
-
Repeat steps 3-5 at least two more times to ensure a thorough buffer exchange (typically >99%). Each wash removes about 90% of the original buffer components.[15]
-
After the final spin, recover the concentrated, buffer-exchanged antibody from the upper chamber by pipetting. Rinse the membrane with a small amount of fresh buffer to maximize recovery.[15]
-
Measure the final protein concentration. Adjust to the desired concentration for the conjugation reaction with fresh conjugation buffer.
Protocol 2: Quantification of Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general workflow for analyzing an antibody conjugate for aggregates using SEC.
Materials:
-
Conjugated antibody sample
-
SEC column suitable for antibody separation
-
HPLC or FPLC system with a UV detector
-
Mobile Phase (e.g., PBS, pH 7.2)
Methodology:
-
System Preparation : Equilibrate the HPLC/FPLC system and the SEC column with the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation : Filter the conjugated antibody sample through a low-protein-binding 0.22 µm filter to remove any large particulates that could clog the column.
-
Injection : Inject a defined amount of the sample (e.g., 20-100 µg) onto the column.
-
Chromatographic Run : Run the mobile phase at a constant flow rate as recommended for the column.
-
Data Analysis : Monitor the elution profile. The monomeric antibody will elute as the main peak. Any higher-molecular-weight species (aggregates) will elute earlier, and any low-molecular-weight impurities (e.g., free label) will elute later.
-
Quantification : Integrate the peak areas of the monomer and the aggregate peaks. Calculate the percentage of aggregation as: (Aggregate Peak Area / Total Peak Area) * 100.
Visual Troubleshooting Guides
Caption: A decision tree for troubleshooting antibody aggregation during conjugation.
Caption: Key factors contributing to antibody aggregation during bioconjugation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 7. Detection of IgG aggregation by a high throughput method based on extrinsic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 10. refeyn.com [refeyn.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Three tips to successfully conjugate your own antibody | Antibody News: Novus Biologicals [novusbio.com]
- 15. colibri-cytometry.com [colibri-cytometry.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. researchgate.net [researchgate.net]
optimizing reaction buffer for Mal-NH-PEG4-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction buffers and troubleshooting common issues encountered when using the heterobifunctional crosslinker, Mal-NH-PEG4-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on Mal-NH-PEG4-PFP ester and what do they target?
Mal-NH-PEG4-PFP ester is a heterobifunctional crosslinker with two distinct reactive moieties:
-
Maleimide (B117702) (Mal): This group specifically reacts with sulfhydryl (thiol, -SH) groups, such as those on cysteine residues in proteins and peptides, to form a stable thioether bond.[1][2]
-
Pentafluorophenyl (PFP) Ester: This is a highly reactive amine-reactive group that forms a stable amide bond with primary amines (-NH2), such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue.[1][3] PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.[3][4][5]
Q2: What is the optimal pH for each reactive group?
The optimal pH is different for each end of the crosslinker, which is a critical consideration for experimental design.
-
Maleimide-Thiol Reaction: The ideal pH range is 6.5 to 7.5 .[1][2][6] Within this range, the reaction is highly selective for thiol groups.[2][6][7] Below pH 6.5, the reaction rate slows considerably as the thiol group is protonated.[6] Above pH 7.5, the maleimide ring becomes unstable and susceptible to hydrolysis, and it can begin to react competitively with primary amines.[1][2][6]
-
PFP Ester-Amine Reaction: The optimal pH range is 7.2 to 8.5 .[8][9] In this range, primary amines are sufficiently deprotonated to be nucleophilic and react efficiently. Higher pH levels increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.[1][8][10]
Q3: Which buffer systems are recommended, and which should be avoided?
Buffer choice is critical to prevent interference with the conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, MOPS, and bicarbonate buffers are excellent choices as they are non-amine-containing and buffer effectively in the desired pH ranges.[10][11][12]
-
Incompatible Buffers:
-
Avoid primary amine buffers like Tris and glycine (B1666218) when working with the PFP ester, as they will compete for reaction and quench the crosslinker.[4][10][11]
-
Avoid thiol-containing buffers or additives like DTT and 2-mercaptoethanol (B42355) when working with the maleimide group, as they will react with it.[2][11]
-
Q4: Should I perform the conjugation in one step or two steps?
Due to the conflicting optimal pH ranges, a two-step reaction is highly recommended for most applications.[1] This approach provides greater control and yields a more homogeneous product.
-
Step 1 (PFP Ester Reaction): React your amine-containing molecule with the PFP ester end of the crosslinker at pH 7.2-8.5.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis.[1] This step is crucial to prevent polymerization in the next step.
-
Step 2 (Maleimide Reaction): Add the sulfhydryl-containing molecule to the purified, maleimide-activated intermediate at pH 6.5-7.5.[1]
A one-step reaction can be attempted in the narrow overlapping pH window of 7.2-7.5, but it risks lower efficiency and more side products.[1]
Q5: How should I dissolve and handle the Mal-NH-PEG4-PFP ester reagent?
The reagent is moisture-sensitive and requires careful handling.[1][9]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][4]
-
Dissolution: It is strongly recommended to prepare solutions immediately before use.[1][9][13] Dissolve the reagent in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][4][8]
-
Addition to Reaction: Add the stock solution to your aqueous reaction buffer dropwise while gently mixing. The final concentration of the organic solvent should ideally be below 10% to avoid denaturing protein reactants.[1]
Data Summary Tables
Table 1: pH Optimization for Mal-NH-PEG4-PFP Ester Reactions
| Reactive Group | Target Moiety | Optimal pH Range | Below Optimal pH | Above Optimal pH |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[1][2][6] | Very slow reaction rate.[6] | Loss of thiol selectivity (reacts with amines); maleimide ring hydrolysis.[2][6] |
| PFP Ester | Primary Amine (-NH2) | 7.2 - 8.5[8][9] | Reduced amine reactivity due to protonation.[8] | Increased rate of PFP ester hydrolysis.[1][8][10] |
Table 2: Buffer Compatibility Guide
| Buffer Type | Examples | PFP Ester Compatibility | Maleimide Compatibility | Recommendation |
| Phosphate | PBS, Sodium Phosphate[11][14] | Yes | Yes | Highly Recommended |
| Zwitterionic (Good's) | HEPES, MES, MOPS[11][15] | Yes | Yes | Highly Recommended |
| Carbonate/Bicarbonate | Sodium Bicarbonate[10][14] | Yes | Yes | Recommended |
| Primary Amine | Tris, Glycine[11][15] | No (Competes with reaction)[4][10] | Yes (If pH < 7.5) | Avoid |
| Thiol Reducing Agents | DTT, 2-Mercaptoethanol | Yes | No (Competes with reaction)[2] | Avoid |
Experimental Protocols
Protocol: Two-Step Antibody-Peptide Conjugation
This protocol describes the conjugation of a cysteine-containing peptide to an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Cysteine-terminated peptide
-
Mal-NH-PEG4-PFP ester
-
Anhydrous DMSO
-
Reaction Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Reaction Buffer B: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting columns
Step 1: PFP Ester Reaction (Activation of Antibody)
-
Prepare the antibody in Reaction Buffer A at a concentration of 2-5 mg/mL.
-
Dissolve Mal-NH-PEG4-PFP ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.[8]
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. Add the DMSO solution slowly while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Remove the excess, unreacted crosslinker by passing the solution through a desalting column equilibrated with Reaction Buffer B. Collect the protein fractions containing the maleimide-activated antibody.
Step 2: Maleimide Reaction (Conjugation to Peptide)
-
Dissolve the cysteine-containing peptide in Reaction Buffer B.
-
Immediately add the peptide solution to the purified maleimide-activated antibody. Use a 1.5- to 5-fold molar excess of peptide relative to the antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12]
-
(Optional) Quench the reaction by adding a final concentration of 10 mM cysteine to react with any remaining maleimide groups. Incubate for 30 minutes.
-
Purify the final antibody-peptide conjugate using size-exclusion chromatography (SEC) or another appropriate purification method to remove unreacted peptide and other small molecules.
Troubleshooting Guide
Question: Why is my conjugation efficiency low or non-existent?
This is the most common issue and can arise from several sources.
| Potential Cause | Recommended Solution |
| Hydrolysis of Reagents | The PFP ester and maleimide groups are both susceptible to hydrolysis.[1][9] Always dissolve the crosslinker in anhydrous DMSO or DMF immediately before use and avoid preparing stock solutions for storage.[1][13] Ensure your reaction pH is not too high (>8.5 for PFP ester, >7.5 for maleimide).[2][8] |
| Incorrect Buffer Composition | Using a buffer containing primary amines (e.g., Tris) will quench the PFP ester reaction.[4][10] Using a buffer with thiols (e.g., DTT) will consume the maleimide.[2] Purify your starting materials into a compatible buffer like PBS or HEPES.[11] |
| Inactive Biomolecule | Ensure the target sulfhydryl group is free and reduced. If it exists as a disulfide bond, you must first reduce it with an agent like TCEP, followed by removal of the reducing agent before adding the maleimide-activated molecule.[16] Confirm that sufficient primary amines are available and accessible on your target protein. |
| Inefficient Removal of Excess Crosslinker | In a two-step protocol, failure to remove unreacted crosslinker after the first step can lead to self-conjugation or polymerization of the second molecule.[1] Use a properly sized desalting column or dialysis for purification. |
| Incorrect Stoichiometry | The molar ratio of crosslinker-to-protein and protein-to-peptide can significantly impact efficiency.[16] Start with the recommended molar excess (e.g., 10-20 fold for the crosslinker) and optimize for your specific molecules.[6][16] |
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Buffers for Biochemical Reactions [promega.sg]
- 15. dalochem.com [dalochem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Maleimide Conjugation Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments involving maleimide (B117702) groups, particularly the side reactions with amines at high pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide chemistry at high pH?
A1: The most common side reactions involving maleimide groups, which are exacerbated at high pH (typically above 7.5), include:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis when exposed to aqueous environments, especially at neutral to high pH.[1] This can occur with the unreacted maleimide linker, rendering it inactive, or with the thiosuccinimide conjugate after it has formed.[2][3][4]
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues, at pH values above 7.5.[1][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5]
-
Thiazine (B8601807) Rearrangement: In the case of peptides or proteins with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[3] This rearrangement is more prominent at physiological or higher pH.[2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[1][5] In environments rich in thiols, such as in vivo with glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects.[1][6]
Q2: What is the optimal pH for maleimide-thiol conjugation, and why is it critical?
A2: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[3][4][5] This pH range is a critical parameter for several reasons:
-
Thiol Reactivity: In this pH range, the thiol group is sufficiently deprotonated to its reactive thiolate anion form without being so basic as to promote side reactions.[3]
-
Specificity for Thiols: Within this pH window, the reaction is highly chemoselective for thiols over other nucleophilic groups like primary amines.[4][5]
-
Minimizing Side Reactions: Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the reaction with primary amines becomes more competitive.[3][4]
Q3: How can I minimize the reaction of maleimides with lysine residues?
A3: To minimize the unwanted reaction of maleimides with lysine residues, it is crucial to maintain the reaction pH within the optimal range of 6.5-7.5.[3][7] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, thus favoring the desired thiol conjugation.[4]
Q4: My maleimide-conjugated peptide has an N-terminal cysteine and is showing an unexpected mass in MS analysis. What could be the cause?
A4: If your peptide has an N-terminal cysteine, the unexpected mass could be due to a thiazine rearrangement. This side reaction is particularly prevalent when the conjugation is performed at neutral or basic pH.[2] The rate of this rearrangement is influenced by the pH of the medium, the amino acid adjacent to the N-terminal cysteine, and the structure of the maleimide linker.[2] To confirm this, you can use UHPLC-MS/MS analysis, as the thiazine isomer often produces a unique mass fragment.[2] To prevent this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or acetylating the N-terminal amine.[2][3]
Q5: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
A5: The instability of maleimide conjugates in vivo is often due to the retro-Michael reaction, leading to thiol exchange with endogenous thiols like glutathione.[1][6] To improve stability, you can induce hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether after the conjugation reaction is complete.[1][4] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C while monitoring the ring-opening by mass spectrometry.[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Maleimide Hydrolysis | Ensure that the maleimide reagent is stored in a dry, biocompatible solvent like DMSO or DMF and brought to room temperature before opening to prevent moisture condensation.[5] Prepare aqueous solutions of the maleimide immediately before use.[4] Maintain the reaction pH between 6.5 and 7.5.[3] |
| Thiol Oxidation | Ensure that your protein or peptide has been freshly reduced to break any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[3] Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[3] |
| Suboptimal pH | Verify that the pH of your reaction buffer is maintained between 6.5 and 7.5.[3][4] Calibrate your pH meter before each use and use high-quality buffer reagents.[8] |
| Incorrect Stoichiometry | An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins, but this should be optimized for your specific application.[3][9] |
Problem 2: Presence of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Amines (e.g., Lysine) | Strictly maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols.[3][4] |
| Thiazine Rearrangement (with N-terminal Cysteine) | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[2][3] If possible, avoid using peptides with an N-terminal cysteine for conjugation or consider acetylation of the N-terminus.[3] |
| Maleimide Hydrolysis Product | Minimize the time the maleimide is in an aqueous solution before conjugation.[8] Perform the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis, but be aware that the conjugation reaction will also be slower.[8] |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [9]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Thiazine Formation from CGF-MPA Conjugate after 24 hours [2]
| pH | Thiazine Isomer Abundance (%) |
| 5.0 | 0.1 |
| 7.3 | 70 |
| 8.4 | ~90 |
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue.
Materials:
-
Protein solution in a degassed, amine-free buffer (e.g., PBS, pH 7.2).
-
Maleimide-functionalized molecule.
-
Reducing agent (e.g., TCEP).
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol).
-
Desalting column.
-
Anhydrous DMSO or DMF.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds, reduce them with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature.[7] Remove excess TCEP using a desalting column if necessary.[1]
-
Maleimide Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF immediately before use.[8]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the reduced protein solution.[3][9] Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[3]
-
Quenching: Add a quenching reagent like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[3]
-
Purification: Purify the conjugate using a desalting or size-exclusion chromatography column to remove unreacted reagents.[10]
-
Characterization: Analyze the conjugate by methods such as SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[9]
Protocol 2: Minimizing Side Reactions by pH Control and Post-Conjugation Hydrolysis
Objective: To perform a maleimide-thiol conjugation with minimal side reactions and enhance the stability of the final conjugate.
Procedure:
-
Follow steps 1-3 of the "Standard Maleimide-Thiol Conjugation" protocol, ensuring the reaction buffer is strictly maintained at pH 7.0-7.2.
-
After the initial conjugation reaction is complete, confirm conjugate formation via an analytical method (e.g., HPLC, MS).
-
To stabilize the conjugate, adjust the pH of the conjugate solution to 8.5-9.0.[1]
-
Incubate at room temperature or 37°C, monitoring the ring-opening of the thiosuccinimide by mass spectrometry until hydrolysis is complete.[1]
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[1]
-
Purify the final, stabilized conjugate as described in the standard protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Bioconjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Mal-NH-PEG4-PFP ester from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted Mal-NH-PEG4-PFP ester after a conjugation reaction?
A1: Several chromatography and filtration techniques can be employed to effectively remove unreacted Mal-NH-PEG4-PFP ester and its hydrolysis byproducts from your reaction mixture. The choice of method depends on the physicochemical properties of your target molecule (e.g., size, charge, hydrophobicity) and the scale of your experiment. The most common methods include Size Exclusion Chromatography (SEC), Dialysis or Tangential Flow Filtration (TFF), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).[][2][3]
Q2: How do I choose the most suitable purification method for my specific conjugate?
A2: Selecting the optimal purification strategy is crucial for obtaining a high-purity product. Consider the following factors:
-
Size Difference: If your target molecule is significantly larger than the Mal-NH-PEG4-PFP ester (MW ≈ 565 Da), Size Exclusion Chromatography (SEC) or Dialysis/TFF are excellent choices.[][4]
-
Charge Difference: If your target molecule has a net charge at a specific pH, Ion Exchange Chromatography (IEX) can be used to separate it from the neutral or similarly charged unreacted PEG reagent.[]
-
Hydrophobicity: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Chromatography (RPC) can be effective if there is a sufficient difference in hydrophobicity between your conjugate and the unreacted PEG reagent.[2][3][5]
-
Scale of Purification: For small-scale, analytical purifications, HPLC-based methods like SEC or RPC are often preferred. For larger, process-scale purifications, Dialysis or Tangential Flow Filtration (TFF) are more practical and cost-effective.[][6]
Below is a decision-making workflow to help guide your selection:
Q3: My purification by Size Exclusion Chromatography (SEC) is not giving good separation. What could be the problem?
A3: Poor separation in SEC can be due to several factors:
-
Inappropriate Column Choice: Ensure the fractionation range of your SEC column is suitable for separating your conjugate from the small molecular weight Mal-NH-PEG4-PFP ester. A column with a lower molecular weight cutoff will provide better resolution in the smaller size range.
-
Column Overloading: Injecting too much sample can lead to broad peaks and poor resolution. Try reducing the sample volume or concentration.
-
Non-specific Interactions: Your conjugate might be interacting with the stationary phase of the column. This can be addressed by modifying the mobile phase, for instance, by increasing the salt concentration to minimize ionic interactions.
-
Aggregation: Your conjugate may be forming aggregates, leading to its elution in the void volume. This can be investigated by techniques like Dynamic Light Scattering (DLS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the conjugated product after purification. | The conjugate is sticking to the chromatography resin or membrane. | Modify the buffer conditions (e.g., change pH, increase salt concentration). For membrane-based methods, consider using a membrane with a different material or a larger pore size if product loss is due to retention. |
| The conjugate is unstable under the purification conditions. | Perform the purification at a lower temperature (e.g., 4°C). Ensure the pH of the buffers is within the stability range of your molecule. | |
| Residual unreacted PEG reagent detected in the final product. | The chosen purification method has insufficient resolution. | Optimize the parameters of the current method (e.g., gradient in IEX/HIC/RPC, flow rate in SEC). Consider a secondary purification step using an orthogonal technique (e.g., SEC followed by IEX). |
| The PFP ester has hydrolyzed, and the byproduct is co-eluting with the conjugate. | The hydrolyzed byproduct, pentafluorophenol, is hydrophobic and might interact with your protein or the column. A polishing step with HIC or RPC might be necessary. | |
| The conjugated product appears to have aggregated. | The purification process is causing the product to aggregate (e.g., high local concentrations on a column). | Reduce the protein concentration before loading. Modify the buffer to include additives that prevent aggregation (e.g., arginine, non-ionic detergents).[4] |
Data Presentation
The following table summarizes the key characteristics of the most common purification methods for removing unreacted Mal-NH-PEG4-PFP ester.
| Purification Method | Principle of Separation | Typical Product Yield (%) | Purity Achieved (%) | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular Size | 80-95 | >95 | Moderate | High | High resolution for molecules of different sizes. | Can be time-consuming for large volumes; potential for sample dilution. |
| Dialysis / Tangential Flow Filtration (TFF) | Molecular Weight Cutoff | >90 | >90 | Long (Dialysis) / Short (TFF) | High | Simple, cost-effective, and highly scalable. | Not suitable for separating molecules of similar size; potential for product loss due to membrane adsorption.[] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | 70-90 | >98 | Moderate | High | High resolution and high binding capacity. | Requires a charge difference between the product and impurities; buffer conditions are critical.[] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | 60-85 | >95 | Moderate | Moderate | Can separate isoforms and aggregated species. | Requires high salt concentrations, which may not be suitable for all proteins.[2][3][5] |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | 50-80 | >99 | Moderate | Low to Moderate | Very high resolution. | Requires organic solvents which can denature proteins. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating a protein conjugate from the much smaller unreacted Mal-NH-PEG4-PFP ester.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC or FPLC system.
-
Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Reaction mixture containing the conjugate and unreacted PEG reagent.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a pre-determined flow rate. The larger conjugate will elute before the smaller, unreacted PEG reagent.
-
Fraction Collection: Collect fractions corresponding to the protein conjugate peak, which can be monitored by UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity of the conjugate and the absence of the unreacted PEG reagent.
Protocol 2: Purification by Dialysis
This protocol is a simple and effective method for removing small molecules from a protein solution, suitable for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with a molecular weight cutoff (MWCO) significantly lower than the conjugate (e.g., 3-5 kDa MWCO).
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and the sample.
Procedure:
-
Hydrate (B1144303) Dialysis Membrane: If using dialysis tubing, hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis bag or cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed dialysis bag/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of the unreacted PEG reagent.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified conjugate.
-
Concentration (Optional): If the sample has been diluted during dialysis, it can be concentrated using a centrifugal concentrator.
Mandatory Visualization
References
- 2. researchgate.net [researchgate.net]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mal-NH-PEG4-PFP Ester
Welcome to the technical support center for Mal-NH-PEG4-PFP ester. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is Mal-NH-PEG4-PFP ester and what is it used for?
Mal-NH-PEG4-PFP ester is a heterobifunctional crosslinker containing a maleimide (B117702) group and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl groups (thiols, -SH) at a pH of 6.5-7.5, while the PFP ester reacts with primary amines (-NH2) at a pH of 7.2-8.5 to form stable amide bonds.[1] This linker is commonly used to conjugate amine-containing molecules to sulfhydryl-containing molecules, such as in the preparation of antibody-drug conjugates (ADCs) or linking peptides to proteins.[1]
Q2: Why is it necessary to quench the excess Mal-NH-PEG4-PFP ester?
Quenching is a critical step to stop the conjugation reaction and deactivate any unreacted PFP ester. If not quenched, the excess PFP ester can react with primary amines of other molecules in subsequent steps or during purification, leading to unintended crosslinking, aggregation, or modification of the final product.
Q3: What are the recommended reagents for quenching excess Mal-NH-PEG4-PFP ester?
Reagents containing primary amines are effective for quenching PFP esters. Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[2][3] These molecules present a primary amine that will react with and consume the remaining PFP esters.
Q4: At what pH should the quenching reaction be performed?
The quenching reaction should be performed at a neutral to basic pH, typically between 7.2 and 8.5.[2][4] This pH range is optimal for the reaction between the PFP ester and the primary amine of the quenching reagent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of PFP ester: PFP esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1][5] | Ensure the Mal-NH-PEG4-PFP ester is stored properly at -20°C with a desiccant.[1][3] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][5] Prepare the PFP ester solution immediately before use and avoid storing it in solution.[1][5] |
| Incorrect pH of reaction buffer: The optimal pH for the reaction of PFP esters with primary amines is 7.2-8.5.[2][4] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer within the optimal pH range.[2][3] | |
| Presence of competing primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the PFP ester.[1][3][5] | Ensure your reaction buffer is free of primary amines. If necessary, perform a buffer exchange using dialysis or desalting columns before starting the conjugation.[1][5] | |
| Incomplete Quenching | Insufficient amount of quenching reagent: The molar concentration of the quenching reagent may be too low to react with all the excess PFP ester. | Use a sufficient molar excess of the quenching reagent. A final concentration of 20-50 mM of Tris buffer is generally recommended.[2] |
| Inadequate incubation time or temperature: The quenching reaction may not have proceeded to completion. | Incubate the reaction mixture with the quenching reagent for at least 30 minutes at room temperature.[2][4] | |
| Precipitation or Aggregation of Conjugate | High concentration of the crosslinker: Using a large excess of the PFP ester can lead to excessive modification and subsequent aggregation. | Optimize the molar ratio of PFP ester to your target molecule. A starting point is often a 2 to 10-fold molar excess of the ester.[4] |
| Solubility issues: The crosslinker or the resulting conjugate may have poor solubility in the reaction buffer. | The Mal-NH-PEG4-PFP ester should be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1][5] The final concentration of the organic solvent should typically be below 10%.[1] |
Quantitative Data Summary
The following table summarizes the recommended conditions for quenching excess Mal-NH-PEG4-PFP ester based on available protocols.
| Parameter | Recommended Conditions | Source |
| Quenching Reagent | Tris buffer, Glycine | [2][3][4] |
| pH of Quenching Buffer | 8.0 - 8.5 | [2][4] |
| Final Concentration of Quenching Reagent | 20 - 50 mM | [2] |
| Incubation Time | 30 minutes | [2][4] |
| Incubation Temperature | Room Temperature (20-25°C) | [4] |
Experimental Protocols
Protocol: Quenching Excess Mal-NH-PEG4-PFP Ester
This protocol describes the procedure for quenching unreacted Mal-NH-PEG4-PFP ester following a conjugation reaction with a primary amine-containing molecule.
Materials:
-
Reaction mixture containing the unreacted Mal-NH-PEG4-PFP ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Pipettes and sterile, nuclease-free microcentrifuge tubes.
Procedure:
-
Following the completion of the conjugation reaction, prepare the quenching solution.
-
Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to achieve a final Tris concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture.
-
Mix the solution gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 30 minutes at room temperature.[2][4]
-
After the incubation period, the excess Mal-NH-PEG4-PFP ester is quenched, and the resulting conjugate is ready for purification to remove the unreacted crosslinker and quenching byproducts.
Visualizations
Caption: Workflow for quenching excess Mal-NH-PEG4-PFP ester.
Caption: Reaction mechanism for quenching a PFP ester with a primary amine.
References
Technical Support Center: Improving Amine Labeling Efficiency with PFP Esters
Welcome to the technical support center for optimizing amine labeling reactions using Pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance conjugation efficiency and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for amine labeling?
Pentafluorophenyl (PFP) esters are amine-reactive chemical groups utilized for the covalent modification of proteins, peptides, and other biomolecules. The reaction involves a nucleophilic attack from a primary or secondary amine on the carbonyl carbon of the PFP ester, resulting in a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[1][2] PFP esters are often favored over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, due to their higher reactivity and increased stability against hydrolysis in aqueous solutions.[3][4][5]
Q2: What are the primary advantages of PFP esters over NHS esters?
PFP esters offer two main advantages over the more traditional NHS esters:
-
Greater Resistance to Hydrolysis: PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous buffers.[3][5] This competing reaction reduces the amount of active NHS ester available for conjugation, often requiring a larger excess of the reagent.[3] The higher stability of PFP esters leads to more efficient and reproducible reactions.[3]
-
Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction rates with amines (aminolysis).[3]
Q3: What is the optimal pH for amine labeling with PFP esters?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[6][7] In this range, the target amine groups (like the ε-amino group of lysine) are sufficiently deprotonated and thus more nucleophilic.[1] Higher pH levels can accelerate the rate of PFP ester hydrolysis, which competes with the desired amine reaction.[6][8]
Q4: What solvents should be used to dissolve PFP esters?
PFP esters are often hydrophobic and moisture-sensitive.[8][9] It is recommended to first dissolve them in a minimal amount of a dry, polar aprotic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][6][10] This stock solution can then be added to the aqueous reaction buffer containing the biomolecule.[5][11]
Q5: Can I prepare and store stock solutions of PFP esters?
It is strongly advised not to prepare stock solutions of PFP esters for long-term storage.[5][6][11] Due to their susceptibility to hydrolysis, even in anhydrous solvents if trace amounts of moisture are present, the ester will degrade over time into a non-reactive carboxylic acid.[6] Always prepare fresh solutions immediately before each experiment.[5][11]
Q6: How should PFP ester reagents be stored?
PFP ester reagents are moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[5][6][8] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[5][8][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Hydrolyzed Reagent: The PFP ester was exposed to moisture during storage or handling. | Always use fresh, high-quality reagent.[12] Ensure the vial is warmed to room temperature before opening to prevent condensation.[8] Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before use.[12] |
| Suboptimal pH: The reaction buffer pH is too low, causing protonation of the target amine groups and reducing their nucleophilicity. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[6] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target biomolecule for the PFP ester. | Use amine-free buffers such as phosphate, bicarbonate, borate, or HEPES.[5][8][11] | |
| Insufficient Reagent: The molar excess of the PFP ester is too low for efficient labeling. | Increase the molar ratio of PFP ester to the biomolecule. A 2-fold to 10-fold molar excess is a common starting point, but may need optimization.[7] | |
| Non-Specific Labeling / High Heterogeneity | High Molar Ratio of PFP Ester: Using a large excess of the labeling reagent can lead to the modification of less reactive sites. | Reduce the molar ratio of the PFP ester to the protein. Perform small-scale experiments to determine the optimal ratio for your desired degree of labeling. |
| High pH: A pH above 8.5 can increase the overall reactivity of the PFP ester, potentially leading to reactions with other nucleophiles. | Ensure the pH is within the optimal 7.2-8.5 range. | |
| High Temperature: Higher temperatures can increase reaction rates but may decrease selectivity. | To achieve more site-specific labeling, consider lowering the reaction temperature to 4°C, which can enhance selectivity for more reactive lysine (B10760008) residues.[1] | |
| Inconsistent Results | Degraded PFP Ester: Improper storage has led to reagent degradation. | Always store PFP esters at -20°C with a desiccant.[6] |
| Inconsistent Reagent Dissolution: The PFP ester is not fully dissolved or is precipitating out of the reaction mixture. | Ensure the PFP ester is fully dissolved in the organic solvent before adding it to the aqueous buffer. Add the ester solution slowly to the biomolecule solution while gently mixing.[7] | |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup: PFP esters can be unstable in aqueous basic conditions sometimes used during extraction. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions.[6] |
Quantitative Data Summary
Comparison of Active Ester Performance
| Feature | PFP Ester | NHS Ester | Reference |
| Relative Hydrolysis Rate | Lower | Higher | [3][5] |
| Aminolysis Rate | Faster | Slower | [3] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | [6][13] |
| Stability in Aqueous Solution | More Stable | Less Stable | [3][4] |
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | Reference |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester stability. | [6][7] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can increase selectivity. Room temperature is often sufficient. | [1][7] |
| Reaction Time | 1 - 4 hours (at RT) or overnight (at 4°C) | Dependent on reactants and temperature. Monitor reaction progress if possible. | [7] |
| Molar Excess of PFP Ester | 2:1 to 15:1 (Ester:Amine) | Highly dependent on the biomolecule and desired degree of labeling. Optimization is crucial. | [7][9] |
| Co-solvent | <10% DMSO or DMF | Used to dissolve the PFP ester before adding to the aqueous reaction buffer. | [7][9] |
Experimental Protocols
General Protocol for Labeling a Protein with a PFP Ester
This protocol provides a general guideline. Optimal conditions, particularly the molar ratio of PFP ester to protein, should be determined empirically for each specific application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5).
-
PFP ester labeling reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).[2][10]
-
Desalting column or dialysis equipment for purification.[5][11]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Labeling Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal time may vary.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of PFP ester with a primary amine.
Experimental Workflow
Caption: General experimental workflow for protein labeling with PFP esters.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low PFP ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 10. confluore.com [confluore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Maleimide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during bioconjugation experiments using maleimide (B117702) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The two most common side reactions encountered with maleimide linkers are hydrolysis of the maleimide ring and retro-Michael reaction leading to thiol exchange.[1][2][3]
-
Hydrolysis: The maleimide ring is susceptible to opening in aqueous solutions, a reaction that is accelerated at neutral to high pH.[1][4] This can occur either with the unreacted maleimide, rendering it inactive for conjugation, or with the thiosuccinimide conjugate after its formation.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[1][5] In environments rich in thiols, such as in vivo where glutathione (B108866) is present, the conjugated molecule can be transferred to other thiol-containing molecules.[1]
Q2: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
A2: Low conjugation efficiency can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before the conjugation reaction. Maleimides are unstable in aqueous solutions, especially at pH values above 7.[2][4]
-
Inaccessible or Oxidized Thiols: The target cysteine residues on the protein may not be available for reaction. This can be due to the formation of disulfide bonds or the cysteine being buried within the protein structure.[1]
-
Solution: Perform a reduction step prior to conjugation using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][6] It is effective over a broad pH range and does not need to be removed before adding the maleimide.[6] To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA to sequester metal ions.[6]
-
-
Incorrect pH: The pH of the reaction buffer is crucial for efficient and specific conjugation.
-
Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[4][6][7] Below pH 6.5, the reaction rate decreases significantly.[6] Above pH 7.5, the maleimide group can react with primary amines, such as lysine (B10760008) residues, leading to a loss of selectivity.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6]
-
-
Suboptimal Molar Ratio: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
Q3: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A3: The primary cause of payload loss in vivo is the retro-Michael reaction, where the conjugate reacts with endogenous thiols like glutathione.[1] To enhance stability, you can induce post-conjugation hydrolysis of the succinimide (B58015) ring.
-
Post-Conjugation Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[1][4][8]
-
Protocol:
-
Confirm the formation of the initial conjugate using analytical methods like HPLC or mass spectrometry.
-
Adjust the pH of the conjugate solution to 8.5-9.0.[1]
-
Incubate at room temperature or 37°C and monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[1]
-
Neutralize the solution to pH 7.0-7.5 for storage or subsequent applications.[1]
-
-
-
Use of Stabilizing Maleimides: Certain N-substituted maleimides, particularly N-aryl maleimides, exhibit faster rates of stabilizing hydrolysis after conjugation.[8][9][10][11] Electron-withdrawing substituents on the nitrogen atom can significantly accelerate this process.[2][8][11]
-
Thiazine (B8601807) Formation: For peptides with an N-terminal cysteine, a rearrangement can occur to form a more stable thiazine structure.[12][13][14] This can be facilitated by extended incubation at 25°C after the initial conjugation at pH 7.4.[1]
Quantitative Data Summary
The stability of maleimide-thiol adducts is highly dependent on the pH and the specific maleimide derivative used. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of Hydrolysis for N-Substituted Maleimides (Pre-conjugation)
| N-Substituent | pH | Temperature (°C) | Half-life (t½) |
| N-alkyl | 7.4 | 37 | ~27 hours[9] |
| N-phenyl | 7.4 | 37 | ~55 minutes[9] |
| N-fluorophenyl | 7.4 | 37 | ~28 minutes[9] |
| N-methyl dibromomaleimide | 7.4 | Not Specified | 17.9 minutes[15] |
Table 2: Half-life of Hydrolysis for Thiosuccinimide Conjugates (Post-conjugation)
| N-Substituent of Original Maleimide | pH | Temperature (°C) | Half-life (t½) |
| N-alkyl | 7.4 | 37 | 27 hours[9] |
| N-aryl | 7.4 | 37 | 1.5 hours[9] |
| N-fluorophenyl | 7.4 | 37 | 0.7 hours[9] |
| o-aminoethyl-phenylmaleimide | 7.0 | Room Temp | ~20 minutes[9] |
Table 3: Half-life of Conversion for Thiol Exchange (Retro-Michael Reaction)
| Conjugate | Conditions | Half-life (t½) |
| NEM-MPA | 10mM GSH, pH 7.4, 37°C | 20-80 hours[16][17] |
| NEM-N-acetylcysteine | 10mM GSH, pH 7.4, 37°C | 20-80 hours[16][17] |
NEM: N-ethylmaleimide, MPA: 4-mercaptophenylacetic acid, GSH: Glutathione
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2). If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[1]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.[6]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[1][18] Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove unreacted maleimide reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.[6]
-
Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as HPLC, mass spectrometry, or UV-Vis spectroscopy.[18]
Protocol 2: Analytical HPLC Method for Monitoring Conjugation
-
System: HPLC with a C18 column and a UV detector.[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[18]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[18]
-
Procedure:
-
Inject a small aliquot of the reaction mixture onto the column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[18]
-
Monitor the absorbance at 280 nm (for protein) and the specific wavelength for the conjugated molecule.
-
Analyze the chromatogram to identify peaks corresponding to the unconjugated protein, the conjugate, and the unreacted maleimide reagent based on their retention times.[18]
-
Visualizations
Caption: Key side reactions in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. kinampark.com [kinampark.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Confirming Conjugation with Mal-NH-PEG4-PFP Ester via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with essential information for successfully confirming biomolecule conjugation using Mal-NH-PEG4-PFP ester and mass spectrometry. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure accurate and efficient analysis.
Frequently Asked Questions (FAQs)
Q1: What is Mal-NH-PEG4-PFP ester and how does it function?
Mal-NH-PEG4-PFP ester is a heterobifunctional crosslinker used to connect two different molecules, typically proteins or a protein and a small molecule.[1][2] It contains two reactive groups separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer:
-
Pentafluorophenyl (PFP) Ester: This group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1][3] The reaction is most efficient at a pH of 7.2-8.5.[4] PFP esters are known for being more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like NHS esters, leading to more efficient conjugation reactions.[3][5][6]
-
Maleimide (B117702): This group specifically reacts with sulfhydryl (thiol) groups, such as the side chain of a cysteine residue, to form a stable thioether bond.[1] This reaction is optimal at a pH range of 6.5-7.5.[1]
This dual reactivity allows for a controlled, two-step conjugation process.[1]
Q2: What is the expected mass shift I should look for in my mass spectrum after each conjugation step?
Confirming conjugation relies on identifying a specific increase in molecular weight.
-
Step 1 (PFP Ester Reaction): When the Mal-NH-PEG4-PFP ester reacts with a primary amine on your target molecule, the PFP group is released, and the remainder of the linker is attached. This results in a mass increase of ~327.34 Da .
-
Step 2 (Maleimide Reaction): The second molecule containing a sulfhydryl group is then added to the product from Step 1. The expected mass increase in this step is equal to the full molecular weight of this second molecule.
Q3: How can I confirm that my conjugation was successful using mass spectrometry?
Mass spectrometry (MS) is a precise tool for confirming conjugation by detecting the mass of the final product.[7] After your reaction, you should analyze the sample using a technique like electrospray ionization mass spectrometry (ESI-MS).[7] A successful conjugation will be confirmed by the appearance of a new peak in the mass spectrum corresponding to the calculated molecular weight of your starting molecule(s) plus the mass additions from the linker and other conjugated species.
Q4: What are the optimal reaction conditions for using this linker?
-
Buffers: It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS), for the PFP ester reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule.[5][6]
-
pH: For the initial PFP ester reaction with an amine, a pH of 7.2-8.5 is recommended.[4] For the subsequent maleimide reaction with a thiol, the optimal pH is 6.5-7.5.[1]
-
Reagent Preparation: Mal-NH-PEG4-PFP ester is moisture-sensitive.[1][6] It should be stored at -20°C with a desiccant and brought to room temperature before opening to prevent condensation.[1] The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and should not be stored in solution.[1][6]
-
Molar Excess: A 10- to 50-fold molar excess of the linker over the amine-containing protein is a common starting point for the first reaction, though this may require optimization.[1]
Q5: Why is sample cleanup before MS analysis so important?
Thorough sample cleanup is mandatory for accurate MS analysis. Salts, detergents, and stabilizers like PEG can severely interfere with the ionization process, potentially obscuring the signal from your conjugated product.[8][9] Excess, unreacted linker and byproducts must also be removed. Techniques like dialysis or size-exclusion chromatography (desalting columns) are essential to purify the conjugate before analysis.[6][10]
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| No/Low Conjugation Product | The mass spectrum is dominated by the signal of the unconjugated starting molecule(s). | 1. Hydrolyzed Reagent: The PFP ester is sensitive to moisture and can hydrolyze, becoming non-reactive.[5][6]2. Suboptimal pH: Reaction buffer pH was too low for the PFP-amine reaction.[5]3. Competing Amines: Buffer contained primary amines (e.g., Tris, glycine).[5][6]4. Insufficient Reagent: The molar excess of the linker was too low.[5] | 1. Use fresh, high-quality reagent. Dissolve in anhydrous DMSO or DMF immediately before use.[5][6]2. Ensure the buffer pH is within the optimal range (7.2-8.5 for PFP reaction).[4]3. Dialyze or desalt the sample into an amine-free buffer like PBS.[6]4. Increase the molar ratio of the linker to the target molecule and optimize reaction time.[5] |
| Complex Spectrum with Multiple Unidentified Peaks | The mass spectrum shows a mixture of species, including the desired product, starting materials, and other unexpected masses. | 1. Multiple Conjugations: The protein has multiple accessible amines (lysines), leading to a heterogeneous mixture of products with 1, 2, 3, or more linkers attached.[5]2. Incomplete Cleanup: Residual salts (e.g., Na+, K+) are forming adducts with the protein.[8]3. Side Reactions: Hydrolysis of the PFP ester or maleimide group created additional species.[1][5] | 1. Reduce the molar excess of the linker to favor single-conjugation events. Optimize reaction time and temperature.[6]2. Perform rigorous desalting or buffer exchange on the sample before MS analysis.[8]3. Adhere to optimal pH ranges to minimize hydrolysis. Analyze the expected masses of potential side products (see tables below). |
| Unexpected Peak at [Intermediate + 18 Da] | A peak is observed with a mass corresponding to the maleimide-activated intermediate plus the mass of one water molecule (~18.02 Da). | Maleimide Hydrolysis: The maleimide ring can be hydrolyzed at pH values above 7.5, rendering it unable to react with a thiol.[1][11] | Perform the maleimide-thiol reaction within the recommended pH range of 6.5-7.5.[1] Avoid prolonged incubations, especially at higher pH. |
| Instability of Final Conjugate | The peak corresponding to the final conjugate disappears over time, and peaks for the starting materials reappear. | Retro-Michael Reaction: The bond formed between the maleimide and the thiol can be reversible, especially in the presence of other free thiols (e.g., glutathione).[12][13][14] | While challenging to prevent completely, some chemical strategies can stabilize the linkage.[12] For analysis, ensure samples are processed and analyzed promptly after the final reaction. |
Data Presentation
Table 1: Key Molecular Weights for Mass Spec Analysis
| Compound / Moiety | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Mal-NH-PEG4-PFP ester | 1415800-42-8 | C₂₁H₂₂F₅NO₈ | 511.40 | Full crosslinker reagent.[15] |
| Mass Added by Linker (PFP Reaction) | N/A | C₁₅H₁₇N₂O₇ | ~327.34 | Mass added to an amine after loss of pentafluorophenol. |
| Pentafluorophenol (Leaving Group) | 771-61-9 | C₆HF₅O | 184.06 | Byproduct of the PFP ester-amine reaction. |
Table 2: Common Adducts and Mass Modifications
| Modification | Mass Change (Da) | Common Cause |
| Sodium Adduct | +22.99 | Incomplete desalting; presence of sodium salts. |
| Potassium Adduct | +39.10 | Incomplete desalting; presence of potassium salts. |
| Maleimide Hydrolysis | +18.02 | Reaction or storage at pH > 7.5.[1][11] |
| PFP Ester Hydrolysis | -143.28 | Reaction of PFP ester with water instead of amine (results in Mal-NH-PEG4-COOH). |
Experimental Protocols
Protocol 1: General Two-Step Conjugation
A. Reaction of PFP Ester with Amine-Containing Molecule (e.g., a Protein)
-
Sample Preparation: Dissolve the amine-containing protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.[6]
-
Reagent Preparation: Immediately before use, dissolve the Mal-NH-PEG4-PFP ester in anhydrous DMSO or DMF to a concentration of ~10-20 mM.[6]
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved linker solution to the protein solution while gently stirring.[1]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Purification: Remove excess, unreacted linker and the PFP byproduct via a desalting column or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 7.0).
B. Reaction of Maleimide-Activated Intermediate with Sulfhydryl-Containing Molecule
-
Sample Preparation: Ensure the purified, maleimide-activated molecule from Step A is in a suitable buffer (e.g., PBS, pH 6.5-7.5).[1]
-
Conjugation: Add the sulfhydryl-containing molecule to the solution, typically at a 1.1- to 5-fold molar excess over the maleimide-activated molecule.
-
Incubation: Let the reaction proceed for 2 hours at room temperature.
-
Quenching (Optional): To stop the reaction, a quenching reagent like free cysteine can be added to react with any remaining maleimide groups.[1]
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Buffer Exchange: The final conjugate must be in a volatile buffer free of non-volatile salts and detergents.[8] Buffer exchange into a solution like 10-100 mM ammonium (B1175870) bicarbonate is a good option.[8]
-
Final Formulation: For direct infusion ESI-MS, the sample is often diluted into a solution of 50:50 water/acetonitrile with 0.1% formic acid.[8]
-
Analysis: Analyze the sample using high-resolution mass spectrometry to accurately determine the molecular weight of the starting materials and the final conjugated product.[10][16]
Mandatory Visualization
Caption: Workflow for two-step conjugation and MS confirmation.
Caption: Potential outcomes observed during MS analysis.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. precisepeg.com [precisepeg.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Technical Support Center: Minimizing Non-Specific Binding of Crosslinkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to minimize non-specific binding of crosslinkers in your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve clean and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of crosslinking?
Q2: What are the primary causes of non-specific binding?
A2: Common causes include:
-
Hydrophobic and Electrostatic Interactions: Crosslinkers or the molecules being crosslinked can non-specifically adhere to surfaces or other proteins due to charge or hydrophobicity.[2][3]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly influence non-specific interactions. For example, using a buffer with primary amines (e.g., Tris) with an amine-reactive crosslinker will quench the reaction and can increase background.[4]
-
Excess Crosslinker Concentration: Using a higher concentration of the crosslinker than necessary increases the likelihood of random, non-specific reactions.
-
Inadequate Blocking: Failure to block reactive surfaces on beads, plates, or other substrates can lead to high non-specific attachment of the crosslinker or target molecules.
-
Contaminants: The presence of contaminants in the sample or reagents can contribute to background signal.
Q3: How does pH affect non-specific binding with amine-reactive crosslinkers?
A3: The pH of the reaction buffer is critical for amine-reactive crosslinkers like NHS esters. The reaction with primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5). At lower pH, the primary amines are protonated, reducing their reactivity. At higher pH, the hydrolysis of the NHS ester is accelerated, which competes with the desired crosslinking reaction and can lead to an increase in non-specific binding from the hydrolyzed, non-reactive label.[2]
Q4: Can the choice of crosslinker itself reduce non-specific binding?
A4: Yes, the properties of the crosslinker can influence non-specific binding. Using hydrophilic crosslinkers, such as those containing polyethylene (B3416737) glycol (PEG) spacers, can help to reduce non-specific hydrophobic interactions and decrease aggregation of the conjugated proteins.[5]
Troubleshooting Guides
High background signal is a common issue that can obscure the specific results of a crosslinking experiment. This guide provides a systematic approach to troubleshooting this problem.
Problem: High and Uniform Background Signal
This often suggests an issue with one of the general assay steps or reagents.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Crosslinker Concentration Too High | Perform a titration experiment to determine the optimal crosslinker concentration that provides a good signal-to-noise ratio. Start with a 20- to 50-fold molar excess of crosslinker to protein and test a range of lower and higher concentrations.[6] | A decrease in background signal while maintaining a strong specific signal. |
| Inadequate Blocking | Increase the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent (see Table 1). For bead-based assays, include a pre-clearing step by incubating the lysate with beads alone before adding the antibody-crosslinker complex. | A significant reduction in background signal due to the saturation of non-specific binding sites. |
| Suboptimal Buffer Conditions | Ensure the buffer does not contain primary amines (e.g., Tris) if using an amine-reactive crosslinker.[4] Optimize the pH of the buffer for your specific crosslinker (typically pH 7.2-8.5 for NHS esters).[2] Increase the salt concentration (e.g., 150-500 mM NaCl) to reduce electrostatic interactions.[2] | Improved specificity of the crosslinking reaction and reduced non-specific interactions. |
| Insufficient Washing | Increase the number of washing steps and the volume of wash buffer. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help disrupt non-specific hydrophobic interactions. | More effective removal of unbound crosslinker and non-specifically bound molecules, leading to a cleaner background. |
| Reaction Time Too Long | Optimize the incubation time for the crosslinking reaction. Longer incubation times can sometimes lead to an increase in non-specific reactions. | A better balance between specific crosslinking and the accumulation of non-specific products. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the level of non-specific binding. This table provides a comparison of commonly used blocking agents. Note that the effectiveness of a blocking agent can be application-dependent.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability. May not be suitable for all applications due to potential cross-reactivity. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. Also contains biotin, which can interfere with streptavidin-based detection systems. |
| Normal Serum | 5-10% (v/v) | Effective at blocking non-specific binding of secondary antibodies. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Fish Gelatin | 0.1-0.5% (w/v) | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or milk in some situations. |
| Polyethylene Glycol (PEG) | 0.5-3% (w/v) | Synthetic, low protein content, and can be highly effective.[5] | Can be more expensive and may require more optimization. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for specific applications, often providing superior performance and lot-to-lot consistency. | Generally more expensive than individual components. |
Experimental Protocols
Protocol 1: Optimizing Crosslinker Concentration
This protocol provides a general procedure for determining the optimal crosslinker-to-protein molar ratio to maximize specific crosslinking while minimizing non-specific interactions.
Materials:
-
Purified protein(s) in a suitable non-amine-containing buffer (e.g., PBS, HEPES).
-
Crosslinker stock solution (e.g., 10 mM DSS in DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE reagents.
Procedure:
-
Set up a series of reactions: Prepare a set of reactions with a constant protein concentration and varying molar ratios of the crosslinker. A good starting range is a 10-fold, 20-fold, 50-fold, 100-fold, and 200-fold molar excess of the crosslinker to the protein.[6][7]
-
Incubate: Add the crosslinker to each protein solution and incubate at room temperature for 30 minutes.[8]
-
Quench the reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[8]
-
Analyze by SDS-PAGE: Analyze the reaction products by SDS-PAGE. Look for the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.
-
Determine the optimal concentration: The optimal crosslinker concentration is the lowest concentration that produces the desired crosslinked product with minimal formation of high molecular weight aggregates or smearing, which can indicate excessive and non-specific crosslinking.[7]
Protocol 2: Pre-clearing Lysate to Reduce Non-Specific Binding
This protocol is particularly useful for immunoprecipitation-crosslinking experiments to remove proteins that non-specifically bind to the affinity beads.
Materials:
-
Cell lysate.
-
Protein A/G beads (or other affinity beads).
-
Microcentrifuge tubes.
Procedure:
-
Prepare the beads: Wash the required volume of beads with lysis buffer.
-
Incubate lysate with beads: Add the washed beads to the cell lysate.
-
Gentle mixing: Incubate the lysate-bead mixture at 4°C for 1-2 hours with gentle rotation.
-
Pellet the beads: Centrifuge the mixture to pellet the beads.
-
Collect the pre-cleared lysate: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the immunoprecipitation and crosslinking steps.
Visualizations
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A generalized workflow for a crosslinking experiment incorporating key steps to minimize non-specific binding.
Troubleshooting Logic for High Background
Caption: A decision tree to guide troubleshooting efforts when encountering high background signals in crosslinking experiments.
References
- 1. Why is it important to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. aboligo.com [aboligo.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison of Mal-NH-PEG4-PFP and Mal-PEG4-NHS Esters for Bioconjugation
In the fields of drug development, diagnostics, and proteomics, the precise chemical linking of molecules—a process known as bioconjugation—is fundamental. The choice of crosslinker is a critical decision that dictates the efficiency, stability, and performance of the resulting conjugate. This guide provides an objective comparison between two popular classes of heterobifunctional crosslinkers: Mal-NH-PEG4-PFP ester and Mal-PEG4-NHS ester, designed for researchers, scientists, and drug development professionals.
Both linkers share a common architecture: a maleimide (B117702) group for reaction with sulfhydryls (thiols), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and an active ester for reaction with primary amines. The key difference lies in the active ester: a pentafluorophenyl (PFP) ester versus an N-hydroxysuccinimide (NHS) ester. This distinction significantly influences their reactivity, stability, and utility in bioconjugation protocols.
Chemical Structure and Reaction Mechanism
The fundamental structure of these linkers enables a two-step conjugation strategy. The maleimide group selectively reacts with thiol groups found in cysteine residues of proteins and peptides. The active ester (PFP or NHS) reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.
The "NH" designation in Mal-NH-PEG4-PFP ester refers to an amide bond within the linker's backbone structure, distinguishing it from the ether linkages in standard Mal-PEG4-NHS esters. This structural nuance can influence the linker's spatial conformation and solubility.
Performance Comparison: PFP Ester vs. NHS Ester
The primary difference in performance stems from the nature of the leaving group (pentafluorophenol for PFP esters, N-hydroxysuccinimide for NHS esters). The electron-withdrawing properties of the fluorine atoms in the PFP group make the ester more electrophilic and the pentafluorophenolate a better leaving group.[1]
Key Performance Parameters
| Parameter | Mal-NH-PEG4-PFP Ester | Mal-PEG4-NHS Ester | Rationale & References |
| Reactive Towards | Primary/Secondary Amines (-NH2) & Thiols (-SH) | Primary Amines (-NH2) & Thiols (-SH) | Both linkers target the same functional groups.[2][3] |
| Hydrolytic Stability | Higher . More resistant to spontaneous hydrolysis in aqueous buffers. | Lower . Susceptible to hydrolysis, especially as pH increases above 7.[1][4] | PFP esters exhibit a markedly lower rate of hydrolysis, leading to more efficient reactions and less need for a large excess of reagent.[1][2][5][6][7] |
| Reactivity towards Amines | Higher . Generally faster reaction kinetics with amines (aminolysis). | Lower . Still highly reactive but generally slower than PFP esters. | The superior leaving group of PFP esters accelerates the rate of amide bond formation.[1][8] |
| Optimal Reaction pH (Amine) | pH 7.2 - 9.0 | pH 7.0 - 8.5 | PFP esters maintain high reactivity over a slightly broader and higher pH range.[3][4][5][7] NHS ester hydrolysis becomes very rapid above pH 8.0.[4] |
| Selectivity | Can offer improved selectivity for specific lysine residues (e.g., light-chain labeling of antibodies). | Generally results in heterogeneous labeling across available surface lysines. | Studies have shown that PFP esters can provide preferential labeling of certain antibody light-chain lysines, leading to more homogenous conjugates.[9] |
| Byproducts | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | PFP-OH is considered less nucleophilic than NHS, reducing the potential for side reactions with the desired product.[10] |
| Storage | Moisture-sensitive. Requires storage at -20°C with desiccant. | Moisture-sensitive. Requires storage at -20°C with desiccant. | Both active esters are susceptible to hydrolysis and should be handled in a dry environment and reconstituted immediately before use.[11][12] |
Experimental Data Insights
-
Stability: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which reduces the amount of active reagent available for conjugation.[1] PFP esters, in contrast, are markedly more stable against hydrolysis, which is a crucial advantage when working with limited or precious biomolecules.[1][4]
-
Reactivity: Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired reaction with amines (aminolysis).[1] This can lead to faster completion of conjugation reactions.
-
Homogeneity: In the context of antibody-fluorophore conjugates (AFCs), replacing an NHS ester with a PFP ester has been shown to dramatically increase the specificity for light-chain labeling.[9] This resulted in conjugates with reduced aggregation and improved brightness both in vitro and in vivo.[9]
Experimental Protocols
The following are generalized protocols for a typical two-step conjugation reaction, for example, linking a small molecule drug with a free thiol group to an antibody.
Workflow Overview
Protocol 1: Antibody Activation with Mal-NH-PEG4-PFP or Mal-PEG4-NHS Ester
Materials:
-
Antibody (1-5 mg/mL)
-
Reaction Buffer: Amine-free buffer such as PBS (0.1 M phosphate, 0.15 M NaCl), pH 7.2-8.0.[5]
-
Mal-NH-PEG4-PFP Ester or Mal-PEG4-NHS Ester
-
Desalting columns.
Procedure:
-
Prepare the antibody in the Reaction Buffer. Ensure the buffer is free of primary amines like Tris or glycine.[11]
-
Equilibrate the vial of the PFP or NHS ester reagent to room temperature before opening to prevent moisture condensation.[5][12]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the ester in anhydrous DMSO or DMF.[13] Do not store the reagent in solution.[5][12]
-
Add a 10- to 20-fold molar excess of the dissolved ester to the antibody solution while gently stirring.[13]
-
Incubate the reaction for 30-60 minutes at room temperature.[13] For PFP esters, incubation at 4°C overnight can also be effective and may improve selectivity.[9]
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS at pH 7.0-7.5).[13]
Protocol 2: Conjugation of Maleimide-Activated Antibody to a Thiolated Molecule
Materials:
-
Maleimide-activated antibody (from Protocol 1)
-
Thiol-containing molecule (e.g., peptide, drug)
-
Conjugation Buffer: PBS, HEPES, or Tris buffer, pH 7.0-7.5.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Purification system (e.g., dialysis, size-exclusion chromatography).
Procedure:
-
Ensure the molecule to be conjugated has a free, reduced sulfhydryl group. If necessary, reduce disulfide bonds by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature. Remove excess TCEP before proceeding.
-
Immediately combine the maleimide-activated antibody with the thiol-containing molecule in the Conjugation Buffer. A 1.5- to 5-fold molar excess of the thiol molecule over the antibody is often recommended.[13]
-
The reaction between maleimide and thiol is rapid.[14] Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 1 mM β-mercaptoethanol or cysteine and incubating for 15 minutes.[13]
-
Purify the final conjugate from excess reagents using dialysis, size-exclusion chromatography, or another suitable method.[15]
-
Store the final conjugate under appropriate conditions, often at 4°C or frozen at -20°C, potentially with stabilizers like BSA.[16]
Conclusion
PFP esters, including Mal-NH-PEG4-PFP ester, emerge as a superior alternative to NHS esters for amine-reactive conjugations where efficiency and stability are paramount.[1] The evidence strongly supports their enhanced stability towards hydrolysis and greater reactivity towards amines, which translates to more efficient reactions, higher yields, and improved reproducibility.[1]
While Mal-PEG4-NHS ester remains a widely used and effective crosslinker, researchers should consider Mal-NH-PEG4-PFP ester when:
-
Working with limited quantities of precious biomolecules.
-
Performing conjugations in aqueous buffers where hydrolysis is a concern.
-
Seeking to achieve more homogenous or site-selective labeling of proteins like antibodies.
-
Optimizing reaction efficiency and yield is a primary goal.
The choice of linker will always depend on the specific application, but the distinct chemical advantages of the PFP ester make it a powerful tool for advancing bioconjugation science.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. precisepeg.com [precisepeg.com]
- 8. nbinno.com [nbinno.com]
- 9. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. biotium.com [biotium.com]
alternatives to PFP esters for amine conjugation
A Comprehensive Guide to Alternatives for PFP Esters in Amine Conjugation
For researchers, scientists, and drug development professionals, the covalent modification of primary amines is a cornerstone of bioconjugation, enabling the attachment of labels, drugs, and other moieties to proteins, antibodies, and other biomolecules. While pentafluorophenyl (PFP) esters have gained prominence as highly reactive and stable reagents for this purpose, a range of alternatives exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of PFP esters with other common amine conjugation reagents, supported by experimental data, to facilitate the selection of the optimal tool for your specific application.
Comparison of Amine Conjugation Reagents
The selection of an appropriate amine-reactive reagent is critical for the success of a conjugation reaction, directly impacting yield, reproducibility, and the integrity of the biomolecule. The following table summarizes the key performance characteristics of PFP esters and its primary alternatives.
| Reagent Class | Common Examples | Optimal pH Range | Hydrolytic Stability | Reactivity towards Amines | Key Advantages | Potential Disadvantages |
| Pentafluorophenyl (PFP) Esters | PFP-X | 7.2 - 8.5 | High | Very High | High resistance to hydrolysis, high reactivity, efficient reactions.[1][2] | Can be more hydrophobic than NHS esters. |
| Tetrafluorophenyl (TFP) Esters | TFP-X | 7.2 - 9.0 | High | High | More stable against hydrolysis than NHS esters.[3][4] | Can be more hydrophobic than NHS esters.[5] |
| N-Hydroxysuccinimide (NHS) Esters | NHS-X, Sulfo-NHS-X | 7.2 - 9.0 | Low to Moderate | High | Well-established chemistry, Sulfo-NHS variant offers water solubility.[6] | Susceptible to hydrolysis, especially at higher pH.[6][7] |
| Carbodiimides | EDC (with NHS/Sulfo-NHS) | 4.5 - 7.2 (activation), 7.2 - 8.5 (conjugation) | Intermediate is unstable | Indirectly high | "Zero-length" crosslinker, water-soluble byproducts. | Two-step process often required, potential for side reactions. |
| 1,1'-Carbonyldiimidazole (CDI) | CDI | Not specified in sources | Intermediate is reactive | High | Byproducts are easily removed, efficient for amide bond formation.[8][9] | Very hygroscopic, excess reagent can lead to urea (B33335) formation.[8] |
Performance Data: Hydrolysis Rates
A critical factor in the efficiency of amine conjugation in aqueous environments is the stability of the reagent towards hydrolysis, a competing reaction that deactivates the reagent.
| Reagent | pH | Half-life (t½) | Source |
| TFP Ester (on SAM) | 7.0 | 486 min | [10] |
| 8.0 | 258 min | [10] | |
| 10.0 | 381 min | [10] | |
| NHS Ester (on SAM) | 7.0 | 240 min | [10] |
| 8.0 | 120 min | [10] | |
| 10.0 | 39 min | [10] | |
| NHS Ester (in solution) | 7.0 (at 0°C) | 4-5 hours | [6] |
| 8.6 (at 4°C) | 10 minutes | [6] |
Note: SAM refers to self-assembled monolayer.
Experimental Workflows and Mechanisms
Visualizing the processes involved in amine conjugation can aid in understanding the underlying chemistry and making informed decisions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. echemi.com [echemi.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability and cleavage characteristics of the linker are critical quality attributes (CQAs) of Antibody-Drug Conjugates (ADCs) that directly impact their therapeutic index, influencing both efficacy and safety.[1][2] A comprehensive analytical strategy is therefore essential to characterize the linker's behavior, including its stability in circulation, the drug-to-antibody ratio (DAR), and its susceptibility to cleavage at the target site. This guide provides an objective comparison of key analytical methods used for ADC linker characterization, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods for ADC Linker Characterization
The selection of an appropriate analytical method depends on the specific characteristic of the ADC linker being evaluated. The following tables summarize the primary techniques for determining the drug-to-antibody ratio (DAR) and assessing linker stability.
Table 1: Comparison of Analytical Methods for DAR Determination
| Analytical Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of hydrophobic drug-linkers increases the retention time of the ADC.[3][4] | Robust and reproducible method for determining DAR distribution.[3] Analysis is performed under non-denaturing conditions.[4][5] | High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.[6] May not be suitable for highly heterogeneous lysine-conjugated ADCs.[7] | Moderate |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates molecules based on their hydrophobicity under denaturing conditions. Often coupled with mass spectrometry (MS).[8] | High resolution and compatibility with MS for mass confirmation of different drug-loaded species.[8][9] Does not require high salt concentrations.[9] | Denaturing conditions can lead to the loss of native structure information.[5] Data analysis can be more complex than HIC.[8] | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and detects them by mass spectrometry, allowing for precise mass measurement of intact or fragmented ADC.[10] | Provides accurate mass information for unambiguous identification of different DAR species and linker-drug modifications.[10] Can be used for both intact and reduced ADC analysis.[9] | Potential for ionization suppression and differences in ionization efficiency between different DAR species.[11] Acidic conditions in LC-MS can sometimes cause linker hydrolysis. | High |
| UV/Vis Spectroscopy | Measures the absorbance of the protein and the drug at different wavelengths to calculate the average DAR.[12] | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of different species. Requires that the drug and antibody have distinct absorbance maxima.[12] | Very High |
Table 2: Comparison of Analytical Methods for Linker Stability Assessment
| Analytical Method | Principle | Application | Advantages | Disadvantages |
| LC-MS/MS | Quantifies the amount of released payload or intact ADC in a biological matrix (e.g., plasma) over time.[13][14] | In vitro and in vivo plasma stability,[2][13] lysosomal stability.[1] | High sensitivity and specificity for detecting and quantifying small molecule payloads and their metabolites.[15] Can distinguish between different cleavage products.[16] | Requires extensive sample preparation, including protein precipitation or immunocapture.[14] Matrix effects can influence quantification. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to capture and detect the intact ADC or the total antibody, allowing for the calculation of drug deconjugation.[2] | In vitro and in vivo plasma stability.[2] | High throughput and does not require complex instrumentation. | Indirect measurement of linker stability. Can be affected by non-specific binding. |
| Hydrophobic Interaction Chromatography (HIC) | Monitors the change in the DAR profile of an ADC over time when incubated in a relevant biological matrix.[4] | In vitro stability in formulation buffers or plasma. | Provides information on the change in the distribution of different drug-loaded species. | Less sensitive than LC-MS/MS for detecting low levels of payload release. |
| Cell-based Cytotoxicity Assays | Measures the potency of the ADC on target cells, which can be an indirect indicator of efficient payload release.[17] | Intracellular linker cleavage and payload release. | Provides a functional readout of the entire process of ADC binding, internalization, and payload release. | Indirect and can be influenced by multiple factors beyond linker cleavage. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments in ADC linker characterization.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR and the distribution of species.[3]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[18]
-
HPLC system with a UV detector[18]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[18]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[6]
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 5-15 µL at 1 mg/mL).[18]
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 40 minutes).[18]
-
Monitor the elution profile at 280 nm.[18]
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)[6]
Protocol 2: In Vitro Plasma Stability Assay by LC-MS/MS
Objective: To assess the stability of the ADC linker in plasma by quantifying the amount of released payload over time.[13][19]
Materials:
-
ADC sample
-
Human or animal plasma[19]
-
Incubator at 37°C
-
Acetonitrile for protein precipitation[2]
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[19]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[19]
-
At each time point, precipitate the plasma proteins by adding a 3-fold excess of cold acetonitrile.[2]
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.[2]
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Plot the concentration of the released payload versus time to determine the stability of the linker.
Protocol 3: Lysosomal Stability and Enzymatic Cleavage Assay
Objective: To evaluate the cleavage of the ADC linker under conditions that mimic the lysosomal environment.[1]
Materials:
-
ADC sample
-
Lysosomal fraction (e.g., from rat liver) or purified cathepsin B[1][20]
-
Incubation buffer (e.g., pH 5.0 buffer with a reducing agent like DTT for cathepsin B activity)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC with the lysosomal fraction or purified enzyme in the appropriate buffer at 37°C.[1]
-
Collect samples at different time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).[1]
-
Process the samples to extract the released payload (e.g., protein precipitation).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Determine the rate and extent of linker cleavage.
Visualizing Workflows and Pathways
Understanding the experimental process and the mechanism of action is facilitated by clear diagrams.
Caption: Experimental workflow for ADC linker characterization.
Caption: General mechanism of action for an ADC with a cleavable linker.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. criver.com [criver.com]
- 11. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Mal-NH-PEG4-PFP Ester Conjugation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of protein conjugates formed using the heterobifunctional linker, Mal-NH-PEG4-PFP ester. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a detailed examination of alternative and complementary methods such as Mass Spectrometry (MS) and Capillary Electrophoresis (CE). Experimental protocols and quantitative performance data are presented to aid in the selection of the most appropriate analytical strategy for your research needs.
Introduction to Mal-NH-PEG4-PFP Ester Conjugation
The Mal-NH-PEG4-PFP ester linker is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to proteins. This linker possesses two reactive functionalities: a maleimide (B117702) group that selectively reacts with sulfhydryl groups (e.g., from cysteine residues) and a pentafluorophenyl (PFP) ester that reacts with primary amines (e.g., the N-terminus or lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance. Accurate and robust analytical methods are crucial for characterizing the resulting conjugates, determining conjugation efficiency, and ensuring product quality.
Analytical Methodologies: A Comparative Overview
The analysis of protein conjugation products requires techniques that can differentiate between the starting materials (unconjugated protein and linker), the desired conjugate, and potential side products. The primary methods employed for this purpose are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
Quantitative Performance Data
The following table summarizes typical performance characteristics of the discussed analytical methods for the analysis of PEGylated protein conjugates. It is important to note that these values are representative and can vary depending on the specific protein, linker, and instrumentation used.
| Analytical Method | Parameter | Typical Performance | Source(s) |
| Reversed-Phase HPLC (RP-HPLC) | Resolution | High resolution of different PEGylated species and positional isomers. | [1] |
| Sensitivity | High sensitivity, with detection limits typically in the low µg/mL range. | [2] | |
| Reproducibility (%RSD) | Excellent reproducibility, with RSD values for peak area typically < 2%. | [2][3] | |
| Size-Exclusion Chromatography (SEC) | Resolution | Good for separating species with significant size differences (e.g., aggregates, conjugated vs. unconjugated protein). Optimum resolution of 1.7 to 2.0 has been reported for free PEG from PEG-conjugate. | [4] |
| Sensitivity | Moderate sensitivity. Detection and quantitation limits for free PEG reported as 10 and 25 µg/mL, respectively. | [4] | |
| Reproducibility (%RSD) | High reproducibility, with RSD for retention time < 0.1% and for peak area < 3%. | [4] | |
| Mass Spectrometry (LC-MS) | Resolution | Very high resolution, capable of identifying specific conjugation sites and determining the exact mass of conjugates. | [5] |
| Sensitivity | Extremely high sensitivity, often reaching the low ng/mL to pg/mL range. | [6] | |
| Reproducibility (%RSD) | Good reproducibility, though can be more variable than HPLC depending on the complexity of the sample and instrumentation. | [7] | |
| Capillary Electrophoresis (CE) | Resolution | Very high resolution, particularly for charged species and isoforms. | [8][9] |
| Sensitivity | High sensitivity, with detection limits in the pM to nM range for specific protein assays. | [10][11] | |
| Reproducibility (%RSD) | Good reproducibility, with migration time variations typically between 2-5%. | [8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the Mal-NH-PEG4-PFP ester linker alters the hydrophobicity of the protein, allowing for the separation of conjugated and unconjugated species.
Protocol:
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter C18, 5 µm, 300 Å, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60 °C.
-
Detection: UV absorbance at 220 nm and 280 nm.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Conjugation with the linker increases the size of the protein, enabling separation from the unconjugated form.
Protocol:
-
Column: SEC column with appropriate pore size for the protein of interest (e.g., Shodex Protein KW803 and KW804 in series).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer like 20mM HEPES at pH 6.5.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm. For molecules without a chromophore like free PEG, a Refractive Index (RI) detector can be used.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing detailed information about the molecular weight and identity of the components.
Protocol:
-
LC System: Utilize an RP-HPLC or SEC method as described above.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI).
-
Data Analysis: Deconvolution of the resulting mass spectra to determine the molecular weights of the different species present in the sample. This allows for the determination of the degree of conjugation (i.e., the number of linkers attached to each protein).
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field. The conjugation reaction can alter the overall charge of the protein, which can be detected by CE.
Protocol:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm internal diameter, 30-50 cm length).
-
Background Electrolyte: Borate buffer (20 mM, pH 9.0) or other suitable buffer.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Temperature: 25 °C.
-
Detection: UV absorbance at 200 nm or 214 nm.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the conjugation and analysis of a protein with Mal-NH-PEG4-PFP ester.
Caption: Workflow for Mal-NH-PEG4-PFP ester conjugation and analysis.
Signaling Pathway of Conjugation
The diagram below outlines the chemical reactions involved in the two-step conjugation process.
Caption: Chemical pathway of the two-step conjugation reaction.
Conclusion
The selection of an appropriate analytical method for Mal-NH-PEG4-PFP ester conjugation products depends on the specific analytical goals.
-
RP-HPLC is a high-resolution technique well-suited for separating closely related conjugate species and for routine quality control.
-
SEC is ideal for analyzing aggregation and for separating components with large size differences.
-
LC-MS provides the most detailed characterization, including precise mass determination and identification of conjugation sites, making it invaluable for in-depth analysis and product development.
-
CE offers very high resolution, especially for charged variants, and can be a powerful orthogonal technique to HPLC.
For comprehensive characterization, a combination of these techniques is often employed. For example, HPLC can be used for routine purity assessment, while LC-MS is utilized for detailed structural elucidation. This multi-faceted approach ensures a thorough understanding of the conjugation product and the overall success of the bioconjugation strategy.
References
- 1. lcms.cz [lcms.cz]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC vs CE: Efficiency in Protein Separation [eureka.patsnap.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Linearity and detection limit in the measurement of serum M-protein with the capillary zone electrophoresis system Capillarys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Validation of Site-Specific Protein Modification
For researchers, scientists, and drug development professionals, the precise validation of site-specific protein modifications is a critical step in understanding protein function, elucidating signaling pathways, and developing targeted therapeutics. This guide provides an objective comparison of key methodologies for validating these modifications, supported by experimental data and detailed protocols. We will explore the strengths and limitations of each technique to empower informed decisions in your research.
Comparison of Key Validation Methods
The choice of a validation method depends on various factors, including the type of modification, the required level of detail, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Western Blotting |
| Principle | Measures the mass-to-charge ratio of ionized molecules to identify peptides and their modifications.[1] | Sequential chemical cleavage and identification of N-terminal amino acids.[2] | Immunoassay to detect specific proteins using antibodies.[3] |
| Specificity | High; can pinpoint the exact site of modification.[4] | High for N-terminal sequence; indirect for internal modifications.[5] | Dependent on antibody specificity; can have off-target binding.[6] |
| Sensitivity | High; can detect picogram to femtomole levels of protein.[6] | Moderate; typically requires picomole amounts of purified protein.[7] | High, especially with chemiluminescent detection.[8][9] |
| Throughput | High; suitable for large-scale proteomic analyses.[5] | Low; analyzes one sample at a time in a stepwise manner.[7] | Moderate to high, depending on the number of gels run simultaneously. |
| Quantitative Analysis | Yes; various methods for relative and absolute quantification. | Semi-quantitative at best. | Semi-quantitative; can be influenced by several factors.[10] |
| Sample Requirement | Can analyze complex mixtures.[1] | Requires highly purified protein samples (>90%).[11] | Can be used with complex mixtures like cell lysates.[6] |
| Detection of Novel Modifications | Yes; identifies modifications based on mass shifts. | No; identifies known PTH-amino acid derivatives. | No; requires modification-specific antibodies.[12] |
| Instrumentation | Requires a mass spectrometer (e.g., MALDI-TOF, ESI-MS).[13] | Requires an automated protein sequencer.[2] | Standard laboratory equipment for electrophoresis and blotting. |
In-Depth Methodologies and Experimental Protocols
To ensure reproducibility and facilitate the implementation of these techniques, detailed experimental protocols are provided below.
Mass Spectrometry (MS) for Site-Specific Analysis
Mass spectrometry is a powerful and versatile technique for identifying and characterizing protein modifications.[13] Both "bottom-up" (peptide-centric) and "top-down" (intact protein) approaches can provide site-specific information.
Experimental Protocol: Bottom-Up Mass Spectrometry
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the modification state of the proteins.
-
Quantify the protein concentration of the lysate.
-
-
Protein Digestion:
-
Denature the proteins using agents like urea (B33335) or by heating.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent re-formation.
-
Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.[14]
-
-
Peptide Enrichment (Optional but Recommended for Low-Abundance Modifications):
-
For phosphopeptides, use enrichment techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[13]
-
For other modifications, specific enrichment strategies may be available (e.g., antibody-based enrichment).
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer will measure the mass-to-charge ratio of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the masses of the fragment ions are measured (MS/MS or MS2 scan).[15]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database.
-
The software identifies the peptide sequence and the presence and location of any mass shifts corresponding to modifications.[4]
-
Workflow for bottom-up mass spectrometry analysis of protein modifications.
Edman Degradation for N-Terminal Modification Validation
Edman degradation is a classic method for determining the amino acid sequence from the N-terminus of a protein.[2] It can be used to validate N-terminal modifications that block the sequencing reaction.
Experimental Protocol: Edman Degradation
-
Sample Preparation:
-
Coupling Reaction:
-
The free N-terminal amino group of the protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-protein derivative.[17]
-
-
Cleavage Reaction:
-
The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the polypeptide chain using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.[18]
-
-
Conversion and Identification:
-
Repetitive Cycles:
-
The remaining polypeptide chain, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and identification.[18]
-
The iterative cycle of Edman degradation for N-terminal sequencing.
Western Blotting for Site-Specific Modification Detection
Western blotting is a widely used technique to detect the presence of a specific protein in a complex mixture and can be adapted to detect specific modifications using modification-specific antibodies.[3][12]
Experimental Protocol: Western Blotting
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample to ensure equal loading.[10]
-
-
Gel Electrophoresis (SDS-PAGE):
-
Denature the protein samples by heating in a loading buffer containing sodium dodecyl sulfate (B86663) (SDS).
-
Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a solid-phase membrane (e.g., nitrocellulose or PVDF).
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.[3]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes the modified protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore that binds to the primary antibody.[20]
-
-
Detection:
-
If using an HRP-conjugated secondary antibody, add a chemiluminescent substrate and detect the emitted light using an imaging system.[8]
-
If using a fluorescently labeled secondary antibody, detect the signal using a fluorescence imaging system.
-
The sequential steps involved in a typical Western blotting experiment.
Logical Relationships of Validation Techniques
The choice of validation technique is often guided by the specific research question and the information required. In many cases, a combination of methods provides the most comprehensive and robust validation.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 6. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapidnovor.com [rapidnovor.com]
- 8. ucallmlab.com [ucallmlab.com]
- 9. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 10. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Chapter - A Modified Western Blot Protocol for Enhanced Sensitivity in the Detection of a Tissue Protein | Bentham Science [eurekaselect.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cib.csic.es [cib.csic.es]
- 17. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
PEG4 Spacers in Antibody-Drug Conjugates: A Comparative Guide to Optimizing Performance
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become indispensable for their ability to enhance the physicochemical and pharmacological properties of ADCs.[1][2] This guide provides a comprehensive comparison of PEG4 spacers against longer PEG chains, offering researchers, scientists, and drug development professionals an objective analysis supported by experimental data to inform rational ADC design.
The inclusion of PEG spacers in ADC linkers addresses a fundamental challenge: the inherent hydrophobicity of many potent cytotoxic payloads.[3][4] This hydrophobicity can lead to ADC aggregation, reduced stability, and rapid clearance from circulation, compromising therapeutic efficacy.[2] PEG, being a hydrophilic and biocompatible polymer, effectively "shields" the hydrophobic drug, improving the ADC's overall properties.[2][4]
The Advantages of a Discrete PEG4 Spacer
A discrete PEG4 spacer, consisting of four ethylene (B1197577) glycol units, has emerged as a frequently utilized linker component due to its unique combination of properties that offer a favorable balance for ADC development.[5]
Key Advantages of PEG4 Spacers:
-
Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG4 spacer increases the water solubility of the entire ADC, mitigating the risk of aggregation, which is particularly crucial for ADCs with a high drug-to-antibody ratio (DAR).[5][6] This improved solubility facilitates formulation and manufacturing.
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG4 spacer (approximately 1.4 nm) provides sufficient spatial separation between the antibody and the payload.[5] This spacing is critical to prevent the payload from interfering with the antibody's antigen-binding site, thus preserving its targeting function.[5]
-
Improved Pharmacokinetics: By increasing the hydrophilicity and stability of the ADC, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the conjugate.[5] This often leads to increased tumor accumulation and an improved therapeutic index.
-
Reduced Immunogenicity: The PEG chain can create a protective hydration layer around the payload and linker, potentially masking immunogenic epitopes and reducing the risk of an immune response against the ADC.[2][5]
-
Homogeneous Product Profile: The use of a discrete PEG4 linker, which is a single molecular entity with a defined structure and molecular weight, ensures batch-to-batch consistency in ADC manufacturing.[6] This is a significant advantage over polydisperse PEGs, which are mixtures of polymers with varying chain lengths and can lead to heterogeneous ADC products with unpredictable pharmacokinetic profiles.[4][6]
Comparative Analysis: PEG4 vs. Longer PEG Chains
The length of the PEG spacer is a critical parameter that must be optimized for each specific ADC. While longer PEG chains can offer increased hydrophilicity, a "more is better" approach does not always hold true. The optimal length is a delicate balance between improving pharmacokinetics and maintaining potent cytotoxicity.
Pharmacokinetics
Studies have shown a clear relationship between PEG length and the pharmacokinetic properties of ADCs. Longer PEG chains generally lead to slower clearance and a longer half-life. However, this effect often plateaus beyond a certain PEG length.
One study investigating a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance.[7] Longer PEG chains, such as PEG12 and PEG24, did not provide a further significant advantage in this parameter.[7] This suggests that a PEG4 spacer, while offering improved PK compared to non-PEGylated linkers, may have a shorter half-life than ADCs with PEG8 or longer spacers. However, this can be advantageous in certain therapeutic contexts where more rapid clearance is desirable to minimize off-target toxicities.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics (Qualitative Summary)
| PEG Spacer Length | Plasma Clearance | Circulation Half-Life | Non-Specific Liver Uptake |
| No PEG | High | Short | High |
| PEG4 | Moderate | Moderate | Reduced |
| PEG8 | Low | Long | Low |
| PEG12 | Low | Long | Low |
| >PEG12 | Low | Long | Low |
Note: This table represents a qualitative summary based on general trends reported in the literature. Actual values are highly dependent on the specific antibody, payload, and conjugation chemistry.
In Vitro Cytotoxicity
The length of the PEG spacer can also influence the in vitro potency of an ADC. Longer PEG chains, while beneficial for pharmacokinetics, can sometimes lead to a reduction in cytotoxicity.[8][9] This may be due to steric hindrance, where the longer polymer chain impedes the interaction of the payload with its intracellular target.
For example, a study on affibody-based drug conjugates demonstrated that the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively, compared to a conjugate with no PEG linker.[2][9] While this study did not include a PEG4 spacer, it highlights the potential for longer PEG chains to negatively impact potency. A PEG4 spacer, with its shorter length, is less likely to cause significant steric hindrance, thus preserving the cytotoxic activity of the payload.
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity (Qualitative Summary)
| PEG Spacer Length | In Vitro Potency (IC50) |
| No PEG | High |
| PEG4 | High |
| Longer PEG Chains (>PEG8) | Potentially Reduced |
Note: This table represents a qualitative summary. The effect of PEG length on in vitro potency is context-dependent and should be empirically determined for each ADC.
Experimental Workflows and Signaling Pathways
To aid researchers in their ADC development programs, the following sections provide detailed experimental protocols and diagrams illustrating key concepts.
ADC Synthesis and Characterization Workflow
The synthesis of an ADC with a PEG4 spacer is a multi-step process that requires careful control and characterization at each stage.
Caption: Workflow for the synthesis and characterization of an ADC with a PEG4 spacer.
Mechanism of Action of a Cleavable Linker-Based ADC
The following diagram illustrates the mechanism of action for an ADC with a cleavable linker, a common design that incorporates PEG spacers.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Stability of Thiol and Amine-Reactive Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the therapeutic index of bioconjugates such as antibody-drug conjugates (ADCs). The Mal-NH-PEG4-PFP ester linker combines a maleimide (B117702) group for thiol-reactive conjugation and a pentafluorophenyl (PFP) ester for amine-reactive conjugation. This guide provides an objective comparison of the in-vivo stability of the maleimide component with next-generation alternatives and discusses the characteristics of PFP esters in relation to other amine-reactive moieties, supported by experimental data.
In-Vivo Stability of Maleimide-Based Thiol-Reactive Linkers
Maleimide-based linkers have been a cornerstone in bioconjugation due to their high reactivity and specificity towards thiol groups, typically found in cysteine residues. However, the stability of the resulting thioether bond has been a significant concern for in-vivo applications.
The primary mechanism of instability for traditional N-alkyl maleimide conjugates is a retro-Michael reaction, which is a reversal of the initial conjugation. This can lead to premature cleavage of the linker and release of the conjugated payload.[1][2][3] In a physiological environment, this deconjugation can be facilitated by endogenous thiols like albumin and glutathione.[3][4] Studies have shown that ADCs with conventional maleimide linkers can experience significant payload loss in serum over a few days.[5]
To counteract this instability, two main strategies have emerged: hydrolysis of the succinimide (B58015) ring and the use of next-generation maleimides. Hydrolysis of the succinimide ring to a succinamic acid derivative creates a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][6][7] While this hydrolysis occurs naturally in vivo, its rate can be slow.[1][8] Therefore, linker designs that accelerate this hydrolysis have been developed, such as self-hydrolyzing maleimides that incorporate basic amino groups to catalyze the ring-opening.[5][7]
Next-generation maleimides, particularly N-aryl maleimides, have shown enhanced stability. The aromatic substitution on the nitrogen atom accelerates the initial conjugation and, more importantly, promotes faster hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[9][10] Cysteine-linked ADCs prepared with N-aryl maleimides demonstrated significantly less deconjugation in serum over 7 days compared to their N-alkyl counterparts.[9] Vinyl sulfones represent another class of thiol-reactive linkers that form a stable, irreversible thioether bond and are less prone to retro-Michael addition compared to maleimides.[11][12]
| Linker Type | Conjugation Chemistry | In-Vivo Stability | Key Characteristics |
| N-Alkyl Maleimide | Michael Addition | Moderate | Prone to retro-Michael reaction, leading to premature payload release. Stability can be improved by succinimide ring hydrolysis.[3][4][13] |
| N-Aryl Maleimide | Michael Addition | High | Faster succinimide ring hydrolysis leads to a more stable ring-opened structure, significantly reducing deconjugation.[9][10][14] |
| Vinyl Sulfone | Michael Addition | High | Forms a stable, irreversible thioether bond, not susceptible to retro-Michael reaction.[11][12] |
Characteristics of PFP Ester Amine-Reactive Linkers
The PFP ester component of the Mal-NH-PEG4-PFP ester linker is designed for conjugation to primary amines, such as those on lysine (B10760008) residues. PFP esters are an alternative to the more commonly used N-hydroxysuccinimide (NHS) esters.
The primary advantage of PFP esters over NHS esters lies in their higher resistance to spontaneous hydrolysis in aqueous solutions during the conjugation reaction.[15][16][17][18] This increased hydrolytic stability leads to more efficient and higher-yield conjugation reactions, as less of the reactive ester is consumed by reaction with water.[16][17] While both PFP and NHS esters form stable amide bonds upon reaction with an amine, the improved reaction efficiency of PFP esters is a notable advantage.[19] The in-vivo stability of the resulting amide bond is generally very high and not a point of significant differentiation between the two.
| Feature | PFP Ester | NHS Ester |
| Reactivity | Reacts with primary and secondary amines to form stable amide bonds.[17][18] | Reacts with primary amines to form stable amide bonds. |
| Hydrolytic Stability | More resistant to hydrolysis in aqueous buffers, leading to higher reaction efficiency.[15][16] | More susceptible to hydrolysis, which can lower conjugation yield.[15] |
| Optimal pH | pH 7.2 - 8.5[18] | pH 7 - 9 |
Mandatory Visualizations
Caption: Instability and stabilization pathways of a maleimide-thiol conjugate.
Caption: Workflow for assessing the in-vivo stability of an ADC.
Experimental Protocols
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a known concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analyze the samples using ELISA to quantify the concentration of intact ADC and total antibody. The difference indicates the extent of deconjugation.
-
Alternatively, use LC-MS to measure the free payload released into the plasma.
Objective: To evaluate the in-vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
ELISA-Based Quantification of Intact ADC:
-
Coat a microtiter plate with an antigen specific to the ADC's antibody.
-
Add diluted plasma samples. The intact ADC will bind to the antigen.
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload. This provides a measure of the concentration of ADC with the payload still attached.
-
-
LC-MS/MS-Based Quantification of Free Payload:
-
Precipitate proteins from the plasma samples using an organic solvent.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Inject the supernatant into an LC-MS/MS system to separate and quantify the free payload.
-
-
Analyze the data to determine the pharmacokinetic parameters of the intact ADC, total antibody, and free payload, which allows for the assessment of in-vivo linker stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. precisepeg.com [precisepeg.com]
- 19. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
PFP Ester vs. NHS Ester: A Comparative Guide to Hydrolysis Kinetics for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is a critical determinant in the success of bioconjugation, impacting reaction efficiency, yield, and the stability of the final product. Among the most common choices for modifying primary amines are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. While both are effective, their performance in aqueous environments, particularly their susceptibility to hydrolysis, differs significantly. This guide provides an objective comparison of the hydrolysis kinetics of PFP and NHS esters, supported by available experimental data, to inform the selection of the most appropriate reagent for your research needs.
Executive Summary
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to N-hydroxysuccinimide (NHS) esters for many bioconjugation applications due to their enhanced stability in aqueous solutions. The primary advantage of PFP esters lies in their greater resistance to spontaneous hydrolysis, the main competing reaction that reduces the efficiency of the desired conjugation to amine-containing biomolecules.[1][2] This increased stability of PFP esters leads to more efficient and reproducible conjugations, which is particularly crucial when working with valuable or limited quantities of biomolecules.[1] While NHS esters are widely used, their rapid hydrolysis, especially at physiological to alkaline pH, necessitates careful control of reaction conditions and often requires a larger excess of the reagent to achieve desired conjugation levels.[1][2]
Data Presentation: Hydrolysis and Reactivity Comparison
The following tables summarize the available quantitative data on the stability and reactivity of NHS and PFP esters. It is important to note that direct side-by-side comparisons of hydrolysis rates under identical conditions are not extensively available in the literature. However, the data for NHS esters provide a clear indication of their pH-dependent instability, a characteristic that is significantly less pronounced in PFP esters.
Table 1: Comparative Stability and Reactivity of PFP and NHS Esters
| Parameter | PFP Ester | NHS Ester | Key Takeaway |
| Relative Hydrolysis Rate | Lower | Higher | PFP esters are more resistant to spontaneous hydrolysis in aqueous solutions.[1][2] |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.5 | Both esters are reactive at physiological to slightly alkaline pH, but the higher stability of PFP esters offers a wider practical window. |
| Aminolysis Rate | Faster | Slower | Kinetic studies on polymer brushes show PFP esters react significantly faster with amines than NHS esters.[1] |
Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | Measured in minutes |
| 8.6 | 4 | 10 minutes |
This data highlights the rapid degradation of NHS esters as the pH increases, a critical consideration for reaction setup and timing.
Experimental Protocols
To facilitate a direct and quantitative comparison of the hydrolysis kinetics of PFP and NHS esters in your own laboratory setting, the following experimental protocol is provided. This method utilizes High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the active ester over time.
Protocol: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
Objective: To quantify and compare the rate of hydrolysis of a PFP ester and an NHS ester of the same carboxylic acid in an aqueous buffer.
Materials:
-
PFP ester and NHS ester of the same carboxylic acid (e.g., biotin-PFP and biotin-NHS).
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer at various pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Quenching Solution: 10% Acetic Acid in acetonitrile.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
HPLC system with a C18 column and a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the PFP ester and the NHS ester in anhydrous DMF or DMSO. These solutions should be prepared immediately before use.
-
-
Initiation of Hydrolysis:
-
Equilibrate the Reaction Buffer to the desired temperature (e.g., 25°C).
-
To initiate the hydrolysis reaction, add a small volume of the ester stock solution to the Reaction Buffer to achieve a final concentration of 0.1 mM. For example, add 10 µL of the 10 mM stock solution to 990 µL of buffer.
-
Vortex briefly to ensure homogeneity.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to an equal volume of the Quenching Solution. This will acidify the sample and prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of Mobile Phase A and Mobile Phase B to separate the active ester from its hydrolysis product (the carboxylic acid).
-
Monitor the elution profile using a UV detector at a wavelength where both the ester and the carboxylic acid can be detected (e.g., 260 nm for NHS and its hydrolysis product).
-
-
Data Analysis:
-
Integrate the peak area of the remaining active ester at each time point.
-
Plot the natural logarithm of the peak area of the active ester versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k) for hydrolysis.
-
Calculate the half-life (t½) of the ester using the following equation: t½ = 0.693 / k.
-
Compare the rate constants and half-lives of the PFP and NHS esters at each pH to determine their relative stability.
-
Mandatory Visualization
Caption: Hydrolysis pathways of PFP and NHS esters in aqueous solution.
Caption: Experimental workflow for comparing PFP and NHS ester hydrolysis rates.
References
A Head-to-Head Comparison of Heterobifunctional Crosslinkers for Advancing Research and Drug Development
For researchers, scientists, and drug development professionals, the precise and controlled covalent linking of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers have emerged as indispensable tools in this endeavor, enabling the creation of complex bioconjugates with high specificity and efficiency. This guide provides an objective comparison of various heterobifunctional crosslinkers, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research and development workflows.
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, a significant challenge when using homobifunctional crosslinkers.[1][2] The unique characteristics of heterobifunctional linkers make them invaluable for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules for biosensors, and the study of protein-protein interactions.[1][3]
The general structure of a heterobifunctional crosslinker comprises two distinct reactive ends separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carboxyls), while the length and composition of the spacer arm influence the stability, solubility, and steric hindrance of the final conjugate.[1]
Comparative Analysis of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is critical for the success of any bioconjugation strategy. The following table summarizes the key characteristics and performance metrics of commonly used classes of heterobifunctional crosslinkers.
| Crosslinker Class | Reactive Group 1 (Example) | Reactive Group 2 (Example) | Spacer Arm Length (Å) | Key Features & Performance Characteristics | Common Applications |
| Amine-to-Sulfhydryl | NHS Ester | Maleimide (B117702) | 6.9 - 11.6 | Highly popular for protein-protein and protein-small molecule conjugation. The NHS ester reacts with primary amines (e.g., lysine), and the maleimide reacts with sulfhydryl groups (e.g., cysteine).[1][4] The thioether bond formed by the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, potentially leading to deconjugation.[5] Next-generation maleimides have been developed to form more stable bonds.[5] | Antibody-drug conjugates (ADCs), protein labeling, immobilization of proteins on surfaces.[3][6] |
| Amine-to-Carboxyl | Amine | Carboxyl (activated by EDC) | Zero-length | Creates a direct amide bond between an amine on one molecule and a carboxyl group on another, with the assistance of a carbodiimide (B86325) activator like EDC.[1][7] This "zero-length" crosslinking provides a very short and stable linkage. | Peptide synthesis, protein-small molecule conjugation. |
| Carbonyl-to-Sulfhydryl | Hydrazide | Maleimide | Variable | Useful for conjugating glycoproteins or molecules with aldehyde groups to sulfhydryl-containing partners.[4] Carbonyl groups can be naturally present or introduced through periodate (B1199274) oxidation of carbohydrates.[4] | Glycoprotein labeling and conjugation. |
| Amine-to-Photoreactive | NHS Ester | Aryl Azide or Diazirine | Variable | The amine-reactive end allows for specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it non-selectively reacts with nearby C-H or N-H bonds.[4][8] This allows for capturing transient or weak interactions. | Mapping protein-protein interactions, identifying binding partners.[4][8] |
| Sulfhydryl-to-Photoreactive | Maleimide | Aryl Azide or Diazirine | Variable | Enables specific attachment to a sulfhydryl group, followed by light-activated, non-selective crosslinking to interacting molecules.[4] | Studying protein-protein interactions where a cysteine residue is strategically located.[4] |
| Click Chemistry | Azide | Alkyne | Variable | Employs bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[1] These reactions are highly specific and efficient, proceeding with high yields in biological media. | Site-specific protein modification, cell surface labeling, synthesis of complex bioconjugates. |
| PEGylated Crosslinkers | Variable | Variable | Variable (customizable) | Incorporate polyethylene (B3416737) glycol (PEG) spacers, which enhance water solubility, reduce immunogenicity, and improve the pharmacokinetic properties of the conjugate.[5][6] | Development of therapeutic bioconjugates, including ADCs and PEGylated proteins.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional crosslinkers. Below are protocols for key experiments.
Protocol 1: Two-Step Sequential Antibody-Small Molecule Conjugation using an Amine-to-Sulfhydryl Crosslinker (e.g., SMCC)
This protocol describes the conjugation of a small molecule containing a sulfhydryl group to an antibody.[1]
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use.[1] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[1] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[1]
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[1]
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody.[1] The molar ratio of the small molecule to the antibody should be optimized for the desired drug-to-antibody ratio (DAR). b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching of Unreacted Maleimides (Optional): a. To quench any unreacted maleimide groups, add a thiol-containing reagent such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Purify the antibody-small molecule conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess small molecule and quenching reagent.
Protocol 2: Photo-Affinity Labeling using an Amine-to-Photoreactive Crosslinker
This protocol outlines a general procedure for identifying protein-protein interactions using an NHS-ester-Aryl Azide crosslinker.
Materials:
-
Bait protein with accessible primary amines (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-ester-Aryl Azide crosslinker
-
Anhydrous DMSO
-
Prey protein or cell lysate containing potential binding partners
-
UV lamp (350-370 nm for nitrophenyl azides)
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris)
-
SDS-PAGE analysis reagents
Procedure:
-
Labeling of Bait Protein (in the dark): a. Prepare a 10 mM stock solution of the NHS-ester-Aryl Azide crosslinker in anhydrous DMSO. b. Add a 10- to 20-fold molar excess of the crosslinker to the bait protein solution. c. Incubate for 1 hour at room temperature in the dark. d. Remove excess, unreacted crosslinker using a desalting column equilibrated with an amine-free buffer.
-
Formation of Bait-Prey Interaction Complex: a. Mix the labeled bait protein with the prey protein or cell lysate. b. Incubate for 1-2 hours at 4°C or room temperature to allow for the formation of interaction complexes.
-
Photo-Crosslinking: a. Expose the sample to UV light (350-370 nm) for 5-15 minutes on ice. The optimal exposure time should be determined empirically.
-
Analysis of Crosslinked Products: a. Quench the reaction by adding a quenching solution. b. Analyze the reaction mixture by SDS-PAGE and Western blotting or mass spectrometry to identify crosslinked complexes.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This workflow illustrates the key steps in generating an ADC using a heterobifunctional crosslinker.
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
Signaling Pathway: Probing GPCR Dimerization
This diagram illustrates how heterobifunctional crosslinkers can be used to study the interaction between two G-protein coupled receptors (GPCRs).
Caption: Probing GPCR dimerization at the cell membrane using a heterobifunctional crosslinker.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring GPCR-arrestin interfaces with genetically encoded crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comprehensive comparison of the most common analytical techniques used to evaluate the DAR of ADCs, with a focus on how the choice of linker technology impacts method selection and performance.
This guide will delve into the principles, experimental protocols, and comparative performance of four primary analytical methods: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of DAR Determination Methods
The selection of an appropriate analytical method for DAR determination is contingent upon several factors, including the type of linker used for conjugation (e.g., cysteine-linked vs. lysine-linked, cleavable vs. non-cleavable), the stage of drug development, and the level of analytical detail required. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug. | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. | Separates reduced antibody light and heavy chains with conjugated drugs based on hydrophobicity under denaturing conditions. | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination. |
| Information Provided | Average DAR. | Average DAR, drug-load distribution, and detection of unconjugated antibody. | Average DAR and drug-load distribution on light and heavy chains. | Average DAR, precise drug-load distribution, and mass confirmation of all ADC species. |
| Linker Compatibility | Broadly applicable, provided the drug has a distinct chromophore. | Ideal for cysteine-linked ADCs. Less effective for heterogeneous lysine-linked ADCs.[1] | Suitable for cysteine-linked ADCs after reduction. | Applicable to all linker types, including heterogeneous lysine-linked ADCs. |
| Advantages | Simple, rapid, and requires minimal sample preparation.[] | Provides information on the distribution of different drug-loaded species under non-denaturing conditions.[3] | Orthogonal method to HIC for cysteine-linked ADCs.[4] | High accuracy, precision, and provides detailed molecular information.[5] |
| Limitations | Only provides an average DAR and is susceptible to interference from free drug.[3] | May not be suitable for highly heterogeneous mixtures like lysine-linked ADCs.[6] | Requires denaturation and reduction of the ADC, altering the native structure. | More complex instrumentation and data analysis. Potential for ionization suppression. |
| Typical Precision (RSD) | ~5-10% | <1% for retention time, <1% for peak area.[7] | Variable, dependent on peak resolution. | ~1-5% |
| Linear Dynamic Range | Narrow, dependent on spectrophotometer. | Typically 1-100 µg/mL. | Similar to HIC. | 5-100 µg/mL has been demonstrated for intact ADCs in serum. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the practical application of these techniques in a laboratory setting.
UV/Vis Spectroscopy for Average DAR Determination
This method is a straightforward approach for obtaining a rapid estimation of the average DAR.
Materials:
-
ADC sample
-
Unconjugated antibody (for extinction coefficient determination)
-
Free drug-linker (for extinction coefficient determination)
-
Spectrophotometer (UV/Vis)
-
Quartz cuvettes
-
Suitable buffer (e.g., PBS)
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (typically at 280 nm) and the free drug-linker at both 280 nm and its wavelength of maximum absorbance (λmax).
-
Sample Preparation: Prepare the ADC sample in a suitable buffer to a concentration that falls within the linear range of the spectrophotometer.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.[]
-
Calculation: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug
-
A_λmax = ε_Ab,λmax * C_Ab + ε_Drug,λmax * C_Drug
-
-
DAR Calculation: The average DAR is the molar ratio of the drug to the antibody:
-
Average DAR = C_Drug / C_Ab
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
HIC is the gold standard for analyzing the heterogeneity of cysteine-linked ADCs.
Materials:
-
ADC sample
-
Biocompatible HPLC or UHPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 25% isopropanol
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient to decrease the salt concentration (increase the percentage of Mobile Phase B) to elute the ADC species.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8 for cysteine-linked ADCs).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution DAR Analysis
LC-MS provides the most detailed and accurate characterization of ADCs, including those with heterogeneous lysine-based conjugations.
Materials:
-
ADC sample
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
For reduced analysis: Dithiothreitol (DTT)
Protocol for Intact ADC Analysis:
-
Sample Preparation: Dilute the ADC sample to approximately 0.1-0.5 mg/mL in Mobile Phase A. For lysine-linked ADCs, analysis of the intact, non-reduced ADC is common.[5]
-
LC-MS Method:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the ADC sample.
-
Apply a suitable gradient of increasing Mobile Phase B to elute the ADC species.
-
The eluent is introduced into the mass spectrometer.
-
-
MS Data Acquisition: Acquire mass spectra over a mass range appropriate for the ADC (e.g., m/z 900–4000).[5]
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.
-
Calculate the average DAR based on the relative abundance of each species.
-
Protocol for Reduced ADC Analysis (for Cysteine-Linked ADCs):
-
Sample Reduction: Reduce the ADC sample by incubating with DTT (e.g., 50 mM) at 37°C to separate the heavy and light chains.[8]
-
LC-MS Analysis: Perform LC-MS analysis as described for the intact ADC, separating the reduced light and heavy chains.
-
Data Analysis: Identify and quantify the unconjugated and drug-conjugated light and heavy chains to calculate the average DAR.[9]
Visualizing Workflows and Comparisons
To further clarify the experimental processes and the relationships between the different analytical techniques, the following diagrams are provided.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. sciex.com [sciex.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
A Researcher's Guide to Quantifying Free Thiols Post-Conjugation: Ellman's Assay in Focus
For researchers, scientists, and professionals in drug development, the precise quantification of free thiol groups following a conjugation reaction is a critical step in characterizing biomolecules such as antibodies, proteins, and peptides. This guide provides a comprehensive comparison of Ellman's assay with other common thiol quantification methods, supported by experimental data and detailed protocols.
The Ellman's assay, developed by George L. Ellman, is a widely used, simple, and cost-effective colorimetric method to quantify free sulfhydryl (-SH) groups in a sample.[1][2][3] It is particularly valuable after conjugation procedures, for example, in the preparation of antibody-drug conjugates (ADCs) or when attaching molecules to cysteine residues, to determine the efficiency of the reaction and the number of remaining free thiols.[4]
Comparative Analysis of Thiol Quantification Methods
While Ellman's assay is a staple in many laboratories due to its simplicity, several alternatives offer advantages in sensitivity and specificity. The choice of assay depends on the specific experimental needs, including the nature of the sample, the expected thiol concentration, and the required throughput.[2] The following table summarizes the key performance parameters of Ellman's assay compared to other leading methods.
| Feature | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) | ThioGlo1 | Aldrithiol (4,4'-dipyridyl disulfide) |
| Detection Principle | Colorimetric | Fluorometric | Fluorometric | Colorimetric |
| Wavelength | Absorbance at ~412 nm[1][5] | Excitation: ~380-398 nm, Emission: ~478-490 nm[5][6] | Excitation: ~384 nm, Emission: ~513 nm[2] | Absorbance at ~324 nm |
| Limit of Detection | Low µM range[5] | Sub-µM range[5] | High sensitivity | Higher sensitivity than DTNB |
| Throughput | High; suitable for 96-well plates[2] | Low to medium; HPLC-dependent[2] | High; suitable for 96-well plates[2] | High; suitable for 96-well plates |
| Instrumentation | Spectrophotometer[2] | HPLC with fluorescence detector[2] | Fluorescence microplate reader[2] | Spectrophotometer |
| Key Advantages | Simple, rapid, cost-effective[2] | High sensitivity and specificity; can separate different thiol species[2][5] | High sensitivity, high-throughput screening compatible[2] | Can be used at acidic and neutral pH[7] |
| Key Disadvantages | Lower sensitivity; potential for interference from substances that absorb at 412 nm; pH-dependent[2][5] | Requires HPLC; more complex procedure[8] | More expensive than colorimetric methods | Less commonly used than DTNB |
The Chemistry Behind Ellman's Assay
Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a water-soluble compound that reacts with free sulfhydryl groups at a slightly alkaline pH.[4] The reaction involves a thiol-disulfide exchange, where the thiol cleaves the disulfide bond in DTNB. This produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).[1][3] The TNB²⁻ anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[1] The reaction is stoichiometric, with one mole of thiol releasing one mole of TNB²⁻.[1]
Experimental Protocols
Ellman's Assay Protocol for Free Thiol Quantification
This protocol provides a standard procedure for determining the concentration of free thiols in a protein or peptide sample after a conjugation reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[4]
-
Thiol standard (e.g., L-cysteine hydrochloride) for standard curve[4]
-
Sample containing the conjugated protein with potentially free thiols
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm[4]
Procedure:
-
Preparation of Reagents:
-
Preparation of Cysteine Standards (for standard curve method):
-
Assay Procedure:
-
For each standard and unknown sample, prepare a reaction mixture. A typical mixture consists of the sample (or standard) and the Ellman's Reagent Solution.[4] For a microplate format, you might add 50 µL of the Ellman's reagent to each well containing the standard or sample.[4]
-
Prepare a blank containing the Reaction Buffer and the Ellman's Reagent Solution.[4]
-
Incubate the reactions at room temperature for 15 minutes.[4][8]
-
Measure the absorbance of each standard and sample at 412 nm using the spectrophotometer or microplate reader, using the prepared blank to zero the instrument.[4][8]
-
-
Data Analysis:
-
Standard Curve Method: Plot the absorbance values of the cysteine standards against their known concentrations to generate a standard curve. Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.[4][9]
-
Molar Extinction Coefficient Method: Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance at 412 nm, ε is the molar extinction coefficient of TNB²⁻ (typically 14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length in cm, and c is the molar concentration of the thiol.[1][4]
-
Limitations and Considerations
While robust, the Ellman's assay has some limitations that researchers should be aware of:
-
Interference: Any compound in the sample that absorbs light at 412 nm can interfere with the measurement.[5]
-
pH Dependence: The reaction is pH-dependent, with optimal results typically obtained at a pH around 8.0.[7][10]
-
Reagent Instability: DTNB can be unstable, and its reaction with free sulfhydryl groups in the sample can sometimes be problematic in complex biological samples.[11]
-
Reducing Agents: Strong reducing agents other than thiols can potentially react with DTNB.[5]
For highly sensitive or complex samples, fluorescent methods like those using mBBr or ThioGlo1 may be more suitable, although they often require more specialized equipment and complex procedures.[8] The Aldrithiol assay presents an alternative that can be performed at acidic or neutral pH, which may be advantageous for certain samples.[7]
References
- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mal-NH-PEG4-CH2CH2COOPFP Ester: A Step-by-Step Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for Mal-NH-PEG4-CH2CH2COOPFP ester was not publicly available at the time of this writing. The following disposal procedures are based on best practices for handling reactive maleimide-containing compounds and PFP esters. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This molecule contains a reactive maleimide (B117702) group and a pentafluorophenyl (PFP) ester, both of which necessitate careful handling and disposal as hazardous chemical waste.
Core Principles of Disposal
Due to its reactive nature, the primary step before disposing of waste containing this compound is to deactivate the maleimide group. This is a crucial safety measure to prevent unintended reactions in the waste stream. The PFP ester group is moisture-sensitive and will hydrolyze over time, but the maleimide group's reactivity with thiols requires specific deactivation.
All waste generated, including the deactivated solution, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), consider double-gloving for direct handling. |
| Body Protection | A full-length laboratory coat. |
| Respiratory Protection | If there is a risk of generating dust, use a properly fitted respirator (e.g., N95 or higher). |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting.
Step 1: Deactivation of the Maleimide Group
It is best practice to deactivate the reactive maleimide group by reacting it with an excess of a thiol-containing compound.[1][2]
Experimental Protocol for Maleimide Deactivation:
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This will ensure the complete reaction of the maleimide group to form a more stable thioether.[2]
Step 2: Waste Segregation and Collection
Proper segregation of waste is a critical step in safe disposal.
| Waste Type | Collection and Labeling Procedure |
| Liquid Waste | The deactivated solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1] Do not pour it down the drain. The label should include "Hazardous Chemical Waste," the full chemical name, the solvent, and the date. |
| Solid Waste | Unused solid this compound should be disposed of as hazardous chemical waste in its original container if possible.[1] If the container is open, place it in a secondary, sealable container. Contaminated consumables (pipette tips, tubes, gloves, etc.) should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and with the chemical name. |
Step 3: Storage and Final Disposal
-
Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. All waste must be handled in accordance with local, state, and federal regulations.[3]
Spill and Cleanup Procedures
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Remove all ignition sources.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, use dry cleanup procedures to avoid generating dust. Place the collected material and cleanup supplies into a sealed container labeled as hazardous waste. Do not use a vacuum cleaner.[1]
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Mal-NH-PEG4-CH2CH2COOPFP ester
This guide provides crucial safety and logistical information for the proper handling and disposal of Mal-NH-PEG4-CH2CH2COOPFP ester, a PROTAC linker used in drug development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive and reactive compound. Proper personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4] Materials such as polyethylene (B3416737) or polypropylene (B1209903) are recommended for protection against esters.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Key Quantitative Data:
| Parameter | Value | Source |
| Storage Temperature | -20°C | [5][6] |
| Recommended Solvents | Anhydrous DMSO or DMF | [5][6] |
| Incompatible Buffers | Those containing primary amines (e.g., Tris, glycine) | [5][6] |
| Reaction pH | 7.0 - 9.0 (optimal 7.2 - 8.5) | [6][7] |
Experimental Protocol: Step-by-Step Handling and Usage
This protocol outlines the essential steps for the safe and effective use of this compound in a typical conjugation reaction.
1. Reagent Preparation:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[5][6]
-
Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Do not prepare stock solutions for later use as the PFP ester moiety readily hydrolyzes.[5][6]
2. Reaction Setup:
-
Ensure the reaction buffer does not contain primary amines, which would compete with the intended reaction.[5][6] Phosphate-buffered saline (PBS) is a suitable alternative.[5][6]
-
Slowly add the dissolved ester solution to your reaction mixture containing the amine-bearing molecule with continuous stirring.[7]
3. Reaction Quenching:
-
Upon completion of the reaction, any unreacted PFP ester can be quenched by adding a buffer containing primary amines, such as Tris-buffered saline (TBS).[6][7]
4. Purification:
-
The PEGylated product can be purified from the reaction mixture to remove unreacted reagents and byproducts using size-exclusion chromatography (e.g., desalting columns) or dialysis.[5][6]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused Reagent: Any unused reconstituted PFP ester should be discarded as chemical waste.[5][6] Do not attempt to store it.
-
Contaminated Materials: All disposable materials that have come into contact with the ester, such as pipette tips, gloves, and vials, should be collected in a designated hazardous waste container.
-
Liquid Waste: The quenched reaction mixture and subsequent purification waste should be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[8]
Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
- 1. rshughes.com [rshughes.com]
- 2. epa.gov [epa.gov]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. pharmastate.academy [pharmastate.academy]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
